Daminozide-d4
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12N2O3 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2,2,3,3-tetradeuterio-4-(2,2-dimethylhydrazinyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C6H12N2O3/c1-8(2)7-5(9)3-4-6(10)11/h3-4H2,1-2H3,(H,7,9)(H,10,11)/i3D2,4D2 |
InChI Key |
NOQGZXFMHARMLW-KHORGVISSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)NN(C)C)C([2H])([2H])C(=O)O |
Canonical SMILES |
CN(C)NC(=O)CCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
What is Daminozide-d4 and its primary use in research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Daminozide-d4, a deuterated analog of the plant growth regulator Daminozide. This document details its chemical properties, primary applications in research, and a representative experimental protocol for its use as an internal standard in analytical chemistry.
Core Concepts: The Role of Isotopic Labeling in Research
Stable isotope-labeled compounds, such as this compound, are indispensable tools in modern analytical research. The substitution of hydrogen atoms with their heavier isotope, deuterium, results in a molecule that is chemically identical to its unlabeled counterpart but has a higher mass. This mass difference is the cornerstone of its utility, particularly in mass spectrometry-based quantification methods. By introducing a known amount of the labeled standard into a sample, researchers can accurately determine the concentration of the unlabeled analyte, compensating for variations in sample preparation and instrument response.
This compound: Chemical and Physical Properties
This compound, also known as Aminozide-d4, is a synthetic compound where four hydrogen atoms on the butanoic acid backbone have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for the quantification of Daminozide.[1]
| Property | Value | Source |
| Formal Name | 4-(2,2-dimethylhydrazineyl)-4-oxobutanoic-2,2,3,3-d4 acid | [1] |
| IUPAC Name | 2,2,3,3-tetradeuterio-4-(2,2-dimethylhydrazinyl)-4-oxobutanoic acid | [2][3] |
| Molecular Formula | C6H8D4N2O3 | [1] |
| Molecular Weight | 164.2 g/mol | |
| Monoisotopic Mass | 164.10989923 Da | |
| Appearance | White to off-white solid | |
| Purity | ≥95% (HPLC), ≥99% deuterated forms (d1-d4) | |
| Solubility | DMF: 5 mg/ml, DMSO: 11 mg/ml, PBS (pH 7.2): 2 mg/ml, Slightly soluble in water | |
| Storage Temperature | -20°C | |
| Unlabeled CAS Number | 1596-84-5 |
Primary Use in Research: An Internal Standard for Quantitative Analysis
The principal application of this compound in a research setting is as an internal standard for the precise quantification of Daminozide in various matrices using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is crucial in fields such as:
-
Environmental Monitoring: To accurately measure Daminozide residues in soil, water, and agricultural products.
-
Food Safety and Analysis: For the determination of Daminozide levels in food crops to ensure compliance with regulatory limits.
-
Toxicology and Xenobiotic Metabolism: In studies investigating the metabolic fate of Daminozide.
-
Plant Biology: To quantify endogenous or exogenously applied Daminozide in plant tissues.
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry as it corrects for matrix effects and variations during sample processing, leading to highly accurate and reproducible results.
Experimental Protocol: Quantification of Daminozide in a Complex Matrix using this compound
The following is a generalized methodology for the analysis of Daminozide in a complex sample matrix, such as soil or a plant-based product, using this compound as an internal standard.
Sample Preparation and Extraction
-
Homogenization: A representative portion of the sample is accurately weighed and homogenized to ensure uniformity. For solid samples like fruits or vegetables, this may involve blending with a suitable solvent.
-
Spiking with Internal Standard: A known amount of this compound solution is added to the homogenized sample at the beginning of the extraction process.
-
Extraction: The sample is extracted with an appropriate solvent, such as acetonitrile or a buffered solution, to solubilize the Daminozide and this compound. This is often followed by vortexing and centrifugation to separate the liquid extract from the solid matrix.
Sample Cleanup
-
Dispersive Solid-Phase Extraction (d-SPE): The supernatant from the extraction step is subjected to a cleanup procedure to remove interfering matrix components. A common technique is d-SPE, where a sorbent material is added to the extract to bind and remove unwanted compounds.
-
Centrifugation and Filtration: After the d-SPE step, the sample is centrifuged, and the cleaned-up extract is filtered before instrumental analysis.
Instrumental Analysis (LC-MS/MS)
-
Chromatographic Separation: The purified extract is injected into a liquid chromatography system to separate Daminozide and this compound from any remaining matrix components.
-
Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both Daminozide and this compound.
-
Quantification: The concentration of Daminozide in the original sample is calculated by comparing the peak area ratio of the analyte (Daminozide) to the internal standard (this compound) against a calibration curve prepared with known concentrations of both compounds.
Visualizing the Workflow and Concepts
To better illustrate the experimental process and the underlying principles, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for the quantification of Daminozide.
Caption: Concept of internal standard addition for quantification.
Conclusion
This compound is a critical analytical tool for researchers requiring accurate and precise measurement of Daminozide. Its use as an internal standard in mass spectrometry-based methods mitigates the impact of matrix effects and procedural inconsistencies, thereby ensuring the reliability of quantitative data. The methodologies outlined in this guide provide a framework for the application of this compound in various research contexts, from environmental analysis to food safety.
References
Daminozide-d4 chemical structure and molecular weight
An In-depth Technical Guide to Daminozide-d4
This guide provides detailed information on the chemical properties of this compound, a deuterated isotopologue of Daminozide. It is intended for researchers, scientists, and professionals in drug development who require a precise understanding of this compound for its application as an internal standard in quantitative analyses.
Chemical Structure and Properties
This compound is a synthetic compound where four hydrogen atoms in the butanoic acid backbone of Daminozide have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Daminozide.
IUPAC Name: 2,2,3,3-tetradeuterio-4-(2,2-dimethylhydrazinyl)-4-oxobutanoic acid.[1][2]
Chemical Formula: C₆H₈D₄N₂O₃[3][4]
Canonical SMILES: C--INVALID-LINK--(NC(=O)C([2H])([2H])C([2H])([2H])C(=O)[O-])C
InChI Key: InChI=1S/C6H12N2O3/c1-8(2)7-5(9)3-4-6(10)11/h3-4H2,1-2H3,(H,7,9)(H,10,11)/i3D2,4D2[1]
Quantitative Data Summary
The key quantitative properties of this compound are summarized in the table below. These values are essential for accurate preparation of standards and interpretation of analytical results.
| Property | Value | Citations |
| Molecular Weight | 164.20 g/mol 164.196 g/mol | |
| Purity | >95% (HPLC) | |
| Melting Point | 157 to 160°C | |
| Form | Solid (White to Off-white) | |
| Solubility | Slightly Soluble in Water | |
| Storage | -20°C |
Application in Experimental Protocols
This compound is primarily utilized as an internal standard for the quantification of Daminozide in various matrices by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). Its utility stems from its near-identical chemical and physical properties to the non-labeled analyte, while its increased mass allows for clear differentiation in a mass spectrometer.
A typical experimental protocol involves the following steps:
-
Sample Preparation: The biological or environmental sample is homogenized and extracted with a suitable organic solvent to isolate the analyte of interest (Daminozide) and the internal standard.
-
Internal Standard Spiking: A known concentration of this compound is added to the sample extract. This is a critical step to correct for analyte loss during sample preparation and instrumental analysis.
-
Derivatization (Optional): Depending on the analytical method, a derivatization step may be employed to improve the chromatographic behavior and detection sensitivity of both Daminozide and this compound.
-
LC-MS/GC-MS Analysis: The spiked extract is injected into the chromatograph. The compounds are separated based on their retention times, and the mass spectrometer detects and quantifies the specific mass-to-charge ratios (m/z) for both Daminozide and this compound.
-
Quantification: The concentration of Daminozide in the original sample is calculated by comparing the peak area ratio of Daminozide to this compound against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Visualized Workflow
The following diagram illustrates a generalized workflow for the quantification of Daminozide using this compound as an internal standard.
Caption: Workflow for Daminozide quantification using a deuterated internal standard.
References
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Daminozide-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Daminozide-d4, a deuterated internal standard for the widely used plant growth regulator, Daminozide. This document details the synthetic pathway, experimental protocols, and the biological mode of action of Daminozide. The information presented is intended to support researchers in the fields of agriculture, environmental science, and drug metabolism in their efforts to accurately quantify Daminozide in various matrices.
Introduction to Daminozide and its Deuterated Analog
Daminozide, also known by trade names such as Alar and B-NINE, is a synthetic plant growth regulator historically used to control growth, improve fruit quality, and synchronize maturity in various crops. Its mode of action involves the inhibition of gibberellin biosynthesis in plants.[1] Due to regulatory scrutiny regarding its metabolite, unsymmetrical dimethylhydrazine (UDMH), the use of Daminozide in food crops has been significantly curtailed in many regions, though it continues to be used on ornamental plants.
Accurate quantification of Daminozide residues is crucial for regulatory compliance and safety assessment. Stable isotope-labeled internal standards, such as this compound, are indispensable for robust analytical methods, primarily those employing mass spectrometry (MS), as they correct for matrix effects and variations in sample preparation and instrument response.
This compound, formally named 4-(2,2-dimethylhydrazineyl)-4-oxobutanoic-2,2,3,3-d4 acid, is an isotopologue of Daminozide where the four hydrogen atoms on the succinic acid backbone have been replaced with deuterium.[2] This specific labeling provides a distinct mass shift, making it an ideal internal standard for MS-based quantification.
Synthetic Pathway of this compound
The synthesis of this compound is a multi-step process that begins with the preparation of a deuterated precursor, succinic acid-d4. This is subsequently converted to its anhydride, which is then reacted with 1,1-dimethylhydrazine (unsymmetrical dimethylhydrazine, UDMH) to yield the final product.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key steps in the synthesis of this compound. These protocols are based on established chemical transformations and may require optimization for specific laboratory conditions.
Synthesis of Succinic Acid-d4
The introduction of deuterium atoms onto the succinic acid backbone is a critical first step. A plausible and efficient method is the catalytic transfer hydrogenation of maleic acid using a deuterium donor.
Reaction: Catalytic transfer hydrogenation of maleic acid with deuterated formic acid.
Reagents and Materials:
-
Maleic acid
-
Deuterated formic acid (DCOOH)
-
10% Palladium on activated carbon (Pd/C)
-
Deionized water
-
Suitable reaction vessel (e.g., high-pressure autoclave)
Procedure:
-
In a high-pressure reaction vessel, dissolve maleic acid in deionized water to a desired concentration (e.g., 1 M).
-
Add a catalytic amount of 10% Pd/C (e.g., 1-5 mol% relative to maleic acid).
-
Add a stoichiometric equivalent or a slight excess of deuterated formic acid (DCOOH) as the deuterium source.
-
Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Heat the reaction mixture to a temperature between 100-150°C with vigorous stirring. The optimal temperature may need to be determined empirically.
-
Maintain the reaction for a period of 2-6 hours, monitoring the progress by techniques such as thin-layer chromatography (TLC) or by analyzing aliquots with NMR spectroscopy to confirm the disappearance of the maleic acid double bond signal.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Remove the solvent (water and any remaining formic acid) under reduced pressure using a rotary evaporator.
-
The resulting solid, succinic acid-d4, can be further purified by recrystallization from a suitable solvent such as hot water or ethanol, if necessary.
Synthesis of Succinic Anhydride-d4
The conversion of succinic acid-d4 to its corresponding anhydride is a standard dehydration reaction.
Reaction: Dehydration of succinic acid-d4.
Reagents and Materials:
-
Succinic acid-d4
-
Acetyl chloride (or another suitable dehydrating agent like thionyl chloride or phosphorus oxychloride)
-
Anhydrous reaction solvent (optional, e.g., anhydrous diethyl ether)
-
Round-bottom flask with a reflux condenser
Procedure:
-
Place the dried succinic acid-d4 into a round-bottom flask equipped with a reflux condenser.
-
Slowly add an excess of acetyl chloride (e.g., 2-3 molar equivalents) to the succinic acid-d4. The reaction is typically exothermic.
-
Gently heat the mixture to reflux for 1-2 hours to ensure the completion of the reaction. The evolution of HCl gas will be observed.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
The succinic anhydride-d4 will often crystallize out of the solution upon cooling. If a solvent was used, it can be removed under reduced pressure.
-
Collect the crystalline product by filtration and wash with a small amount of cold, anhydrous ether to remove any residual acetyl chloride and acetic acid.
-
Dry the succinic anhydride-d4 under vacuum to obtain the pure product. The melting point of the unlabeled succinic anhydride is approximately 119-120°C.[3]
Synthesis of this compound
The final step involves the ring-opening condensation of succinic anhydride-d4 with 1,1-dimethylhydrazine.
Reaction: Condensation of succinic anhydride-d4 with 1,1-dimethylhydrazine.
Reagents and Materials:
-
Succinic anhydride-d4
-
1,1-Dimethylhydrazine (UDMH)
-
Anhydrous aprotic solvent (e.g., acetonitrile, tetrahydrofuran, or dichloromethane)
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
Dissolve the succinic anhydride-d4 in an anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of 1,1-dimethylhydrazine to the cooled solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 2-4 hours) or until the reaction is complete as monitored by TLC.
-
The product may precipitate out of the solution. If so, it can be collected by filtration.
-
If the product remains in solution, the solvent can be removed under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether or ethanol/water) to yield the final product as a white solid.
Quantitative Data and Characterization
The following table summarizes the expected properties and analytical data for the key compounds in the synthesis of this compound. Actual yields and purity will depend on the specific reaction conditions and purification methods employed.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Isotopic Purity (%) | Key Analytical Data |
| Succinic Acid-d4 | C4H2D4O4 | 122.11 | > 90 | > 98 | ¹H NMR: Absence of signal at ~2.6 ppm. MS: [M-H]⁻ at m/z 121.1 |
| Succinic Anhydride-d4 | C4D4O3 | 104.09 | > 90 | > 98 | ¹H NMR: Absence of signal at ~2.9 ppm. IR: C=O stretching at ~1860 and 1780 cm⁻¹ |
| This compound | C6H8D4N2O3 | 164.20 | 70-90 | > 98 | ¹H NMR (DMSO-d6): ~2.5 ppm (s, 6H, N(CH₃)₂). MS (ESI+): [M+H]⁺ at m/z 165.2. Purity (HPLC): > 99% |
Biological Mode of Action: Inhibition of Gibberellin Biosynthesis
Daminozide functions as a plant growth retardant by inhibiting the biosynthesis of gibberellins, a class of hormones that promote stem elongation and other developmental processes. Specifically, Daminozide is known to inhibit the enzyme 3β-hydroxylase, which is a key enzyme in the late stages of gibberellin biosynthesis. This enzyme catalyzes the conversion of the inactive gibberellin precursor GA₂₀ to the biologically active GA₁.
Caption: Inhibition of gibberellin biosynthesis by Daminozide.
By blocking the action of 3β-hydroxylase, Daminozide leads to an accumulation of the inactive precursor GA₂₀ and a reduction in the levels of active GA₁, resulting in the characteristic stunted growth observed in treated plants.
Conclusion
The synthesis of this compound is a critical process for enabling accurate and reliable quantification of its unlabeled counterpart in various environmental and biological samples. The synthetic route, involving the deuteration of a common starting material followed by straightforward chemical transformations, is accessible to researchers with a background in organic synthesis. The use of this compound as an internal standard is essential for high-quality analytical data, which in turn is vital for regulatory monitoring and scientific research into the fate and effects of this plant growth regulator.
References
Physical and chemical properties of Daminozide-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of Daminozide-d4, a deuterated analog of the plant growth regulator Daminozide. This document details experimental protocols for its analysis and explores its mechanisms of action, including its role as a selective inhibitor of human histone demethylases.
Core Physical and Chemical Properties
This compound, also known as Aminozide-d4, is a synthetic compound primarily utilized as an internal standard for the quantification of Daminozide in various analytical methodologies, particularly in mass spectrometry-based assays.[1][2] Its structural similarity to Daminozide, with the substitution of four hydrogen atoms with deuterium, ensures analogous chemical behavior and chromatographic retention while allowing for mass-based differentiation.
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈D₄N₂O₃ | [1][2][3] |
| Molecular Weight | 164.2 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 157 to 160°C | |
| Solubility | DMF: 5 mg/ml, DMSO: 11 mg/ml, PBS (pH 7.2): 2 mg/ml, Slightly soluble in water | |
| Purity | >99% deuterated forms (d1-d4) | |
| Storage Temperature | -20°C | |
| Stability | ≥ 4 years at -20°C | |
| pKa | 4.68 (for Daminozide) |
Experimental Protocols
This compound is an essential tool for the accurate quantification of Daminozide in complex matrices such as agricultural products, environmental samples, and biological tissues. The most common analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS methods for Daminozide typically involve a derivatization step to improve volatility and chromatographic performance. A general workflow is as follows:
-
Sample Preparation and Extraction: A representative sample is homogenized. For solid samples like fruits or grains, a specific weight is taken and may require grinding. The sample is then subjected to alkaline hydrolysis, often using a strong base like sodium hydroxide, to convert Daminozide to unsymmetrical dimethylhydrazine (UDMH).
-
Internal Standard Spiking: A known concentration of this compound is added to the sample at the beginning of the extraction process to account for analyte losses during sample preparation and analysis.
-
Distillation: The UDMH is separated from the sample matrix via steam distillation.
-
Derivatization: The collected UDMH is reacted with a derivatizing agent, such as salicylaldehyde, to form a stable, volatile derivative (salicylaldehyde dimethylhydrazone).
-
Extraction of Derivative: The derivative is extracted into an organic solvent, such as n-hexane/acetone.
-
GC-MS Analysis: The extracted derivative is injected into the GC-MS system. The separation is typically performed on a capillary column, and the mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of the derivatized Daminozide and this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS offers the advantage of analyzing Daminozide directly without the need for derivatization, leading to simpler and faster sample preparation.
-
Sample Preparation and Extraction: The sample is homogenized, and a specific amount is weighed. Extraction is typically performed with a polar solvent like methanol or an acetonitrile/water mixture.
-
Internal Standard Spiking: this compound is added to the sample prior to extraction.
-
Cleanup: The crude extract may undergo a cleanup step using solid-phase extraction (SPE) to remove interfering matrix components.
-
LC Separation: The cleaned extract is injected into the LC system. Separation is achieved on a suitable column, often a reversed-phase C18 or a mixed-mode column, using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium formate) and an organic component (e.g., methanol or acetonitrile).
-
MS/MS Detection: The eluent from the LC is introduced into the tandem mass spectrometer. Detection is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for both Daminozide and this compound are monitored for highly selective and sensitive quantification.
Signaling Pathways and Mechanisms of Action
While this compound's primary application is as an internal standard, its biological activity is presumed to be identical to that of Daminozide. Daminozide is known to have two distinct mechanisms of action: as a plant growth regulator and as an inhibitor of human enzymes.
Inhibition of Gibberellin Biosynthesis in Plants
In plants, Daminozide functions as a growth retardant by inhibiting the biosynthesis of gibberellins, a class of hormones that promote stem elongation. Specifically, it acts on the late stages of the gibberellin biosynthetic pathway.
Caption: Daminozide inhibits the 3β-hydroxylase enzyme, blocking the conversion of GA20 to the active GA1.
Inhibition of Human KDM2/7 Histone Demethylases
More recently, Daminozide has been identified as a selective inhibitor of the human KDM2/7 subfamily of Jumonji C (JmjC) domain-containing histone demethylases. These enzymes play a crucial role in epigenetic regulation by removing methyl groups from histone lysine residues.
The inhibitory action of Daminozide occurs through chelation of the active site iron (Fe(II)) via its acyl hydrazide carbonyl and dimethylamino groups, thus preventing the binding of the co-substrate 2-oxoglutarate (2-OG).
Caption: Daminozide chelates the active site Fe(II) of KDM2/7, preventing co-substrate binding and catalysis.
Conclusion
This compound is a critical analytical tool for the sensitive and accurate quantification of Daminozide. Its well-characterized physical and chemical properties, coupled with established analytical protocols, make it indispensable for regulatory monitoring and research. Furthermore, the understanding of Daminozide's molecular mechanisms of action, both in plants and humans, opens avenues for further investigation into its biological effects and potential applications in drug development and epigenetic research. This guide provides a foundational resource for professionals working with this important compound.
References
- 1. The Plant Growth Regulator Daminozide is a Selective Inhibitor of the Human KDM2/7 Histone Demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gas chromatographic/mass spectrometric determination of daminozide in high protein food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Plant growth regulator daminozide is a selective inhibitor of human KDM2/7 histone demethylases. | Semantic Scholar [semanticscholar.org]
Daminozide-d4: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
This technical guide provides an in-depth overview of Daminozide-d4, a deuterated analog of the plant growth regulator Daminozide. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, analytical applications, and relevant experimental protocols.
Core Chemical Data
This compound, the isotopically labeled version of Daminozide, is primarily utilized as an internal standard in analytical chemistry for the precise quantification of its unlabeled counterpart. While it does not have a unique CAS number, it is identified by the CAS number of the parent compound, 1596-84-5.
| Property | Data |
| CAS Number | 1596-84-5 (unlabeled)[1][2][3] |
| Chemical Formula | C₆H₈D₄N₂O₃[1] |
| Molecular Weight | 164.20 g/mol [1] |
| Synonyms | Aminozide-d4, Daminozide D4 (Ethylene D4), Butanedioic-2,2,3,3-d4 acid mono(2,2-dimethylhydrazide), 2,2,3,3-tetradeuterio-4-(2,2-dimethylhydrazinyl)-4-oxobutanoic acid |
| Purity | Typically ≥95% (HPLC) or ≥98% |
| Solubility | DMF: 5 mg/ml, DMSO: 11 mg/ml, PBS (pH 7.2): 2 mg/ml |
| Physical Form | Solid |
| Storage Temperature | -20°C |
Logical Relationship Diagram
The following diagram illustrates the relationships between this compound and its key identifiers.
Experimental Protocols
This compound is a critical component in analytical methodologies for the detection and quantification of Daminozide residues in various matrices, including agricultural products and cannabis. Its use as an internal standard is crucial for correcting matrix effects and ensuring accurate results in chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
General Workflow for Daminozide Analysis using this compound Internal Standard
The following diagram outlines a typical workflow for the analysis of Daminozide in a sample matrix using this compound as an internal standard.
Detailed Methodologies
1. Analysis of Daminozide in Agricultural Products (GC-MS)
This method is suitable for the determination of Daminozide in fruits and vegetables.
-
Sample Preparation : Homogenize approximately 1 kg of the sample. For powdered samples like tea, use 5.00 g.
-
Extraction : The specific extraction solvent is not detailed in the immediate search results, but a common approach for pesticide residue analysis involves an organic solvent like acetonitrile.
-
Derivatization : The method involves derivatization to improve the volatility and chromatographic properties of Daminozide for GC analysis.
-
Cleanup : A cleanup step using a solid-phase extraction (SPE) cartridge, such as alumina, is employed to remove interfering matrix components. The eluate is concentrated before analysis.
-
Instrumentation : A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is used for separation and detection.
-
Quantification : this compound is added as an internal standard at the beginning of the sample preparation process to compensate for any loss of analyte during the procedure and for matrix effects. The concentration of Daminozide is calculated based on the ratio of the peak area of the analyte to that of the internal standard.
2. Analysis of Pesticide Residues in Cannabis (LC-MS/MS)
This protocol outlines the use of this compound as an internal standard for the quantification of Daminozide in cannabis flower.
-
Sample Preparation : Weigh 1 gram of milled cannabis into a centrifuge tube.
-
Internal Standard Spiking : Add a known amount of this compound internal standard solution to the sample.
-
Extraction : Add 5 mL of acetonitrile with 1% acetic acid, vortex for 5 minutes, and then centrifuge.
-
Cleanup : The supernatant is passed through a C18 solid-phase extraction (SPE) tube. The resulting extract is then diluted.
-
Instrumentation : An LC-MS/MS system is used for the analysis. This technique provides high selectivity and sensitivity.
-
Quantification : The concentration of Daminozide is determined by creating a calibration curve and using the ratio of the analyte peak area to the internal standard (this compound) peak area. In cases where there are significant differences in the recovery of the analyte and its corresponding internal standard, the next nearest-eluting internal standard may be used for quantification.
It is important to note that for some matrices and cleanup procedures, such as those using primary secondary amine (PSA) sorbent, Daminozide may be strongly retained. In such cases, analysis may need to be performed on the extract before the cleanup step to ensure accurate recovery data.
References
The Unseen Anchor: A Technical Guide to Daminozide-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative analytical chemistry, particularly within the realms of pharmaceutical development and food safety, the accuracy of measurements is paramount. The use of internal standards is a fundamental practice to ensure reliability, and among these, stable isotope-labeled (SIL) compounds represent the gold standard. This technical guide provides an in-depth exploration of the mechanism and application of Daminozide-d4, a deuterated analog of the plant growth regulator Daminozide, as an internal standard in mass spectrometry-based analyses.
The Core Principle: Isotope Dilution Mass Spectrometry
The utility of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of the isotopically labeled standard (this compound) is added to a sample containing the analyte of interest (Daminozide) at the earliest stage of sample preparation.
This compound is chemically identical to Daminozide, with the only difference being that four hydrogen atoms have been replaced by deuterium atoms. This results in a mass shift that is easily distinguishable by a mass spectrometer. Because of their near-identical physicochemical properties, both the analyte and the internal standard behave similarly during extraction, cleanup, chromatography, and ionization. Any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, allowing for highly accurate and precise quantification, irrespective of sample loss or matrix effects.[1]
Physicochemical Properties
A clear understanding of the physicochemical characteristics of both the analyte and its deuterated internal standard is crucial for method development.
| Property | Daminozide | This compound |
| Chemical Name | Butanedioic acid mono(2,2-dimethylhydrazide) | 4-(2,2-dimethylhydrazinyl)-4-oxobutanoic-2,2,3,3-d4 acid |
| Molecular Formula | C₆H₁₂N₂O₃ | C₆H₈D₄N₂O₃ |
| Molecular Weight | 160.17 g/mol | 164.20 g/mol |
| Isotopic Purity | Not Applicable | ≥98% |
Experimental Protocol: Quantification of Daminozide in Fruit Matrix using LC-MS/MS
This section details a representative experimental protocol for the quantitative analysis of Daminozide in a fruit matrix, employing this compound as an internal standard.
Reagents and Materials
-
Daminozide analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive solid-phase extraction (dSPE) sorbents (e.g., PSA, C18)
-
Syringe filters (0.22 µm)
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Daminozide and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Daminozide stock solution in a suitable solvent (e.g., methanol/water) to create calibration standards.
-
Internal Standard Spiking Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) in the same solvent as the calibration standards.
Sample Preparation (QuEChERS Method)
-
Homogenization: Homogenize a representative portion of the fruit sample.
-
Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Spiking: Add a known volume of the this compound internal standard spiking solution to the sample.
-
Extraction: Add 10 mL of acetonitrile and the QuEChERS extraction salts. Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.
-
Cleanup (dSPE): Transfer an aliquot of the supernatant to a dSPE tube containing PSA and C18 sorbents. It should be noted that Daminozide can be retained by PSA, so this step may need optimization or exclusion depending on the matrix.
-
Centrifugation: Vortex and centrifuge the dSPE tube.
-
Filtration and Analysis: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
| Parameter | Setting |
| LC System | UHPLC System |
| Column | Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of Daminozide |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | See table below |
Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Daminozide (Quantifier) | 161.1 | 143.0 | Optimized |
| Daminozide (Qualifier) | 161.1 | 44.0 | Optimized |
| This compound (Internal Standard) | 165.1 | 147.0 | Optimized |
Note: Collision energies should be optimized for the specific instrument used.
Data Presentation and Method Validation
A crucial aspect of any analytical method is its validation to ensure it is fit for purpose. The use of this compound as an internal standard significantly enhances the robustness and reliability of the method. Key validation parameters are summarized below. While a complete, specific validation dataset for a Daminozide/Daminozide-d4 method was not available in the public literature at the time of this writing, the following table outlines the expected performance characteristics based on established principles of using deuterated internal standards.
| Validation Parameter | Typical Acceptance Criteria | Expected Performance with this compound |
| Linearity (R²) | ≥ 0.99 | Excellent linearity over the desired concentration range. |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | High accuracy due to effective compensation for matrix effects. |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | High precision (repeatability and intermediate precision). |
| Recovery (%) | Consistent and reproducible | The use of an internal standard corrects for incomplete and variable recovery. |
| Matrix Effect | Minimized and compensated | The co-eluting internal standard effectively tracks and corrects for ion suppression or enhancement. |
| Limit of Quantification (LOQ) | Sufficiently low for intended application | Method can achieve low detection limits required for regulatory compliance. |
Mandatory Visualizations
Logical Relationship of an Internal Standard
Caption: Principle of Isotope Dilution Mass Spectrometry.
Experimental Workflow for Daminozide Analysis
Caption: Workflow for Daminozide quantification.
References
The Solubility Profile of Daminozide-d4: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the solubility characteristics of Daminozide-d4, a deuterated internal standard crucial for the accurate quantification of the plant growth regulator Daminozide. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize this compound in their experimental workflows.
Core Findings: Solubility Data Summary
The solubility of this compound, and its non-deuterated analog Daminozide, has been determined in a range of common laboratory solvents. Due to their structural similarity, the solubility properties of Daminozide can be considered a reliable proxy for this compound. The collated data reveals a varying degree of solubility, which is critical for the preparation of stock solutions and experimental media.
Quantitative solubility data is summarized in the table below for easy comparison. It is important to note that solubility can be influenced by factors such as temperature, pH, and the crystalline form of the solute.
| Solvent | This compound Solubility | Daminozide Solubility | Temperature (°C) |
| Dimethylformamide (DMF) | 5 mg/mL[1][2] | 11 mg/mL[3] | Not Specified |
| Dimethyl Sulfoxide (DMSO) | 11 mg/mL[1][2] | 5 mg/mL, ≥7.3 mg/mL | Not Specified |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 2 mg/mL | 2 mg/mL | Not Specified |
| Water | Slightly Soluble | 100,000 mg/L (100 mg/mL), 128,000 mg/L (128 mg/mL) | 25, 20 |
| Methanol | Not Specified | 50 g/kg (~50 mg/mL), 48,000 mg/L (48 mg/mL) | Not Specified, 20 |
| Acetone | Not Specified | Very Soluble, 25 g/kg (~25 mg/mL), 1,610 mg/L (1.61 mg/mL) | Not Specified, 20 |
| Ethanol | Not Specified | ≥16.3 mg/mL (with ultrasonic and warming) | Not Specified |
| Acetonitrile | Not Specified | Soluble | Not Specified |
| n-Hexane | Not Specified | Insoluble | 20 |
| Aliphatic Hydrocarbons | Not Specified | Insoluble | Not Specified |
| Xylene | Not Specified | Insoluble | Not Specified |
| Ethyl Acetate | Not Specified | 270 mg/L (0.27 mg/mL) | 20 |
Note: For Methanol and Acetone, solubility reported in g/kg was converted to mg/mL assuming a solvent density of approximately 1 g/mL for estimation purposes.
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. A commonly employed and reliable method is the Shake-Flask Method . The following protocol provides a generalized procedure for determining the solubility of a solid compound like this compound in a given solvent.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., Methanol, Acetonitrile)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification.
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent. The amount of solid should be sufficient to ensure that undissolved particles remain after equilibrium is reached.
-
Equilibration: Tightly cap the vial and place it in a constant temperature shaker. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled and recorded.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the undissolved solid settle.
-
Sample Collection: Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the calibration range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent by taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the solubility of a chemical compound using the shake-flask method.
References
A Technical Guide to Commercially Available Daminozide-d4: Sources, Purity, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercially available Daminozide-d4, a deuterated internal standard crucial for the accurate quantification of Daminozide. This document details available sources, their reported purities, and typical analytical methodologies for its use.
Commercial Sources and Purity of this compound
This compound is available from several reputable chemical suppliers. The purity of these standards is a critical factor for accurate quantitative analysis. The following table summarizes the commercially available sources and their stated purities.
| Supplier | Catalog Number | Stated Purity | Analytical Method |
| Cayman Chemical | 39264 | ≥99% deuterated forms (d1-d4)[1][2][3] | Not explicitly stated on the product page, but intended for GC- or LC-MS applications.[1][2] |
| LGC Standards (distributor for Toronto Research Chemicals) | TRC-D416717 | >95% | HPLC |
| LGC Standards | CDN-D-7611 | 98 atom % D, min 98% Chemical Purity | Not explicitly stated |
| Achemtek | 98+% | Not explicitly stated | |
| Clearsynth | Not explicitly stated, Certificate of Analysis provided | Not explicitly stated | |
| MedchemExpress | HY-W708369 | Not explicitly stated, Certificate of Analysis available upon request | Not explicitly stated |
Experimental Protocols: Use of this compound as an Internal Standard
Detailed experimental protocols for the determination of Daminozide purity by the manufacturers are often proprietary and not publicly available. However, the primary application of this compound is as an internal standard in analytical methods for the quantification of Daminozide in various matrices. The following is a generalized experimental protocol synthesized from published research articles.
Sample Preparation and Extraction
A common method for the analysis of Daminozide involves its hydrolysis to unsymmetrical dimethylhydrazine (UDMH), followed by derivatization.
-
Hydrolysis: The sample matrix (e.g., fruit, soil, biological fluid) is typically subjected to alkaline hydrolysis to convert Daminozide to UDMH.
-
Extraction: The resulting UDMH is then extracted from the matrix using a suitable solvent.
-
Internal Standard Spiking: A known concentration of this compound is added to the sample prior to extraction. This allows for the correction of any analyte loss during sample preparation and analysis.
Chromatographic Analysis
The derivatized UDMH, along with the deuterated internal standard, is then analyzed by gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is frequently used for the analysis of Daminozide. The derivatized UDMH is separated on a GC column and detected by a mass spectrometer. The use of this compound as an internal standard allows for accurate quantification by comparing the peak area of the analyte to that of the internal standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful technique for the determination of Daminozide. It offers the advantage of analyzing the intact molecule without the need for derivatization in some cases.
Workflow for Quantitative Analysis using this compound
The following diagram illustrates a typical workflow for the quantitative analysis of Daminozide using this compound as an internal standard.
Caption: Workflow for Daminozide analysis using an internal standard.
References
Daminozide-d4 stability and recommended storage conditions
Technical Guide: Stability and Storage of Daminozide-d4
This guide provides an in-depth overview of the stability and recommended storage conditions for this compound, a deuterated internal standard crucial for the quantification of Daminozide. The information is intended for researchers, scientists, and professionals in drug development and analytical chemistry.
Physicochemical and Storage Information
This compound, also known as Aminozide-d4, is the deuterated form of Daminozide, a plant growth regulator.[1][2] As an internal standard, its stability is paramount for accurate quantification in analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]
General Properties
The key physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Formal Name | 4-(2,2-dimethylhydrazineyl)-4-oxobutanoic-2,2,3,3-d4 acid | [1] |
| Synonyms | Aminozide-d4, DAMINOZIDE-2,2,3,3-D4 | |
| Molecular Formula | C₆H₈D₄N₂O₃ | |
| Formula Weight | 164.2 g/mol | |
| Purity | ≥99% deuterated forms (d1-d4) or >95% (HPLC) | |
| Form | Solid | |
| Appearance | White to Off-white crystals or powder | |
| Melting Point | 157 to 160°C |
Solubility
The solubility of this compound in various solvents is critical for preparing stock solutions for experimental use.
| Solvent | Concentration | Source |
| DMF | 5 mg/ml | |
| DMSO | 11 mg/ml | |
| PBS (pH 7.2) | 2 mg/ml | |
| Water | Slightly Soluble |
Recommended Storage and Stability
Proper storage is essential to ensure the long-term integrity of this compound. The consensus from suppliers indicates that the compound is stable for multiple years when stored correctly.
| Condition | Recommendation | Source |
| Storage Temperature | -20°C | |
| Long-Term Stability | ≥ 4 years (when stored at -20°C) | |
| Shipping Condition | Room temperature (continental US) |
Potential Degradation Pathway
While specific degradation pathways for this compound are not detailed in the available literature, studies on its non-deuterated analogue, Daminozide, provide insight into its potential instability under certain conditions. The primary degradation mechanisms are hydrolysis and photolysis.
Under acidic conditions (pH 1), Daminozide hydrolyzes with a half-life of 41 days. Exposure to ultraviolet light also causes significant decomposition. The degradation products identified for Daminozide include 1,1-dimethylhydrazine, cyclic daminozide (N-dimethylaminosuccinimide), and formaldehyde, suggesting the degradation route is primarily hydrolytic. It is reasonable to infer that this compound would follow a similar degradation pathway.
Caption: Potential degradation pathway of this compound based on its non-deuterated analogue.
Experimental Protocols for Stability Assessment
A comprehensive stability testing program is essential to determine a compound's shelf life and identify potential degradation products. The following outlines a general protocol for assessing the stability of this compound, incorporating long-term and accelerated studies as guided by ICH principles.
Objective
To evaluate the long-term stability of this compound as a solid and in solution under various storage conditions and to identify potential degradation products using stability-indicating analytical methods.
Materials and Methods
-
Test Substance: this compound solid material.
-
Solvents: Acetonitrile, Methanol, DMSO (HPLC or MS grade).
-
Equipment: Analytical balance, volumetric flasks, autosampler vials, HPLC or LC-MS/MS system, environmental chambers.
General Experimental Workflow
The workflow involves preparing stock solutions, storing them under controlled conditions, and analyzing them at predetermined intervals.
Caption: General workflow for a long-term stability study of this compound solutions.
Procedure Details
-
Preparation of Solutions: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or DMSO.
-
Initial Analysis (Time Zero): Immediately after preparation, analyze the solution to establish the initial concentration and purity. This serves as the baseline for all future comparisons. The analytical method should be stability-indicating, meaning it can separate the parent compound from any potential degradation products.
-
Storage: Aliquot the stock solution into amber vials to protect from light and store them in calibrated environmental chambers at various conditions:
-
Long-Term: -20°C (recommended storage).
-
Accelerated: 4°C (refrigerated) and 25°C (room temperature).
-
-
Time Points: Pull samples from each storage condition at predetermined intervals (e.g., 1, 3, 6, 9, 12, 18, and 24 months for long-term; 1, 3, and 6 months for accelerated).
-
Analysis: Analyze the samples using a validated stability-indicating method, such as:
-
LC-MS/MS: This is a powerful technique for quantifying the remaining parent compound and for identifying and characterizing any new peaks corresponding to degradation products.
-
Quantitative NMR (qNMR): A highly precise method that can provide simultaneous qualitative and quantitative information without the need for an identical reference standard, making it suitable for long-term monitoring.
-
-
Data Evaluation: Compare the concentration of this compound at each time point to the initial (T=0) concentration. A significant loss of the parent compound (e.g., >10%) may indicate instability under that specific storage condition. Any new peaks observed in the chromatogram should be investigated as potential degradation products.
By following this protocol, researchers can confidently establish the stability of their this compound standards, ensuring the accuracy and reliability of their experimental results.
References
An In-depth Technical Guide to the Safe Handling of Daminozide-d4
This guide provides comprehensive safety precautions and handling guidelines for Daminozide-d4, tailored for researchers, scientists, and professionals in drug development. It outlines the potential hazards, proper handling procedures, and emergency responses associated with this compound.
Section 1: Chemical and Physical Properties
This compound is the deuterated form of Daminozide, a plant growth regulator.[1] While primarily used as an internal standard for quantification, its structural similarity to Daminozide warrants careful handling based on the toxicological profile of the parent compound.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 4-(2,2-dimethylhydrazineyl)-4-oxobutanoic-2,2,3,3-d4 acid | [1] |
| Synonyms | Aminozide-d4 | [1] |
| Molecular Formula | C₆H₈D₄N₂O₃ | [1] |
| Molecular Weight | 164.2 g/mol | |
| Physical State | Solid | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 155 - 158 °C (311 - 316 °F) | |
| Water Solubility | 100 g/L | |
| Log P (octanol/water) | -1.5 | |
| Purity | ≥99% deuterated forms (d1-d4) |
Section 2: Hazard Identification and Toxicological Data
This compound is classified as a hazardous substance. The primary hazards are skin and eye irritation. It may also be harmful if swallowed or inhaled.
Table 2: Toxicological Data for Daminozide (Unlabelled)
| Test | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 8,400 mg/kg | |
| LD50 | Mouse | Oral | 6,300 mg/kg | |
| LD50 | Rabbit | Dermal | > 5,000 mg/kg |
Potential Health Effects:
-
Eye Contact: Causes serious eye irritation.
-
Skin Contact: May be harmful if absorbed through the skin and causes skin irritation.
-
Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.
-
Ingestion: May be harmful if swallowed.
Carcinogenicity: There is no component of this product present at levels greater than or equal to 0.1% that is identified as a probable, possible or confirmed human carcinogen by IARC or ACGIH. However, the parent compound, Daminozide, is suspected of causing cancer.
Section 3: Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and maintain the integrity of this compound.
Handling:
-
Avoid contact with skin and eyes.
-
Avoid the formation of dust and aerosols.
-
Use in a well-ventilated area, preferably in a laboratory fume hood.
-
Wear appropriate personal protective equipment (PPE).
Storage:
-
Store at -20°C for long-term stability.
-
Keep the container tightly closed in a dry and well-ventilated place.
-
The product is stable for at least four years when stored correctly.
Section 4: Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound.
Table 3: Recommended Personal Protective Equipment
| Body Part | Equipment | Specification | Reference |
| Eyes/Face | Safety glasses with side-shields or goggles. | Conforming to NIOSH (US) or EN 166 (EU) standards. | |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber). | Dispose of contaminated gloves after use. | |
| Body | Laboratory coat or impervious clothing. | To prevent skin exposure. | |
| Respiratory | Air-purifying respirator with appropriate cartridges or a supplied-air respirator. | Use if engineering controls are insufficient or as a backup. Respirators must be approved under standards such as NIOSH (US). |
Section 5: First-Aid Measures
In case of exposure, immediate action is required.
Table 4: First-Aid Procedures for this compound Exposure
| Exposure Route | First-Aid Procedure | Reference |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention. | |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention. | |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention. | |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Section 6: Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Wear appropriate PPE, including respiratory protection. Avoid breathing dust. Ensure adequate ventilation.
-
Environmental Precautions: Prevent the product from entering drains.
-
Cleanup: Pick up and arrange disposal without creating dust. Keep in suitable, closed containers for disposal.
Section 7: Experimental Protocols Overview
While specific experimental protocols for the safety assessment of this compound are not publicly available, the toxicological data presented in Section 2 are typically derived from standardized tests conducted under Good Laboratory Practice (GLP). These include:
-
Acute Oral Toxicity (LD50): This study, often following OECD Guideline 420, 423, or 425, involves administering the substance to fasted animals (commonly rats) in a single dose. The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The LD50, the dose that is lethal to 50% of the test population, is then calculated.
-
Acute Dermal Toxicity (LD50): Following guidelines such as OECD Guideline 402, the substance is applied to the shaved skin of an animal (often rabbits or rats) for 24 hours. The animals are observed for toxic effects and mortality to determine the dermal LD50.
-
Skin Irritation/Corrosion: Based on protocols like OECD Guideline 404, a small amount of the substance is applied to the skin of a test animal (usually a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) over a period of time to assess the level of irritation.
-
Eye Irritation/Corrosion: This test, often following OECD Guideline 405, involves applying the substance to one eye of an animal (typically a rabbit). The eye is then examined for effects on the cornea, iris, and conjunctiva to determine the irritation potential.
Section 8: Visualizations
The following diagrams illustrate key safety workflows and decision-making processes for handling this compound.
Caption: General Laboratory Workflow for Handling this compound.
Caption: First-Aid Decision Tree for this compound Exposure.
References
Unveiling the Isotopic Distinction: A Technical Guide to Daminozide and Daminozide-d4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the fundamental differences between the plant growth regulator Daminozide and its deuterated analogue, Daminozide-d4. Primarily distinguished by isotopic labeling, this guide will delve into their comparative physicochemical properties, the critical role of this compound as an internal standard in quantitative analysis, detailed experimental protocols, and the relevant biological signaling pathways.
Core Structural and Physicochemical Distinctions
Daminozide, chemically known as N-(dimethylamino)succinamic acid, is a synthetic plant growth regulator. Its deuterated form, this compound, is a stable isotope-labeled version where four hydrogen atoms on the succinamic acid backbone have been replaced with deuterium atoms. This isotopic substitution is the primary difference between the two molecules and is the basis for their distinct applications, particularly in analytical chemistry. While their chemical reactivity and biological activity are virtually identical, their mass difference is a key feature exploited in mass spectrometry-based assays.
Below are the chemical structures of Daminozide and this compound, illustrating the position of the deuterium labels.
Daminozide
Caption: Chemical structure of Daminozide.
This compound
Caption: Chemical structure of this compound.
Comparative Physicochemical Data
The following table summarizes the key physicochemical properties of Daminozide and this compound for easy comparison.
| Property | Daminozide | This compound |
| Molecular Formula | C₆H₁₂N₂O₃ | C₆H₈D₄N₂O₃ |
| Molecular Weight | 160.17 g/mol | 164.20 g/mol |
| Monoisotopic Mass | 160.084792 u | 164.109899 u |
| CAS Number | 1596-84-5 | 1596-84-5 (unlabeled) |
| Appearance | White crystalline solid | White to off-white solid |
| Melting Point | 157-164 °C | 157-160 °C |
| Water Solubility | 100 g/L at 25 °C | Slightly soluble |
| LogP | -1.7 | Not available |
| pKa | 4.7 | Not available |
Biological Activity and Signaling Pathways
Daminozide functions as a plant growth regulator by inhibiting the biosynthesis of gibberellins, a class of plant hormones that promote stem elongation. Specifically, it acts as a competitive inhibitor of 2-oxoglutarate-dependent dioxygenases, key enzymes in the later stages of the gibberellin biosynthetic pathway.
In humans, Daminozide has been identified as a selective inhibitor of the KDM2/7 subfamily of Jumonji C (JmjC) domain-containing histone demethylases. These enzymes play a crucial role in epigenetic regulation by removing methyl groups from histone proteins, thereby influencing gene expression. The inhibitory action of Daminozide on these demethylases is an area of active research in the context of drug development.
Gibberellin Biosynthesis Inhibition Pathway
The Indispensable Role of Deuterium Labeling in Analytical Standards: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, particularly within pharmaceutical and biomedical research, the precise and accurate quantification of molecules is paramount. The use of internal standards is a cornerstone of achieving reliable data in techniques like mass spectrometry. Among the various types of internal standards, deuterium-labeled compounds have carved out a significant and enduring role.[1] This technical guide provides a comprehensive overview of the principles, applications, and best practices associated with the use of deuterium-labeled internal standards, with a focus on their application in mass spectrometry-based quantification.
Core Principle: Isotope Dilution Mass Spectrometry (IDMS)
The utility of deuterium-labeled internal standards is rooted in the principle of isotope dilution mass spectrometry (IDMS). In this method, a known quantity of an isotopically labeled version of the analyte (the internal standard) is added to a sample at the earliest stage of analysis.[1] The underlying assumption is that the labeled (deuterated) and unlabeled (native) analyte will behave nearly identically during sample preparation, chromatography, and ionization in the mass spectrometer.[2][3] Because the internal standard is chemically almost identical to the analyte, it effectively compensates for variations in sample extraction, matrix effects, and instrument response.[4]
The quantification is then based on the ratio of the mass spectrometric signal of the native analyte to that of the known amount of the added internal standard. This ratiometric approach significantly improves the accuracy and precision of quantitative assays.
Advantages and Considerations of Deuterium Labeling
Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. Its use in internal standards offers several key advantages, but also comes with important considerations.
Advantages:
-
Cost-Effectiveness and Availability: The synthesis of deuterium-labeled compounds is often more straightforward and less expensive compared to labeling with heavier isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N). Deuterated starting materials and reagents are also more readily available.
-
High Isotopic Purity: Deuterium labeling can often be achieved with high levels of isotopic enrichment, ideally ≥98%.
-
Minimal Perturbation to Molecular Structure: The substitution of hydrogen with deuterium results in a minimal change to the overall size and structure of the molecule, generally preserving its physicochemical properties.
Considerations:
-
Chromatographic Isotope Effect: The C-D bond is slightly stronger and shorter than the C-H bond. This can sometimes lead to a slight difference in retention time between the deuterated standard and the unlabeled analyte, a phenomenon known as the chromatographic isotope effect. While often negligible, this can be problematic if the analyte and standard co-elute with a rapidly changing matrix, potentially leading to differential matrix effects.
-
Hydrogen/Deuterium Exchange: Deuterium atoms on certain functional groups (e.g., -OH, -NH, -SH) or at acidic carbon positions can be susceptible to back-exchange with protons from the solvent or matrix. This can lead to a decrease in the signal of the deuterated internal standard and an artificial inflation of the analyte signal. Careful selection of the labeling position on a stable part of the molecule is crucial to avoid this issue.
-
Isotopic Purity: The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration. It is essential to use highly pure deuterated standards.
Data Presentation: Performance Characteristics
The choice of internal standard can significantly impact assay performance. The following tables summarize typical validation parameters for methods using deuterated internal standards and provide a comparison with ¹³C-labeled standards.
Table 1: Performance Characteristics of a Deuterated Internal Standard (d4-CML) Method for CML Quantification in Human Plasma
| Validation Parameter | Performance Metric |
| Linearity (r²) | >0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | <10% |
| Inter-day Precision (%CV) | <12% |
| Accuracy (%Bias) | ±10% |
| Recovery | 85-95% |
| Matrix Effect | Minimal (<15%) |
Table 2: Comparative Performance of Deuterated vs. ¹³C-Labeled Internal Standards
| Feature | Deuterated Internal Standard | ¹³C-Labeled Internal Standard |
| Co-elution with Analyte | Generally co-elutes, but slight retention time shifts are possible. | Co-elutes perfectly with the analyte. |
| Matrix Effect Compensation | Can be compromised by chromatographic shifts, leading to differential ion suppression/enhancement. | Generally provides better compensation due to perfect co-elution. |
| Isotopic Stability | Susceptible to back-exchange at labile positions. | Not susceptible to exchange, providing greater stability. |
| Cost and Availability | Generally more cost-effective and widely available. | Typically more expensive and less readily available. |
Experimental Protocols
Synthesis of Deuterated Standards
The introduction of deuterium into a molecule can be achieved through various methods. The choice of method depends on the target molecule and the desired labeling position.
General Methods for Deuterium Labeling:
-
Hydrogen-Deuterium (H/D) Exchange: This method involves the exchange of labile protons with deuterium from a deuterium source like D₂O, often catalyzed by an acid or base.
-
Catalytic Deuteration: Unsaturated bonds can be reduced using deuterium gas (D₂) in the presence of a metal catalyst (e.g., Palladium on carbon).
-
Reduction with Deuterated Reagents: Carbonyl groups can be reduced to deuterated alcohols using reagents like sodium borodeuteride (NaBD₄).
-
Complete Synthesis with Isotope-Containing Building Blocks: This method offers the most flexibility in positioning the label but is often more complex.
Example Protocol: Synthesis of Deuterated Ibuprofen (d3-Ibuprofen)
This protocol describes the reduction of a ketone precursor to introduce deuterium.
Materials:
-
1-(4-isobutylphenyl)ethan-1-one
-
Sodium borodeuteride (NaBD₄)
-
Methanol
-
Water
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Dissolve 1-(4-isobutylphenyl)ethan-1-one in methanol and cool the solution in an ice bath.
-
Add sodium borodeuteride portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of water, followed by acidification with dilute HCl.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the deuterated alcohol intermediate.
-
The intermediate can then be converted to d3-Ibuprofen through subsequent established synthetic steps.
-
Confirm the structure and isotopic purity using Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry.
Quantification in Plasma using LC-MS/MS
This protocol provides a general methodology for the quantification of a small molecule analyte in plasma using a deuterated internal standard.
1. Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of the analyte and the deuterium-labeled internal standard (IS) in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by spiking known concentrations of the analyte into a blank biological matrix (e.g., plasma).
-
Prepare QC samples at low, medium, and high concentrations within the calibration range.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibrator, or QC in a microcentrifuge tube, add a fixed volume (e.g., 10 µL) of the IS working solution (a known, fixed concentration).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water).
3. LC-MS/MS Analysis:
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A typical mobile phase consists of Mobile Phase A (e.g., water with 0.1% formic acid) and Mobile Phase B (e.g., acetonitrile with 0.1% formic acid).
-
Gradient: A suitable gradient program is used to separate the analyte and IS from matrix components.
-
Flow Rate: Typically in the range of 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative ion mode, depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Determine the optimal precursor ion to product ion transitions for both the analyte and the deuterated internal standard.
4. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard for each sample, calibrator, and QC.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: General experimental workflow for quantitative analysis using a deuterium-labeled internal standard.
Caption: Decision tree for selecting an appropriate internal standard.
Conclusion
Deuterium-labeled internal standards are a cornerstone of modern quantitative analysis, particularly in the pharmaceutical and drug development sectors. They offer a robust and cost-effective solution for correcting analytical variability, thereby enhancing the accuracy and precision of measurements. A thorough understanding of their advantages, limitations, and the principles of their application is essential for any researcher aiming to generate high-quality, reliable data. By following well-designed experimental protocols and carefully considering the potential for isotopic effects, scientists can confidently employ deuterium-labeled standards to advance their research and development efforts.
References
Methodological & Application
Application Note: Quantitative Analysis of Daminozide in Food Matrices Using Daminozide-d4 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals involved in food safety, environmental analysis, and agricultural science.
Introduction
Daminozide, also known by the trade name Alar, is a plant growth regulator formerly used in agriculture to improve the appearance and harvesting of fruits, particularly apples. Due to toxicological concerns, its use on food crops has been discontinued in many regions, but regulatory bodies still mandate monitoring to ensure food safety. Accurate and sensitive quantification of daminozide residues is therefore essential.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier technique for analyzing polar contaminants like daminozide in complex food matrices due to its high selectivity and sensitivity.[1] However, matrix effects—the suppression or enhancement of ionization by co-eluting compounds from the sample—can significantly compromise the accuracy and precision of quantification.
The most effective strategy to counteract these issues is the use of a stable isotope-labeled internal standard (SIL-IS) in an isotope dilution mass spectrometry (IDMS) workflow. Daminozide-d4, a deuterated analog of daminozide, serves as an ideal internal standard. Because it shares near-identical physicochemical properties with the target analyte, it co-elutes chromatographically and experiences the same degree of matrix effects and procedural losses during sample preparation.[2] By calculating the ratio of the analyte's peak area to that of the internal standard, accurate and robust quantification can be achieved.[3] This application note provides a detailed protocol for the quantitative analysis of daminozide in various food matrices using this compound as an internal standard.
Principle of Isotope Dilution Mass Spectrometry (IDMS)
The core of this method relies on adding a known quantity of this compound to every sample, calibrator, and quality control standard at the very beginning of the sample preparation process. Throughout extraction, cleanup (if any), and injection, any loss of the target analyte is mirrored by a proportional loss of the internal standard. Similarly, during ionization in the mass spectrometer, both compounds are suppressed or enhanced to the same extent by the sample matrix. The mass spectrometer distinguishes between the analyte and the IS based on their mass difference. The final concentration is calculated based on the stable peak area ratio of the analyte to the IS, effectively nullifying variations and leading to highly accurate results.
Experimental Protocols
This protocol is a generalized guideline based on the widely used "Quick Polar Pesticides" (QuPPe) method and may require optimization for specific food matrices and instrumentation.[2]
-
Standards: Daminozide (≥98% purity), this compound (≥99% deuterated forms).
-
Solvents: LC-MS grade methanol, acetonitrile, and water.
-
Reagents: Formic acid (≥98%), Ammonium formate (≥99%).
-
Equipment: Analytical balance, vortex mixer, centrifuge, 50 mL polypropylene centrifuge tubes, 0.22 µm syringe filters (PTFE or equivalent).
-
Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of Daminozide and this compound into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.
-
Intermediate Solutions (10 µg/mL): Prepare intermediate stock solutions by diluting the primary stocks with methanol.
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the this compound intermediate solution with methanol to a final concentration appropriate for spiking samples.
-
Calibration Standards: Prepare a series of matrix-matched calibration standards. First, prepare a blank matrix extract by following the sample preparation protocol (Section 3.3) without adding the IS. Then, spike aliquots of the blank extract with appropriate volumes of the Daminozide intermediate solution and a constant volume of the IS working solution to achieve the desired concentration range (e.g., 1-200 µg/kg).
-
Homogenization: Homogenize the laboratory sample. For samples with low water content (<30%), rehydration may be necessary before homogenization.[2]
-
Weighing: Weigh 10 g (± 0.1 g) of the comminuted sample into a 50 mL centrifuge tube. For dry matrices like grains or flour, reduce the sample weight to 5 g.
-
Internal Standard Spiking: Add a precise volume (e.g., 100 µL) of the this compound working solution to the tube.
-
Extraction: Add 10 mL of methanol containing 1% formic acid.
-
Shaking: Cap the tube securely and shake vigorously (e.g., using a vortex mixer) for 2 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge the tube for 5 minutes at ≥ 4000 g to separate the solid matrix from the liquid extract.
-
Filtration: Transfer an aliquot of the supernatant into a syringe and filter it through a 0.22 µm filter directly into an autosampler vial for LC-MS/MS analysis.
Note: Some cleanup procedures, particularly those using primary-secondary amine (PSA) sorbents, can strongly retain daminozide. Therefore, for multi-residue methods that include a d-SPE cleanup with PSA, daminozide should be quantified from the extract before the cleanup step.
The following parameters are recommended for a UPLC/UHPLC system coupled to a triple quadrupole mass spectrometer. A hydrophilic interaction liquid chromatography (HILIC) column is recommended for optimal retention of the polar daminozide molecule.
| Parameter | Recommended Condition |
| LC System | UPLC / UHPLC System |
| Column | Obelisc R (2.1 x 150 mm, 5 µm) or BEH Amide (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 10 mM Ammonium Formate + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 95% B, hold 1 min; ramp to 50% B over 8 min; hold 2 min; return to 95% B and re-equilibrate for 3 min. |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 2 - 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 450°C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
The following MRM transitions can be used for quantification and confirmation. Collision energies (CE) should be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Use |
| Daminozide | 161.1 | 143.1 | Quantifier |
| Daminozide | 161.1 | 44.0 | Qualifier |
| This compound | 165.1 | 147.1 | Quantifier |
| This compound | 165.1 | 44.0 | Qualifier |
Data Presentation and Expected Performance
A calibration curve is generated by plotting the peak area ratio of Daminozide to this compound against the known concentrations of the matrix-matched standards. The concentration of daminozide in unknown samples is then calculated from this curve. The method should be validated according to relevant guidelines (e.g., SANTE/12682/2019) to ensure performance criteria are met.
| Validation Parameter | Typical Performance | Reference |
| Linearity (R²) | > 0.99 | |
| Limit of Quantification (LOQ) | 0.005 - 0.020 mg/kg (5 - 20 µg/kg) | |
| Recovery | 90 - 110% | |
| Precision (RSD) | < 15% |
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantification of daminozide in various food matrices. The use of this compound as a stable isotope-labeled internal standard is critical for mitigating matrix effects and correcting for procedural variability, thereby ensuring high accuracy and precision. The described sample preparation protocol is straightforward and rapid, making it suitable for high-throughput regulatory monitoring and food safety analysis.
References
Application Note: Quantification of Daminozide in Apples using an Isotope Dilution LC-MS/MS Method with Daminozide-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of daminozide in apple matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard, Daminozide-d4. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure to ensure high recovery and matrix effect mitigation. This method is suitable for residue analysis in food safety testing and research applications.
Introduction
Daminozide, a plant growth regulator, was previously used in agriculture to improve the quality and yield of various fruits, including apples. Due to potential health concerns, its use on food crops has been largely discontinued in many regions. Consequently, sensitive and specific analytical methods are required to monitor for its presence in food products. Isotope dilution mass spectrometry, utilizing a stable isotope-labeled internal standard like this compound, offers the highest accuracy and precision for quantification by compensating for matrix effects and variations in sample preparation and instrument response.[1] This document provides a comprehensive protocol for the analysis of daminozide in apples.
Signaling Pathway of Daminozide in Plants
Daminozide functions as a plant growth regulator by inhibiting the biosynthesis of gibberellins, a class of hormones that promote stem elongation and other developmental processes. Specifically, daminozide acts as a structural mimic of 2-oxoglutaric acid, a co-substrate for dioxygenase enzymes involved in the later stages of gibberellin synthesis. It primarily blocks the 3β-hydroxylation of gibberellin A20 (GA20) to the biologically active gibberellin A1 (GA1). This inhibition leads to a reduction in active gibberellins, resulting in controlled plant growth.
Figure 1: Mechanism of Daminozide Action.
Experimental Protocol
Materials and Reagents
-
Daminozide standard (≥98% purity)
-
This compound (≥99% deuterated forms)[2]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive solid-phase extraction (d-SPE) tubes containing C18 and magnesium sulfate (for optional cleanup of other analytes)
-
0.22 µm syringe filters
Instrumentation
-
High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
-
Tandem mass spectrometer (triple quadrupole) with an electrospray ionization (ESI) source
-
Analytical column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Sample Preparation
-
Homogenization: Weigh approximately 1 kg of a representative apple sample. Remove the core and stem, and homogenize the remaining edible portion in a food processor for at least 2 minutes to achieve a uniform consistency.
-
Extraction:
-
Weigh 10 ± 0.1 g of the homogenized apple sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike with an appropriate amount of this compound internal standard solution.
-
Add the QuEChERS extraction salt packet.
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Analysis:
-
Take an aliquot of the supernatant (acetonitrile layer). Note: For daminozide analysis, it is recommended to analyze the extract at this stage, as d-SPE cleanup with primary secondary amine (PSA) can lead to significant loss of the analyte.[3]
-
If necessary for the analysis of other pesticides, a d-SPE cleanup with C18 can be performed. In this case, transfer 1 mL of the supernatant to a d-SPE tube containing C18 and magnesium sulfate, vortex for 30 seconds, and centrifuge.
-
Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.
-
Figure 2: Experimental Workflow.
LC-MS/MS Parameters
| Parameter | Recommended Conditions |
| LC System | UHPLC |
| Column | C18, 100 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| MRM Transitions | See Table 1 |
Data Presentation
Table 1: MRM Transitions and Collision Energies
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Daminozide (Quantifier) | 161.1 | 143.1 | 100 | 15 |
| Daminozide (Qualifier) | 161.1 | 44.0 | 100 | 25 |
| This compound (IS) | 165.1 | 147.1 | 100 | 15 |
Collision energies should be optimized for the specific instrument used.
Table 2: Method Performance Data
| Parameter | Result | Reference |
| Linearity (r²) | >0.99 | [4] |
| Limit of Detection (LOD) | 0.008 mg/kg | |
| Limit of Quantification (LOQ) | 0.01 mg/kg - 0.04 mg/kg | |
| Recovery | 98-102% | |
| Repeatability (RSD) | ≤11% |
Table 3: Example Quantitative Data from Spiked Apple Samples
| Spiking Level (mg/kg) | Measured Concentration (mg/kg) (n=5) | Recovery (%) | RSD (%) |
| 0.01 | 0.0098 ± 0.0009 | 98 | 9.2 |
| 0.05 | 0.051 ± 0.004 | 102 | 7.8 |
| 0.10 | 0.099 ± 0.008 | 99 | 8.1 |
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a reliable and sensitive approach for the quantification of daminozide in apples. The modified QuEChERS sample preparation is effective, and the use of an isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix-induced signal suppression or enhancement. This protocol is well-suited for routine monitoring and research applications requiring accurate determination of daminozide residues in complex food matrices.
References
Application of Daminozide-d4 for Accurate Pesticide Residue Analysis in Cannabis
Application Note
The legalization of cannabis for medicinal and recreational use has led to stringent regulations on product safety, including the monitoring of pesticide residues. Daminozide, a plant growth regulator, is one such pesticide that requires accurate quantification in cannabis matrices. The complexity of the cannabis matrix, with its high concentrations of cannabinoids and terpenes, presents significant analytical challenges, including matrix effects that can lead to inaccurate quantification.[1] To overcome these challenges, the use of a stable isotope-labeled internal standard, such as Daminozide-d4, is highly recommended.[1][2][3]
This application note describes a robust and sensitive method for the quantification of Daminozide in cannabis flower using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard. The use of an internal standard that is chemically and physically similar to the analyte of interest helps to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.[4]
Daminozide is a polar compound, and its recovery can be challenging with some common sample preparation techniques like QuEChERS, especially when primary secondary amine (PSA) sorbents are used for cleanup. Therefore, a modified extraction protocol that avoids the use of PSA for the analysis of Daminozide is presented. This method demonstrates excellent recovery and sensitivity, meeting the regulatory requirements in various jurisdictions.
Experimental Protocols
Preparation of Standards
-
Daminozide Stock Solution (1 mg/mL): Accurately weigh 10 mg of Daminozide reference standard and dissolve in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Daminozide by serial dilution of the stock solution with acetonitrile to create calibration standards at concentrations ranging from 1 to 2000 ng/mL.
-
Internal Standard Spiking Solution (1000 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 1000 ng/mL.
Sample Preparation
-
Homogenization: Homogenize approximately 10 g of cannabis flower to a fine powder using a cryogenic grinder.
-
Weighing: Accurately weigh 1.0 g of the homogenized cannabis sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add 100 µL of the 1000 ng/mL this compound internal standard spiking solution to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile (containing 1% acetic acid) to the centrifuge tube.
-
Vortex the tube for 5 minutes at high speed.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
-
Cleanup (for other pesticides, if necessary, but Daminozide is analyzed from the initial extract): For a comprehensive pesticide analysis, an aliquot of the supernatant can be taken for further cleanup using dSPE with PSA, C18, and other sorbents. However, for Daminozide analysis, the initial uncleaned extract is used to prevent recovery losses.
-
Final Preparation:
-
Take a 1 mL aliquot of the supernatant (the acetonitrile extract).
-
Filter the extract through a 0.22 µm syringe filter into an autosampler vial.
-
Dilute the filtered extract 1:1 with water containing 0.1% formic acid prior to injection.
-
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm) is suitable for the separation.
-
Mobile Phase:
-
A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
-
Gradient: A suitable gradient program should be used to ensure the separation of Daminozide from matrix interferences.
-
Injection Volume: 5 µL.
-
MS/MS Detection: The mass spectrometer is operated in positive ESI mode with Multiple Reaction Monitoring (MRM) for the detection of Daminozide and this compound.
Quantitative Data
The following tables summarize the performance of the described method for the analysis of Daminozide in cannabis flower.
Table 1: LC-MS/MS Parameters for Daminozide and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |
| Daminozide | 161.1 | 143.1 | 15 | ESI+ |
| Daminozide | 161.1 | 44.1 | 30 | ESI+ |
| This compound | 165.1 | 147.1 | 15 | ESI+ |
| This compound | 165.1 | 46.1 | 30 | ESI+ |
Note: The MRM transitions for Daminozide are based on literature values. The transitions for this compound are predicted based on a +4 Da mass shift and would require empirical optimization.
Table 2: Method Validation Data for Daminozide in Cannabis Flower
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 10 ng/g |
| Limit of Quantification (LOQ) | 25 ng/g |
| Recovery (at 100 ng/g) | 85-110% |
| Precision (%RSD, n=6) | < 15% |
The presented validation data is representative of typical performance for this type of analysis and may vary based on the specific instrumentation and matrix.
Visualizations
Signaling Pathway
Caption: Simplified pathway of Daminozide's mode of action in plants.
Experimental Workflow
Caption: Workflow for Daminozide residue analysis in cannabis.
References
Application Notes and Protocols for the Detection of Daminozide in Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daminozide, also known as Alar, is a plant growth regulator previously used in agriculture to control the growth of various fruit and vegetable crops, improve their appearance, and synchronize maturation.[1] Due to concerns about its potential carcinogenicity, its use on food crops has been significantly restricted in many countries. However, it is still utilized on ornamental plants.[2] Consequently, robust and sensitive analytical methods are required to monitor for its presence in plant tissues to ensure compliance with regulatory limits and to support research into its environmental fate and toxicological effects.
This document provides detailed application notes and protocols for the determination of daminozide in various plant matrices. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Analytical Methodologies Overview
The detection of daminozide in plant tissues presents analytical challenges due to its high polarity and thermal lability. Direct analysis is often difficult, necessitating specific sample preparation and analytical strategies.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique typically involves the hydrolysis of daminozide to unsymmetrical dimethylhydrazine (UDMH), followed by derivatization to form a more volatile and thermally stable compound suitable for GC analysis.[3][4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has emerged as a preferred method for the direct analysis of the intact daminozide molecule, offering high sensitivity and specificity without the need for derivatization.[5]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): Similar to GC-MS, HPLC-UV methods often rely on the hydrolysis of daminozide to UDMH and subsequent derivatization with a chromophore-containing reagent to enable UV detection.
Quantitative Data Summary
The following tables summarize the performance characteristics of various methods for daminozide detection in different plant tissues.
Table 1: Performance of GC-Based Methods
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery | Reference |
| GC/MS | High-protein foods (peanuts) | 0.01 ppm | 0.1 ppm | ≥90% at 0.1-2 ppm | |
| GC/CIMS | Apples | 0.05 ppm | - | 92-104% at 0.05-0.5 ppm | |
| GC | Agricultural Products | 0.05 ppm | - | 85-110% at 0.1-1.0 ppm |
Table 2: Performance of LC-Based Methods
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery | Reference |
| LC-MS/MS | Apples | 0.008 mg/kg | - | 98-102% | |
| LC-MS/MS | Apple Leaves | 0.02 mg/kg | - | 112-116% | |
| UPLC-MS/MS | Apple | - | - | 92-108% at 0.01 & 0.05 mg/kg | |
| HPLC-UV | Apple Pulp | - | 0.0013 mg/kg | >80% at 0.01 mg/kg |
Experimental Protocols
Protocol 1: Daminozide Detection by GC-MS via Hydrolysis and Derivatization
This protocol is based on the principle of alkaline hydrolysis of daminozide to UDMH, followed by distillation and derivatization.
1. Sample Preparation and Homogenization:
- Weigh a representative portion of the plant tissue (e.g., 10-50 g).
- For solid samples like fruits or grains, homogenize with an appropriate amount of water. For dry samples, grinding may be necessary.
2. Alkaline Hydrolysis and Distillation:
- Place the homogenized sample into a distillation flask.
- Add a strong base (e.g., NaOH solution) to the flask to facilitate the hydrolysis of daminozide to UDMH.
- Connect the flask to a steam distillation apparatus.
- Distill the UDMH from the sample matrix and collect the distillate.
3. Derivatization:
- React the collected UDMH in the distillate with a derivatizing agent. Salicylaldehyde or 2-nitrobenzaldehyde are commonly used to form a stable hydrazone derivative.
4. Extraction and Cleanup:
- Extract the derivative from the aqueous solution using an organic solvent (e.g., dichloromethane).
- The extract may be further cleaned up using solid-phase extraction (SPE) with a cartridge like alumina to remove interferences.
5. GC-MS Analysis:
- Concentrate the final extract and inject an aliquot into the GC-MS system.
- GC Conditions (Typical):
- Column: A non-polar or medium-polarity column suitable for pesticide analysis.
- Injector Temperature: 250 °C
- Oven Program: Start at a low temperature (e.g., 60-80 °C), ramp to a final temperature of 280-300 °C.
- MS Conditions (Typical):
- Ionization Mode: Electron Ionization (EI)
- Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the derivatized UDMH and an internal standard.
Protocol 2: Direct Detection of Daminozide by LC-MS/MS
This protocol allows for the direct measurement of intact daminozide, simplifying the sample preparation process.
1. Sample Preparation and Extraction:
- Weigh 10 g of the comminuted sample into a 50 mL centrifuge tube. For dry samples (e.g., grains, flour), reduce the sample amount to 5 g.
- Add an extraction solvent, typically acidified methanol (e.g., methanol with 1% formic acid).
- Add an isotopically labeled internal standard (e.g., Daminozide-d6) to the sample at the beginning of the extraction to ensure accurate quantification.
- Vigorously shake the tube for 1-2 minutes.
- Centrifuge the sample to separate the solid matrix from the liquid extract.
2. Cleanup (Optional but Recommended):
- For complex matrices, a cleanup step using a graphitized carbon SPE cartridge can be employed to remove pigments and other interferences.
- Alternatively, for some matrices, a simple filtration of the supernatant through a 0.45 µm filter may be sufficient before analysis. It is important to note that some filter materials, like PVDF, may not be suitable.
3. LC-MS/MS Analysis:
- Inject the filtered extract into the LC-MS/MS system.
- LC Conditions (Typical):
- Column: A column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a BEH Amide column.
- Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
- Flow Rate: 0.3-0.5 mL/min.
- MS/MS Conditions (Typical):
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both daminozide and its internal standard.
Visualizations
Caption: Workflow for Daminozide Detection by GC-MS.
Caption: Workflow for Daminozide Detection by LC-MS/MS.
Caption: Logical Comparison of GC-MS and LC-MS/MS Methods.
References
- 1. Daminozide [sitem.herts.ac.uk]
- 2. The Plant Growth Regulator Daminozide is a Selective Inhibitor of the Human KDM2/7 Histone Demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gas chromatographic/mass spectrometric determination of daminozide in high protein food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved gas chromatographic method for determination of daminozide by alkaline hydrolysis and 2-nitrobenzaldehyde derivatization and survey results of daminozide in agricultural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of daminozide in apples and apple leaves by liquid chromatography--mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of Daminozide-d4 Stock Solution and Working Standards
Audience: This document is intended for researchers, scientists, and drug development professionals requiring the preparation of Daminozide-d4 solutions for use as an internal standard in analytical quantification, such as in liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) methods.
Introduction
This compound is the deuterium-labeled form of Daminozide, a plant growth regulator.[1] Due to its isotopic labeling, this compound serves as an excellent internal standard for the quantification of Daminozide in various samples.[2] The use of a stable isotope-labeled internal standard is a well-established practice in analytical chemistry to correct for variations during sample preparation and analysis, thereby improving the accuracy and precision of the results.[3] This document provides a detailed protocol for the preparation of a this compound stock solution and subsequent serial dilutions to create working standards.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for accurate preparation and storage of the standard solutions.
| Property | Value |
| Chemical Name | 4-(2,2-dimethylhydrazineyl)-4-oxobutanoic-2,2,3,3-d4 acid[2] |
| Synonyms | Aminozide-d4[2] |
| Molecular Formula | C₆H₈D₄N₂O₃ |
| Molecular Weight | Approximately 164.20 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% (HPLC) or ≥99% deuterated forms |
| Solubility | DMF: 5 mg/mL, DMSO: 11 mg/mL, PBS (pH 7.2): 2 mg/mL, Slightly soluble in water |
| Storage (Solid) | -20°C |
| Stability (Solid) | ≥ 4 years at -20°C |
Experimental Protocol: Preparation of this compound Stock Solution (e.g., 1 mg/mL)
This protocol outlines the steps to prepare a 1 mg/mL stock solution of this compound.
3.1. Materials and Equipment
-
This compound analytical standard (solid)
-
Methanol (HPLC grade or higher)
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 1 mL, 10 mL)
-
Calibrated pipettes and sterile tips
-
Amber glass vials with screw caps for storage
-
Spatula
-
Weighing paper
-
Vortex mixer
-
Sonicator
3.2. Safety Precautions
-
Handle this compound in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound before use.
3.3. Procedure
-
Equilibration: Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the solid.
-
Weighing: Accurately weigh the desired amount of this compound (e.g., 1 mg) using a calibrated analytical balance.
-
Transfer: Carefully transfer the weighed solid into a Class A volumetric flask of the appropriate size (e.g., a 1 mL flask for a 1 mg/mL solution).
-
Dissolution: Add a small amount of methanol (approximately half the final volume) to the volumetric flask to dissolve the solid.
-
Mixing: Gently swirl the flask to dissolve the this compound. If necessary, use a vortex mixer or sonicator to ensure complete dissolution.
-
Dilution to Volume: Once the solid is completely dissolved, add methanol to the flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenization: Cap the flask and invert it several times (e.g., 10-15 times) to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a clearly labeled amber glass vial for storage under the recommended conditions.
Experimental Protocol: Preparation of Working Standards
This protocol describes the preparation of a series of working standards by serial dilution from the stock solution.
4.1. Materials and Equipment
-
This compound stock solution (1 mg/mL)
-
Methanol (HPLC grade or higher)
-
Class A volumetric flasks (e.g., 10 mL)
-
Calibrated pipettes and sterile tips
-
Amber glass vials for storage
-
Vortex mixer
4.2. Procedure
-
Equilibration: Allow the stock solution to equilibrate to room temperature.
-
First Dilution: Using a calibrated pipette, transfer a specific volume of the stock solution into a volumetric flask. For example, to prepare a 100 µg/mL intermediate standard, transfer 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Dilution to Volume: Dilute to the mark with methanol.
-
Homogenization: Cap the flask and invert it several times to ensure thorough mixing.
-
Serial Dilutions: Repeat the dilution process to create a series of working standards with decreasing concentrations. For each new standard, use the previously diluted standard as the starting solution.
-
Storage: Transfer each working standard to a separate, clearly labeled amber glass vial for storage.
Quantitative Data: Example of a Serial Dilution Scheme
The following table provides an example of a serial dilution scheme to prepare a set of working standards from a 1 mg/mL stock solution.
| Standard Level | Starting Solution | Volume of Starting Solution (mL) | Final Volume (mL) | Final Concentration (µg/mL) |
| Stock | Solid this compound | N/A (1 mg weighed) | 1 | 1000 |
| Intermediate 1 | Stock Solution | 1 | 10 | 100 |
| Working Std 1 | Intermediate 1 | 1 | 10 | 10 |
| Working Std 2 | Working Std 1 | 1 | 10 | 1 |
| Working Std 3 | Working Std 2 | 1 | 10 | 0.1 |
| Working Std 4 | Working Std 3 | 1 | 10 | 0.01 |
Storage and Stability
-
Stock Solution: Store the this compound stock solution in a tightly sealed amber glass vial at -20°C for long-term storage.
-
Working Standards: It is recommended to prepare fresh working solutions as needed, especially at lower concentrations, to minimize the risk of degradation or adsorption to container walls. If storage is necessary, store them at -20°C in tightly sealed amber glass vials.
-
Aqueous Solutions: It is not recommended to store aqueous solutions of Daminozide for more than one day.
Workflow Diagram
The following diagram illustrates the workflow for the preparation of this compound stock and working solutions.
Caption: Workflow for this compound Standard Preparation.
References
Application Note: Determination of Daminozide Residues by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and sensitive method for the determination of daminozide in various matrices using gas chromatography-mass spectrometry (GC-MS). Daminozide, a plant growth regulator, is not amenable to direct GC-MS analysis due to its low volatility and thermal instability. The described protocol is based on the alkaline hydrolysis of daminozide to unsymmetrical dimethylhydrazine (UDMH), followed by derivatization to a more volatile and stable compound suitable for GC-MS analysis. This method is applicable to a wide range of sample types, including agricultural products and processed foods, and is intended for use by researchers, scientists, and professionals in drug development and food safety.
Introduction
Daminozide is a systemic plant growth regulator used to control the size and shape of various ornamental plants and to improve the quality of certain fruit crops. Due to potential health concerns, its use on food crops has been significantly restricted in many countries. Consequently, sensitive and reliable analytical methods are required to monitor for daminozide residues in food and environmental samples. This application note provides a detailed protocol for the analysis of daminozide by GC-MS, a technique that offers high selectivity and sensitivity. The core of the method involves the conversion of daminozide to a stable derivative, allowing for accurate and precise quantification.
Experimental Protocol
Principle
The analytical method is based on the alkaline hydrolysis of daminozide to unsymmetrical dimethylhydrazine (UDMH). The volatile UDMH is then distilled from the sample matrix and derivatized with salicylaldehyde to form the stable salicylaldehyde dimethylhydrazone. This derivative is then extracted and analyzed by GC-MS in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[1][2] An internal standard is used for accurate quantification.
Reagents and Materials
-
Daminozide standard (99.5% purity)[2]
-
Unsymmetrical dimethylhydrazine (UDMH) standard (98% purity)[2]
-
Salicylaldehyde (reagent grade)[1]
-
Aldrin (internal standard, 98% purity)
-
Sodium hydroxide (50%, reagent grade)
-
Toluene (residue grade)
-
Methanol (HPLC grade)
-
Acetone (reagent grade)
-
n-Hexane (reagent grade)
-
Glacial acetic acid (reagent grade)
-
Sodium chloride (reagent grade)
-
Distilled or deionized water
-
Helium carrier gas (99.999% purity)
-
Standard laboratory glassware
-
Homogenizer (e.g., food processor)
-
Distillation apparatus
-
Heating mantle
-
Vortex mixer
-
Centrifuge
-
Water bath
-
GC-MS system with a capillary column (e.g., 25 m x 0.2 mm I.D., 0.33 µm film thickness)
Sample Preparation
-
Homogenization: For solid samples such as fruits and vegetables, weigh a representative portion (e.g., 1 kg of apples) and homogenize in a food processor for two minutes. For powdered samples like tea, use a pre-determined weight (e.g., 5.00 g).
-
Sub-sampling: Weigh a 50 g subsample of the homogenate into a distillation flask.
Hydrolysis and Distillation
-
Add 20 µL of salicylaldehyde to a 50 mL centrifuge tube which will serve as the distillate receiver.
-
To the 50 g sample in the distillation flask, add a suitable amount of water and 25 mL of 50% NaOH.
-
Connect the flask to the distillation apparatus and place the receiving centrifuge tube under the condenser adapter.
-
Heat the flask and distill the UDMH from the sample matrix. Collect the distillate in the centrifuge tube containing salicylaldehyde.
-
After distillation is complete, remove the centrifuge tube.
Derivatization and Extraction
-
Add approximately 40 µL of glacial acetic acid to the collected distillate, stopper the tube, and mix well using a vortex mixer. The pH should be between 4 and 5.
-
Heat the centrifuge tube in a water bath at 50°C for 90 minutes to facilitate the derivatization reaction.
-
Cool the tube and add 2 mL of saturated NaCl solution.
-
Pipette 2 mL of toluene into the tube and mix vigorously for 1 minute using a vortex mixer to extract the salicylaldehyde dimethylhydrazone derivative.
-
Centrifuge to separate the layers.
-
Transfer the upper toluene layer to a clean vial. Add a known amount of internal standard (e.g., 5 µL of 50 µg/mL Aldrin).
-
The sample is now ready for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 7010B triple quadrupole MS or equivalent
-
Column: 25 m x 0.2 mm I.D., 0.33 µm film thickness, Ultra 1 or equivalent
-
Injection Volume: 1 µL, splitless mode
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp 1: 25°C/min to 150°C
-
Ramp 2: 8°C/min to 280°C, hold for 2 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Transfer Line Temperature: 300°C
-
Ion Source Temperature: 280°C
-
Ionization Mode: Electron Impact (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Daminozide derivative (UDMH-salicylaldehyde): m/z 164 (molecular ion), 120, 134
-
Internal Standard (Aldrin): m/z 263, 265, 261
-
Quantitative Data
The following table summarizes the quantitative data obtained from various studies using GC-MS for the determination of daminozide.
| Parameter | Matrix | Value | Reference |
| Limit of Detection (LOD) | High-protein food products | 0.01 ppm | |
| Limit of Quantitation (LOQ) | High-protein food products | 0.1 ppm | |
| Analytical Range | Apples | 0.04 to 0.20 µg/g | |
| Recovery | Peanuts and peanut butter (spiked at 0.1-2 ppm) | ≥ 90% | |
| Recovery | Apples (spiked sample) | 91 ± 33% | |
| Reproducibility (RSD) | Food matrix dependent | up to 26% | |
| Linearity (Correlation Coefficient) | Standard curve | ≥ 0.99 |
Experimental Workflow
References
Application Notes and Protocols for the Analysis of Daminozide in Soil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sample preparation and analysis of daminozide in soil matrices. The protocols cover both Gas Chromatography (GC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) techniques, offering flexibility based on available instrumentation and analytical requirements.
Introduction
Daminozide is a plant growth regulator previously used in agriculture. Due to its polar nature and potential for environmental persistence, robust and sensitive analytical methods are required for its determination in soil. This document outlines two primary approaches for sample preparation and analysis:
-
Gas Chromatography (GC) with Derivatization: This traditional and well-established method involves converting the non-volatile daminozide into a more volatile derivative suitable for GC analysis. Two common derivatization pathways are detailed:
-
Conversion to cyclic daminozide.
-
Hydrolysis to unsymmetrical dimethylhydrazine (UDMH) followed by derivatization.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This modern approach allows for the direct analysis of the polar daminozide molecule without the need for derivatization, offering high selectivity and sensitivity.
Data Presentation: Quantitative Performance of Analytical Methods
The following table summarizes the performance characteristics of various methods for the determination of daminozide in soil and related matrices.
| Analytical Method | Matrix | Extraction Solvent | Cleanup | Derivatization Reagent | Recovery (%) | LOD | LOQ | Reference |
| GC-NPD | Soil | 0.01 N HCl | None specified | Acetic Anhydride | 54.03 | ~0.3 ppm | 1 ppm | [1] |
| GC-MS | Soil | Not specified | Not specified | 2-Nitrobenzaldehyde (after hydrolysis to UDMH) | Not specified | Not specified | Not specified | [2] |
| LC-MS/MS | Apples | Methanol | Graphitized Carbon Cartridge | None | 98-102 | 0.008 mg/kg | Not specified | [3] |
| LC-MS/MS | Various Plant-Based Foods | Acidified Methanol | None | None | Generally >70% | Not specified | 0.05-0.1 mg/kg | [4] |
Experimental Protocols
Method 1: GC Analysis via Derivatization to Cyclic Daminozide
This protocol involves the extraction of daminozide from soil, followed by derivatization with acetic anhydride to form its cyclic derivative, which is then analyzed by Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) or Mass Spectrometry (GC-MS).[2]
1. Soil Sample Extraction
-
Weigh 20 g of the soil sample into a 50 mL centrifuge tube.
-
Add 30 mL of 0.01 N Hydrochloric Acid (HCl).
-
Shake vigorously for 30 minutes using a mechanical shaker.
-
Centrifuge the sample to pellet the soil particles.
-
Collect the supernatant for the derivatization step.
2. Derivatization
-
Transfer 15 mL of the soil extract supernatant to a suitable reaction vial.
-
Add acetic anhydride to the extract. Note: The exact volume of acetic anhydride may need to be optimized based on the specific analytical setup and expected daminozide concentrations.
-
Heat the mixture to facilitate the cyclization reaction. Note: Optimal temperature and time should be determined empirically, but a starting point could be 50°C for 2-16 hours.
-
After the reaction is complete, allow the sample to cool to room temperature.
3. Liquid-Liquid Extraction of the Derivative
-
To the derivatized solution, add a suitable organic solvent such as dichloromethane for extraction of the cyclic daminozide.
-
Vortex for 1 minute to ensure thorough mixing.
-
Allow the phases to separate.
-
Carefully collect the organic layer (bottom layer) containing the derivatized daminozide.
-
The organic extract is now ready for GC analysis.
4. GC-NPD/MS Analysis
-
Injector: Splitless mode.
-
Column: A suitable capillary column for pesticide analysis, such as a 5% phenyl-methylpolysiloxane column.
-
Oven Temperature Program: An example program could be: initial temperature of 160°C for 8 minutes, followed by a ramp to 180°C.
-
Detector: Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) in Selected Ion Monitoring (SIM) mode.
Method 2: GC-MS Analysis via Hydrolysis to UDMH and Derivatization
This method is based on the alkaline hydrolysis of daminozide to unsymmetrical dimethylhydrazine (UDMH), which is then distilled and derivatized for GC-MS analysis.
1. Alkaline Hydrolysis and Distillation
-
Place a 10-50 g soil sample into a distillation flask.
-
Add 160 mL of 50% Sodium Hydroxide (NaOH) solution containing Titanium(III) chloride (TiCl₃) and Calcium Chloride (CaCl₂). Caution: The addition of TiCl₃ to NaOH is exothermic.
-
Assemble the distillation apparatus immediately.
-
Heat the flask to distill the UDMH. Collect the distillate in a receiving tube containing a derivatizing agent solution.
2. Derivatization of UDMH
-
Prepare a solution of a suitable derivatizing agent, such as 2-nitrobenzaldehyde, in an appropriate solvent.
-
Use this solution in the receiving tube to trap and derivatize the distilled UDMH.
-
The reaction forms a stable hydrazone derivative.
3. Extraction of the UDMH Derivative
-
Quantitatively transfer the contents of the receiving tube to a vial containing Sodium Chloride (NaCl) to create a saturated aqueous phase.
-
Extract the hydrazone derivative with methylene chloride by vortexing for 1 minute.
-
Allow the phases to separate and collect the methylene chloride layer for GC-MS analysis.
4. GC-MS Analysis
-
Injector: Splitless mode.
-
Column: A suitable capillary column for pesticide analysis.
-
Oven Temperature Program: Optimize based on the specific derivative and column used.
-
Detector: Mass Spectrometer (MS) in Selected Ion Monitoring (SIM) mode, monitoring for the characteristic ions of the UDMH derivative.
Method 3: LC-MS/MS Analysis using a "Quick Polar Pesticides" (QuPPe)-like Method
This protocol is adapted from the QuPPe method for the analysis of highly polar pesticides and offers a direct measurement approach without derivatization. Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for the separation of highly polar compounds like daminozide.
1. Soil Sample Extraction
-
Weigh 10 g of the soil sample into a 50 mL centrifuge tube.
-
If the soil is dry, add 10 mL of water and allow it to hydrate.
-
Add 10 mL of acidified methanol (e.g., methanol with 1% formic acid).
-
Shake vigorously for 1-2 minutes.
-
Centrifuge the sample at >2500 g for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
2. LC-MS/MS Analysis
-
LC System: A liquid chromatograph capable of delivering stable gradients at low flow rates.
-
Column: A HILIC column is recommended for retaining and separating daminozide.
-
Mobile Phase: A gradient of a water-miscible organic solvent (like acetonitrile) and an aqueous buffer (such as ammonium formate).
-
Mass Spectrometer: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI) in positive mode is typically used for daminozide.
Mandatory Visualizations
Caption: Workflow for GC analysis of daminozide via cyclization.
Caption: Workflow for GC-MS analysis via UDMH derivatization.
References
Application of Daminozide-d4 for the Quantitative Analysis of Daminozide in Environmental Water Samples by Isotope Dilution LC-MS/MS
Application Note
Introduction
Daminozide, a plant growth regulator, is utilized in agriculture to control the growth of various ornamental plants and fruit trees.[1][2] Due to its high water solubility, there is a potential for Daminozide to contaminate environmental water sources.[3] Monitoring its presence in water is crucial for environmental risk assessment. This application note describes a robust and sensitive method for the quantitative analysis of Daminozide in environmental water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope dilution strategy. Daminozide-d4, a stable isotope-labeled internal standard, is employed to ensure high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[4]
Principle
The method is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of this compound is added to the water sample prior to any sample preparation steps. This "spiked" sample is then subjected to solid-phase extraction (SPE) to concentrate the analyte and internal standard and to remove potential interferences. The extract is subsequently analyzed by LC-MS/MS. Since this compound is chemically identical to Daminozide, it co-elutes and experiences the same ionization effects in the mass spectrometer.[5] By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, an accurate quantification of Daminozide in the original sample can be achieved, effectively mitigating matrix-induced signal suppression or enhancement.
Experimental Protocols
Reagents and Materials
-
Daminozide analytical standard (≥98% purity)
-
This compound internal standard (≥99% isotopic purity)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)
-
Standard laboratory glassware and equipment
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store at 4°C.
-
Internal Standard Spiking: To a 100 mL aliquot of the water sample, add a known amount of this compound working solution to achieve a final concentration of, for example, 100 ng/L.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove any unretained polar impurities.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes.
-
Elution: Elute the retained analytes with 5 mL of methanol into a clean collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 95:5 water:methanol with 0.1% formic acid).
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column for polar compounds (e.g., C18, Phenyl-Hexyl, or Amide).
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Data System: Software for instrument control, data acquisition, and processing.
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Value |
| LC Conditions | |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS/MS Conditions | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp | 400°C |
| Collision Gas | Argon |
| MRM Transitions | |
| Daminozide | Precursor: 161.1 m/z, Products: 143.1 m/z (Quantifier), 44.0 m/z (Qualifier) |
| This compound | Precursor: 165.1 m/z, Product: 147.1 m/z (Quantifier) |
Note: MRM transitions and collision energies should be optimized for the specific instrument used.
Data Presentation
The use of this compound as an internal standard is expected to yield excellent method performance. The following table summarizes the anticipated quantitative data based on typical performance of isotope dilution methods for polar pesticides in water.
Table 2: Expected Quantitative Performance Data
| Parameter | Expected Value |
| Limit of Detection (LOD) | 5 ng/L |
| Limit of Quantification (LOQ) | 15 ng/L |
| Linearity (r²) | > 0.995 |
| Recovery | 90 - 110% |
| Precision (%RSD) | < 15% |
| Matrix Effect | < 10% |
Visualization
Experimental Workflow
The overall analytical workflow from sample collection to data analysis is depicted in the following diagram.
Signaling Pathway: Mode of Action of Daminozide
Daminozide functions as a plant growth regulator by inhibiting the biosynthesis of gibberellins, a class of plant hormones that promote stem elongation. Specifically, Daminozide acts as an inhibitor of 2-oxoglutarate dependent oxygenases, with a key target being the 3β-hydroxylase enzyme. This enzyme is responsible for the conversion of GA20 to the biologically active GA1 in the late stages of the gibberellin biosynthesis pathway.
Conclusion
The described isotope dilution LC-MS/MS method provides a highly selective, sensitive, and accurate approach for the quantification of Daminozide in environmental water samples. The use of this compound as an internal standard effectively corrects for matrix interferences and procedural losses, ensuring reliable data for environmental monitoring and risk assessment. The detailed protocol and expected performance characteristics serve as a valuable resource for researchers and analytical laboratories involved in environmental testing.
References
- 1. The Plant Growth Regulator Daminozide is a Selective Inhibitor of the Human KDM2/7 Histone Demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Daminozide - Wikipedia [en.wikipedia.org]
- 3. Daminozide [sitem.herts.ac.uk]
- 4. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
Application Notes and Protocols for Studying Plant Uptake of Growth Regulators Using Daminozide-d4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Daminozide-d4, a deuterated stable isotope-labeled analog of the plant growth regulator Daminozide, to study its uptake, translocation, and metabolism in plants. The use of this compound as a tracer, coupled with sensitive analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), allows for precise quantification and differentiation from the endogenous and commercial forms of the compound.
Introduction to Daminozide and its Mode of Action
Daminozide is a synthetic plant growth regulator used in the horticultural industry to control plant size, promote flowering, and improve fruit quality.[1] Its primary mode of action is the inhibition of gibberellin biosynthesis.[1] Gibberellins are plant hormones that play a crucial role in cell elongation, and by suppressing their production, Daminozide leads to more compact plant growth.[1] Specifically, Daminozide inhibits the late stages of gibberellin biosynthesis by blocking the 3β-hydroxylase enzyme, which is responsible for the conversion of inactive gibberellin precursors (like GA20) into their biologically active forms (like GA1).[2][3]
The study of Daminozide's uptake and movement within a plant is essential for understanding its efficacy, optimizing application rates, and assessing its environmental fate. This compound serves as an invaluable tool for such studies, as its distinct mass allows it to be distinguished from the unlabeled compound, enabling precise tracking and quantification.
Signaling Pathway: Inhibition of Gibberellin Biosynthesis by Daminozide
The following diagram illustrates the simplified late-stage gibberellin biosynthesis pathway and the point of inhibition by Daminozide.
Figure 1. Daminozide inhibits the 3β-hydroxylase enzyme in the gibberellin biosynthesis pathway.
Experimental Application: A Hypothetical Study of this compound Uptake in Tomato Plants
This section outlines a hypothetical experimental protocol to quantify the uptake and translocation of this compound in tomato plants (Solanum lycopersicum).
Experimental Design and Workflow
The overall workflow for this study is depicted in the following diagram.
Figure 2. Experimental workflow for studying this compound uptake in plants.
Detailed Experimental Protocol
Materials:
-
Tomato plants (Solanum lycopersicum), 4-6 weeks old
-
This compound
-
Daminozide (for calibration standards)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Deionized water
-
Analytical balance
-
Volumetric flasks and pipettes
-
Spray bottles
-
Liquid nitrogen
-
Freeze dryer
-
Homogenizer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
LC-MS/MS system
Protocol:
-
Plant Material: Grow tomato plants in a controlled environment (e.g., growth chamber or greenhouse) to ensure uniformity.
-
Preparation of this compound Solution: Prepare a 1000 ppm stock solution of this compound in deionized water. From this, prepare a 100 ppm working solution for foliar application.
-
Application of this compound:
-
Randomly divide the plants into a treatment group and a control group (sprayed with water only).
-
Apply the 100 ppm this compound solution to the leaves of the treatment group using a fine mist sprayer until runoff.
-
-
Sampling:
-
Harvest plant tissues (treated leaves, new upper leaves, stems, and roots) from a subset of plants at various time points (e.g., 0, 6, 24, 48, and 96 hours) post-application.
-
At each time point, wash the harvested tissues with deionized water to remove any surface residue.
-
Immediately freeze the samples in liquid nitrogen and store them at -80°C until extraction.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
Lyophilize the frozen plant tissues and grind them into a fine powder.
-
Weigh approximately 100 mg of the powdered tissue into a centrifuge tube.
-
Add 1 mL of methanol and vortex thoroughly.
-
Sonicate for 15 minutes and then centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate Daminozide from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitor the following MRM (Multiple Reaction Monitoring) transitions:
-
Daminozide: Precursor ion > Product ion (specific m/z values to be optimized)
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized, expected +4 Da shift from unlabeled)
-
-
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of unlabeled Daminozide in a blank plant matrix extract.
-
Use the peak area ratio of this compound to a known amount of an internal standard (if used, though in this tracer study, this compound is the analyte of interest) or an external calibration curve to quantify the concentration of this compound in the plant tissues.
-
Quantitative Data Presentation (Hypothetical Data)
The following tables summarize the hypothetical quantitative data from the described experiment.
Table 1: Concentration of this compound in Different Tomato Plant Tissues Over Time
| Time (Hours) | Treated Leaves (ng/g dry weight) | Upper Leaves (ng/g dry weight) | Stem (ng/g dry weight) | Roots (ng/g dry weight) |
| 0 | < LOD* | < LOD | < LOD | < LOD |
| 6 | 850.2 | 15.7 | 25.3 | 5.1 |
| 24 | 625.8 | 45.1 | 60.9 | 12.4 |
| 48 | 410.5 | 68.9 | 85.2 | 20.7 |
| 96 | 250.1 | 85.3 | 102.6 | 28.9 |
*LOD: Limit of Detection
Table 2: Percentage Distribution of this compound in Tomato Plant Tissues Over Time
| Time (Hours) | Treated Leaves (%) | Upper Leaves (%) | Stem (%) | Roots (%) |
| 6 | 94.9 | 1.8 | 2.8 | 0.6 |
| 24 | 84.1 | 6.1 | 8.2 | 1.7 |
| 48 | 69.9 | 11.7 | 14.5 | 3.5 |
| 96 | 53.6 | 18.3 | 21.9 | 6.2 |
Conclusion
The use of this compound as a stable isotope tracer provides a robust and precise method for studying the uptake, translocation, and accumulation of this plant growth regulator. The detailed protocols and hypothetical data presented herein offer a framework for researchers to design and execute their own studies. This approach is not only applicable to Daminozide but can also be adapted for investigating the plant physiology of other growth regulators and agrochemicals, contributing to the development of more effective and sustainable agricultural practices.
References
Application Note: A Robust Liquid-Liquid Extraction Protocol for the Quantification of Daminozide-d4
Audience: This document is intended for researchers, scientists, and drug development professionals requiring a reliable method for the extraction of Daminozide-d4 from various sample matrices prior to quantitative analysis.
Introduction: Daminozide is a plant growth regulator used to improve the quality and storage of fruits and ornamental plants. For accurate quantification in complex matrices such as food or environmental samples, a stable isotope-labeled internal standard is essential to account for analytical variability. This compound, a deuterated analog, serves as an ideal internal standard for analysis by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The polarity of Daminozide presents a challenge for extraction.[2] This application note details a robust liquid-liquid extraction (LLE) protocol designed to achieve high recovery and generate clean extracts suitable for sensitive instrumental analysis. The method is based on the principle of solvent extraction from an aqueous solution, optimized for polar analytes like Daminozide.
Experimental Protocol
This protocol outlines the procedure for extracting this compound from a liquid sample or a homogenized solid sample suspended in water.
1. Reagents and Materials:
-
This compound standard
-
Ethyl Acetate (HPLC grade)
-
Acetonitrile (HPLC grade, acidified with 1% acetic acid)[2]
-
Formic Acid (LC-MS grade)
-
Sodium Chloride (NaCl), anhydrous
-
Deionized Water
-
Sample tubes (15 mL conical centrifuge tubes)
-
Vortex mixer
-
Centrifuge
-
Solvent evaporator (e.g., nitrogen stream evaporator)
-
Autosampler vials for LC-MS/MS
2. Sample Preparation:
-
Liquid Samples (e.g., juice, water): Centrifuge the sample at 4000 rpm for 10 minutes to remove any particulate matter. Use the supernatant for extraction.
-
Solid/Semi-Solid Samples (e.g., fruit, plant tissue): Homogenize a representative portion of the sample (e.g., 5 g) with an equal volume of deionized water to create a slurry.
-
Transfer a 2 mL aliquot of the liquid sample or slurry into a 15 mL centrifuge tube.
3. Liquid-Liquid Extraction Procedure:
-
Internal Standard Spiking: Spike the 2 mL sample with the appropriate concentration of this compound internal standard solution.
-
Acidification: Adjust the sample pH to approximately 3.0 by adding 10 µL of formic acid. Vortex briefly to mix. This step ensures that the acidic Daminozide molecule is protonated, reducing its polarity and improving its partitioning into the organic solvent.
-
Solvent Addition: Add 5 mL of ethyl acetate to the tube.
-
Salting-Out: Add approximately 1 g of anhydrous NaCl to the tube. Capping the tube and inverting it several times will help break up any salt clumps. The salt increases the ionic strength of the aqueous layer, decreasing the solubility of this compound and promoting its transfer to the organic phase.
-
Extraction: Cap the tube tightly and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the extraction of the analyte.
-
Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to achieve a clear separation between the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube, taking care not to disturb the aqueous layer.
4. Dry-Down and Reconstitution:
-
Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 500 µL of a mobile phase-compatible solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex the reconstituted sample for 30 seconds to ensure the analyte is fully dissolved.
-
Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
Data Presentation
The efficiency of an extraction protocol is determined by the recovery of the analyte. While this protocol is specifically for this compound, the recovery is expected to be similar to that of the parent compound, Daminozide. The following table summarizes recovery data from a study involving the extraction of Daminozide from apples, demonstrating the high efficiency achievable with an optimized protocol.
| Matrix | Analyte | Spiking Level (mg/kg) | Recovery (%) | Relative Standard Deviation (RSD, %) | Method |
| Apple | Daminozide | 0.05 | 98 | 11 | Methanol Extraction & SPE Cleanup[3] |
| Apple | Daminozide | 0.5 | 102 | 6 | Methanol Extraction & SPE Cleanup[3] |
Mandatory Visualization
The diagram below illustrates the key steps in the described liquid-liquid extraction workflow for this compound.
Caption: Workflow of the liquid-liquid extraction of this compound.
References
Application Note: Solid-Phase Extraction (SPE) Cleanup for the Analysis of Daminozide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Daminozide is a plant growth regulator used to improve the quality and yield of various fruit crops, most notably apples.[1] Due to potential health concerns associated with its metabolite, unsymmetrical dimethylhydrazine (UDMH), regulatory bodies have established maximum residue limits (MRLs) for daminozide in food products.[2] Accurate and sensitive analytical methods are crucial for monitoring these levels and ensuring food safety.
Solid-phase extraction (SPE) is a widely used sample preparation technique that effectively removes interfering matrix components and concentrates the analyte of interest, leading to improved analytical performance.[3][4] This application note details two primary protocols for the SPE cleanup of daminozide from complex matrices: one for the analysis of the intact molecule by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a second, more traditional method involving alkaline hydrolysis to UDMH, derivatization, and subsequent analysis by Gas Chromatography (GC).
Quantitative Data Summary
The following table summarizes the performance of different SPE-based methods for daminozide analysis in various matrices.
| Matrix | Analytical Method | SPE Sorbent | Recovery (%) | RSD (%) | LOD (mg/kg) | LOQ (mg/kg) | Reference |
| Apple | LC-MS/MS | Graphitized Carbon | 98 - 102 | ≤ 11 | 0.008 | - | [5] |
| Apple Leaves | LC-MS/MS | Graphitized Carbon | 112 - 116 | ≤ 18 | 0.02 | - | |
| Apple Pulp | HPLC-UV (via UDMH) | Diatomaceous Earth | > 80 | - | - | 0.0013 | |
| Soil | GC-NPD (via UDMH) | - | 54.03 | 24.78 | ~0.3 | 1.0 |
Note: The low and variable recovery of daminozide from soil is attributed to its inherent instability and rapid degradation in that matrix.
Experimental Protocols
Two primary methodologies are presented below. Protocol A offers a direct and modern approach for analyzing the intact daminozide molecule, while Protocol B follows a classic derivatization pathway.
This method is adapted from a procedure for determining intact daminozide in apples and apple leaves.
3.1. Principle
The sample is extracted with methanol. The extract is then passed through a graphitized carbon SPE cartridge, which retains matrix components like pigments and nonpolar interferences while allowing the polar daminozide to be collected and analyzed directly by LC-MS/MS.
3.2. Materials and Reagents
-
SPE Device: Graphitized Carbon Cartridge
-
Extraction Solvent: Methanol (HPLC grade)
-
Sample Homogenizer/Blender
-
Centrifuge and Centrifuge Tubes
-
Analytical Instrumentation: Liquid Chromatograph with Tandem Mass Spectrometer (LC-MS/MS)
3.3. Detailed Methodology
-
Sample Preparation:
-
Weigh a representative portion of the homogenized sample (e.g., 10 g of apple pulp).
-
Add 20 mL of methanol.
-
Blend or homogenize for 2-3 minutes.
-
Centrifuge the mixture at approximately 4000 rpm for 10 minutes.
-
Collect the supernatant for the SPE cleanup step.
-
-
SPE Cleanup Procedure:
-
Conditioning: Pass 5 mL of methanol through the graphitized carbon SPE cartridge. Do not allow the cartridge to dry.
-
Loading: Load the methanolic extract from step 1 onto the conditioned cartridge.
-
Elution/Collection: Collect the eluate that passes through the cartridge during the loading step. This fraction contains the intact daminozide.
-
Final Preparation: The collected eluate is ready for direct injection or can be evaporated and reconstituted in a suitable mobile phase for LC-MS/MS analysis.
-
-
Instrumental Analysis:
-
Analyze the final extract using LC-MS/MS with atmospheric pressure chemical ionization (APCI) in positive ion mode.
-
This protocol is a composite based on established methods involving hydrolysis and derivatization.
3.1. Principle
Daminozide is hydrolyzed under alkaline conditions to form the more volatile UDMH. The UDMH is then distilled from the sample matrix and derivatized to make it suitable for GC analysis. An alumina SPE cartridge is used to clean up the derivatized product before injection.
3.2. Materials and Reagents
-
SPE Device: Alumina (basic) Cartridge (e.g., 1,710 mg)
-
Reagents: Sodium Hydroxide (NaOH), o-Nitrobenzaldehyde, Acetone, n-Hexane
-
Apparatus: Steam Distillation Apparatus
-
Analytical Instrumentation: Gas Chromatograph with a Nitrogen-Phosphorus Detector (NPD), Flame Thermionic Detector (FTD), or Mass Spectrometer (MS).
3.3. Detailed Methodology
-
Sample Preparation & Hydrolysis:
-
Weigh a homogenized sample (e.g., 20 g of fruit pulp) into a distillation flask.
-
Add water if necessary and a defoaming agent.
-
Add a sufficient amount of concentrated NaOH solution to make the mixture strongly alkaline.
-
Perform steam distillation to recover the UDMH in an acidic receiving solution.
-
-
Derivatization:
-
Neutralize the distillate and then make it basic.
-
Add a derivatizing agent, such as a 1 w/v% o-nitrobenzaldehyde-methanol solution, to react with the UDMH.
-
Extract the resulting derivative into an organic solvent like an acetone/n-hexane mixture.
-
-
SPE Cleanup Procedure:
-
Conditioning: Pre-rinse the basic alumina cartridge with 10 mL of an acetone/n-hexane (1:19, v/v) mixture and discard the effluent.
-
Loading: Transfer the organic solution containing the derivatized UDMH onto the conditioned cartridge.
-
Elution: Elute the cartridge with an additional 10 mL of the acetone/n-hexane (1:19, v/v) mixture.
-
Collection: Collect the total eluate from the loading and elution steps.
-
Concentration: Concentrate the collected eluate at a temperature below 40°C to remove the solvent.
-
Reconstitution: Dissolve the residue in a precise volume of acetone (e.g., 1-2 mL) to create the final test solution.
-
-
Instrumental Analysis:
-
Inject the final test solution into the GC system for separation and quantification.
-
Workflow Visualization
The following diagram illustrates the general workflow for daminozide analysis, incorporating both the intact molecule and derivatization pathways.
Caption: Workflow for daminozide analysis via intact or derivatization methods.
References
- 1. fao.org [fao.org]
- 2. Determination of daminozide residues in apple pulp using HPLC-DAD-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of daminozide in apples and apple leaves by liquid chromatography--mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Daminozide-d4 Mass Spectrometry Signal Intensity Technical Support Center
Welcome to the technical support center for Daminozide-d4 analysis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the signal intensity of this compound in mass spectrometry experiments.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues that can lead to low signal intensity for this compound.
Issue 1: Weak or No Signal for this compound
A common problem encountered is a weak or altogether absent signal for this compound. This can be due to a variety of factors, from sample preparation to the settings of the mass spectrometer. Use the following workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for low this compound signal intensity.
Question: My this compound signal is very low. Where do I start?
Answer: Start by systematically evaluating your entire analytical workflow, from sample preparation to the mass spectrometer settings.
1. Sample Preparation and Extraction:
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Extraction Efficiency: Daminozide is a highly polar pesticide, and its extraction requires a polar solvent.[1] Methanol is commonly used for efficient extraction.[2][3] Ensure your extraction protocol is validated for your specific sample matrix.
-
Sample Cleanup: Complex matrices can introduce interfering substances that suppress the ionization of this compound.[4][5]
-
For samples like fruits and vegetables, a cleanup step using a graphitized carbon cartridge can be effective.
-
Dispersive solid-phase extraction (d-SPE) is another cleanup technique used in multi-residue pesticide analysis. Note that Daminozide can be strongly retained by PSA sorbent, so analysis may be required before this cleanup step.
-
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification and low signal intensity. Using an isotopically labeled internal standard, such as Daminozide-d6, is crucial to compensate for these matrix effects.
2. LC-MS Interface and Ion Source:
-
Ionization Mode: For Daminozide, positive mode electrospray ionization (ESI) is a common and effective choice. Some studies have also utilized atmospheric pressure chemical ionization (APCI) in positive mode.
-
Ion Source Parameters: The settings of your ion source are critical for optimal signal intensity.
-
Spray Voltage: This parameter should be optimized to ensure a stable spray. Too high a voltage can lead to signal instability or loss.
-
Gas Temperatures and Flow Rates: Nebulizing and drying gas flows and temperatures must be optimized for the specific mobile phase composition and flow rate to ensure efficient desolvation.
-
-
Source Cleanliness: A contaminated ion source can significantly reduce signal intensity. Regular cleaning according to the manufacturer's guidelines is essential.
3. Mass Spectrometer Parameters:
-
Tuning and Calibration: Ensure that your mass spectrometer is properly tuned and calibrated. This is fundamental for achieving optimal performance, mass accuracy, and signal intensity.
-
MRM Transitions: For tandem mass spectrometry, verify that you are using the correct and most intense multiple reaction monitoring (MRM) transitions for this compound.
4. Chromatographic Conditions:
-
Column Choice: Due to its high polarity, specific chromatographic columns are recommended for Daminozide. The Obelisc R column (a mixed-mode column) has been shown to be effective.
-
Mobile Phase: The composition of the mobile phase is critical for both chromatographic retention and ionization efficiency.
-
A common mobile phase consists of an aqueous component with an additive like ammonium formate and an organic component like acetonitrile.
-
The addition of an acid, such as formic acid, to the mobile phase can improve protonation in positive ion mode and enhance the signal.
-
-
Peak Shape: Poor peak shape, often due to a deteriorating column, can lead to a decrease in signal height and overall sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is the best ionization technique for this compound analysis?
A1: Electrospray ionization (ESI) in the positive ion mode is widely used and generally recommended for the analysis of polar pesticides like Daminozide. Atmospheric pressure chemical ionization (APCI) has also been successfully used. The choice may depend on your specific instrumentation and sample matrix. It is always advisable to perform source optimization to determine the best parameters for your specific application.
Q2: How can I minimize matrix effects for this compound?
A2: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in complex samples. Here are some strategies to mitigate them:
-
Use of Isotopically Labeled Internal Standards: This is the most effective way to compensate for matrix effects. Using Daminozide-d6 as an internal standard for this compound analysis is a common practice.
-
Effective Sample Cleanup: Employing sample preparation techniques like solid-phase extraction (SPE) with graphitized carbon or dispersive SPE (d-SPE) can remove many interfering compounds.
-
Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering substances, but this may also lower the analyte signal to an undesirable level.
-
Matrix-Matched Calibration: Preparing your calibration standards in a blank matrix extract that is similar to your samples can help to correct for matrix effects.
Q3: What are some typical LC-MS/MS parameters for Daminozide analysis?
A3: The following table summarizes typical parameters that can be used as a starting point for method development. Note that these may require optimization for your specific instrument and application.
| Parameter | Recommended Setting | Source |
| LC Column | Obelisc R, 2.1 x 150mm, 5µm | |
| Mobile Phase A | 20 mmol Ammonium formate in water (pH 3 with formic acid) | |
| Mobile Phase B | Acetonitrile | |
| Flow Rate | 0.4 mL/min | |
| Injection Volume | 10 µL | |
| Ionization Mode | ESI Positive | |
| MRM Transition (Daminozide) | 161/143 (target ion) | |
| MRM Transition (Daminozide-d6 IS) | 167/149 |
Experimental Protocols
Protocol 1: Sample Extraction and Cleanup for Daminozide in Plant-Based Foods
This protocol is based on a method for analyzing highly polar pesticides in food matrices.
1. Extraction: a. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. b. Add the appropriate amount of your this compound internal standard. c. Add 10 mL of acidified methanol. d. Vortex or shake vigorously for a specified time to ensure thorough extraction. e. Centrifuge the sample to separate the solid material from the supernatant.
2. Cleanup (if necessary): a. For certain matrices, a cleanup step may be required to remove interferences. b. Condition a graphitized carbon SPE cartridge according to the manufacturer's instructions. c. Load the supernatant from the extraction step onto the cartridge. d. Wash the cartridge to remove interfering compounds. e. Elute the this compound with an appropriate solvent.
3. Final Preparation: a. Take an aliquot of the final extract (or eluate from SPE). b. Filter the extract through a 0.22 µm filter into an autosampler vial. c. The sample is now ready for LC-MS/MS analysis.
Caption: A typical sample preparation workflow for this compound analysis.
References
- 1. lcms.cz [lcms.cz]
- 2. Determination of daminozide in apples and apple leaves by liquid chromatography--mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 5. benchchem.com [benchchem.com]
Overcoming matrix effects for daminozide analysis in complex samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects during the analysis of daminozide in complex samples.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and how do they affect daminozide analysis?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1][2] In the context of daminozide analysis, which is often conducted using Liquid Chromatography-Mass Spectrometry (LC-MS), matrix components can either suppress or enhance the daminozide signal.[1][3] This interference can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility of results.[2] The complexity of the sample, such as in various food commodities, can introduce a wide range of interfering substances like proteins, lipids, and salts.
Q2: I'm observing significant signal suppression for daminozide in my fruit matrix. What are the initial troubleshooting steps?
A: Signal suppression is a common matrix effect. Here are the initial steps to address it:
-
Dilution of the Sample Extract: A simple and effective first step is to dilute the final sample extract. This reduces the concentration of interfering matrix components. A 10-fold to 100-fold dilution can often be sufficient to mitigate matrix effects. However, ensure your instrument has adequate sensitivity to detect daminozide at the resulting lower concentration.
-
Optimize Sample Preparation: If dilution is insufficient or not feasible due to low daminozide concentrations, refining your sample preparation protocol is crucial. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used technique for pesticide residue analysis. For polar analytes like daminozide, modifications to the standard QuEChERS protocol may be necessary.
-
Matrix-Matched Calibration: If the above steps do not resolve the issue, employing matrix-matched calibration is a reliable strategy. This involves preparing calibration standards in a blank matrix extract that is representative of your samples. This approach helps to compensate for the signal suppression or enhancement caused by the matrix.
Q3: My daminozide recovery is inconsistent across different sample types. How can I improve this?
A: Inconsistent recovery is often linked to variable matrix effects between different sample types. A robust sample preparation method is key to achieving consistent results.
-
QuEChERS with Dispersive Solid-Phase Extraction (dSPE) Cleanup: The choice of dSPE sorbent is critical for removing specific matrix interferences. For daminozide, which is a polar and acidic compound, certain sorbents should be used with caution. For instance, Primary Secondary Amine (PSA) can retain daminozide. A combination of C18 and Graphitized Carbon Black (GCB) may be more suitable.
-
Stable Isotope Dilution Analysis (SIDA): The gold standard for correcting for matrix effects and improving consistency is the use of a stable isotope-labeled internal standard (SIL-IS) for daminozide, such as daminozide-d6. The SIL-IS behaves almost identically to the native daminozide throughout the sample preparation and analysis process, effectively compensating for any losses or ionization variations.
Q4: Can you provide a starting point for a sample preparation protocol for daminozide in a complex matrix like apples?
A: Yes, a modified QuEChERS protocol is a good starting point. The following is a general workflow; however, optimization for your specific matrix and instrumentation is recommended.
Experimental Protocol: Modified QuEChERS for Daminozide in Apples
This protocol is a general guideline and may require optimization.
1. Sample Homogenization:
-
Weigh a representative portion of the apple sample (e.g., 10-15 g) into a 50 mL centrifuge tube.
-
For dry samples, it may be necessary to add a specific amount of water to rehydrate the matrix before extraction.
2. Extraction:
-
Add 10 mL of acidified methanol (e.g., with 1% formic acid) to the sample.
-
Add the appropriate amount of stable isotope-labeled internal standard (e.g., daminozide-d6).
-
Shake vigorously for 1-2 minutes.
-
Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride, sodium citrate). Note that some salt combinations may not be optimal for daminozide extraction into the acetonitrile layer.
-
Shake again vigorously for 1 minute.
-
Centrifuge at >2500 g for 5 minutes.
3. Dispersive SPE (dSPE) Cleanup:
-
Take an aliquot of the supernatant (e.g., 1 mL).
-
Add it to a dSPE tube containing a suitable sorbent mixture (e.g., C18 and GCB). Avoid PSA as it can retain daminozide.
-
Vortex for 30 seconds.
-
Centrifuge.
4. Final Extract Preparation:
-
Take the cleaned supernatant.
-
The extract can be directly analyzed or diluted with an appropriate solvent (e.g., mobile phase) before injection into the LC-MS/MS system.
Data Presentation
The following tables summarize the impact of different strategies on daminozide analysis.
Table 1: Effect of Dilution on Matrix Effect in Ginger Samples
| Dilution Factor | Matrix Effect (%) |
| 1x | -50% (Suppression) |
| 10x | -10% (Suppression) |
Data adapted from a study on general pesticide analysis, illustrating the principle of dilution.
Table 2: Recovery of Daminozide using a Modified QuEChERS Method
| Matrix | Spiking Level (mg/kg) | Mean Recovery (%) | RSD (%) |
| Apple | 0.01 | 95 | 5 |
| Cucumber | 0.01 | 92 | 6 |
| Wheat Flour | 0.02 | 88 | 8 |
Illustrative data based on typical performance of QuPPe methods for polar pesticides.
Visualizations
The following diagrams illustrate key workflows and decision-making processes for overcoming matrix effects.
Caption: Modified QuEChERS workflow for daminozide analysis.
Caption: Troubleshooting decision tree for matrix effects.
References
Technical Support Center: Troubleshooting Poor Recovery of Daminozide-d4
Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to address the poor recovery of Daminozide-d4 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: My recovery of this compound is consistently low. What are the most common causes?
A2: Low recovery of this compound, a deuterated internal standard, can stem from several factors during your sample preparation and analysis workflow. The most common issues include:
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Suboptimal pH: Daminozide is a hydrazide plant growth regulator, and its extraction efficiency is highly dependent on the pH of the extraction solvent.[1] An inappropriate pH can lead to poor partitioning and low recovery.
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Inappropriate Extraction Solvent: The choice of solvent is critical for efficiently extracting this compound from the sample matrix. A solvent with the wrong polarity may not effectively solvate the analyte.
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Inefficient Extraction Procedure: The mechanical steps of the extraction, such as a single-step versus a multi-step process, can significantly impact the final recovery.
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Analyte Loss During Cleanup: Daminozide can be irreversibly adsorbed by certain cleanup sorbents used in methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[2]
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Matrix Effects: Components in complex sample matrices can interfere with the analytical signal in LC-MS/MS, causing ion suppression or enhancement, which can be misinterpreted as low recovery.[3][4][5]
-
Analyte Instability: Although this compound is generally stable, prolonged exposure to harsh pH conditions or high temperatures during sample processing could potentially lead to degradation.
Below is a general workflow to begin troubleshooting the issue.
Caption: General troubleshooting workflow for low this compound recovery.
Q2: How does pH affect this compound recovery, and what should I do?
A2: The pH of the extraction solvent is one of the most critical factors for this compound recovery. Using an acidified solvent has been shown to dramatically improve extraction efficiency. The acidic conditions ensure the analyte is in a favorable state for partitioning into the organic solvent.
For example, one study demonstrated a significant increase in the relative response of daminozide when using acidified acetonitrile compared to pure acetonitrile.
Data Summary: Effect of Solvent Acidification
| Extraction Solvent | Relative Response Improvement for Daminozide |
| Acetonitrile with 1% Acetic Acid | ~80% increase compared to pure acetonitrile |
Recommendation: Always use an acidified extraction solvent.
Experimental Protocol 1: Preparation of Acidified Acetonitrile
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Measure 990 mL of HPLC-grade acetonitrile into a 1 L volumetric flask or graduated cylinder.
-
Carefully add 10 mL of glacial acetic acid to the acetonitrile.
-
Mix the solution thoroughly.
-
This creates a 1% (v/v) acetic acid in acetonitrile solution, which is effective for Daminozide extraction.
Q3: What is the recommended extraction solvent and procedure to maximize recovery?
A3: Based on successful applications, acetonitrile with 1% acetic acid is a highly effective extraction solvent. Furthermore, employing a two-step extraction process rather than a single extraction has been shown to significantly boost recovery. Research indicates that a second extraction step can increase the relative response of daminozide by as much as 40%.
Data Summary: Comparison of Extraction Procedures
| Extraction Method | Relative Response Improvement for Daminozide |
| Two-Step Extraction (1.5 mL x 2) | ~40% increase compared to a single 3 mL extraction |
Recommendation: Use a two-step extraction with acidified acetonitrile.
References
- 1. Daminozide [sitem.herts.ac.uk]
- 2. agilent.com [agilent.com]
- 3. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 4. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 5. researchgate.net [researchgate.net]
Optimizing HPLC Column Selection for Daminozide Separation: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the high-performance liquid chromatography (HPLC) separation of daminozide.
Frequently Asked Questions (FAQs)
1. What is the biggest challenge in analyzing daminozide by HPLC?
The primary challenge in analyzing daminozide is its high polarity. This characteristic makes it poorly retained on conventional reversed-phase columns like C18, often leading to elution near the solvent front and co-elution with other polar matrix components. Therefore, specialized chromatographic techniques are often required for effective separation.
2. What are the recommended HPLC modes for daminozide analysis?
Hydrophilic Interaction Liquid Chromatography (HILIC) is a widely used and effective technique for retaining and separating highly polar compounds like daminozide.[1] Mixed-mode chromatography, which combines HILIC and ion-exchange mechanisms, also shows promise. While traditional reversed-phase HPLC is challenging, it can be employed after a derivatization step to increase the hydrophobicity of the daminozide molecule.
3. Can I use a standard C18 column for daminozide analysis?
Direct analysis of underivatized daminozide on a standard C18 column is generally not recommended due to its poor retention. However, a C18 column can be used effectively if the daminozide is first derivatized.[2] This process chemically modifies the analyte to make it less polar and more suitable for reversed-phase separation.
4. What detection method is most suitable for daminozide analysis?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive detection method for daminozide, providing high selectivity and allowing for low detection limits.[3] For methods involving derivatization, a UV or fluorescence detector may be suitable depending on the derivatizing agent used.[2]
Troubleshooting Guides
Issue 1: Poor or No Retention of Daminozide
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inappropriate Column Chemistry | For underivatized daminozide, use a HILIC or a specialized polar-modified column. Standard C18 columns will not provide adequate retention. |
| Incorrect Mobile Phase Composition (HILIC) | In HILIC, the aqueous component is the strong eluting solvent. To increase retention, increase the proportion of the organic solvent (typically acetonitrile) in the mobile phase. Ensure the mobile phase contains a small amount of water or buffer to facilitate partitioning. |
| Improper Column Equilibration (HILIC) | HILIC columns require a longer equilibration time compared to reversed-phase columns to establish a stable water layer on the stationary phase. Equilibrate the column with the initial mobile phase for at least 20-30 column volumes. |
| Sample Solvent Mismatch (HILIC) | The sample solvent should be as close as possible to the initial mobile phase composition (high organic content). Injecting a sample dissolved in a high-aqueous solvent will lead to poor peak shape and reduced retention. If the sample must be dissolved in an aqueous solution, minimize the injection volume. |
| Mobile Phase pH | The pH of the mobile phase can influence the ionization state of daminozide and its interaction with the stationary phase. Experiment with different pH values of the aqueous portion of the mobile phase to optimize retention. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
Possible Causes & Solutions
| Cause | Recommended Solution |
| Secondary Interactions with the Stationary Phase | This is common with polar analytes. Ensure the mobile phase has an appropriate buffer concentration and pH to minimize unwanted interactions. For HILIC, ensure proper column conditioning. |
| Column Overload | Injecting too much sample can lead to peak broadening and tailing. Reduce the injection volume or dilute the sample. |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening. Use tubing with a small internal diameter and keep the length to a minimum. |
| Contamination of the Column or Guard Column | If peak shape degrades over time, the column may be contaminated. Flush the column with a strong solvent. If a guard column is used, replace it. |
| Sample Solvent Effects (HILIC) | As mentioned for poor retention, a mismatch between the sample solvent and the mobile phase is a primary cause of poor peak shape in HILIC. |
HPLC Column Selection for Daminozide
Choosing the right column is critical for the successful separation of daminozide. Below is a summary of column types that have been used for the analysis of daminozide and other highly polar pesticides.
| Column Type | Stationary Phase Chemistry | Principle of Separation | Suitability for Daminozide |
| HILIC | Bare silica, amide, zwitterionic, or other polar bonded phases | Partitioning of the polar analyte between a water-enriched layer on the stationary phase and a mobile phase with a high organic solvent content. | High: Generally provides good retention and separation for underivatized daminozide. |
| Mixed-Mode | Combines reversed-phase/ion-exchange or HILIC/ion-exchange functionalities | Utilizes multiple retention mechanisms for enhanced selectivity. | High: Can offer unique selectivity for daminozide and related compounds. |
| Porous Graphitic Carbon (PGC) | Graphitized carbon | Retention based on polarizability and molecular shape. | Moderate to High: Can retain very polar compounds, but method development might be more complex. |
| Reversed-Phase (with Derivatization) | C18, C8 | Hydrophobic interactions. | High (with derivatization): After derivatization, daminozide becomes nonpolar and can be well-retained and separated on standard reversed-phase columns. |
Experimental Protocols
Protocol 1: HILIC-MS/MS Method for Underivatized Daminozide
This protocol is a general guideline and may require optimization for specific instruments and matrices.
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HPLC System: A UPLC or HPLC system coupled with a tandem mass spectrometer.
-
Column: A HILIC column (e.g., an amide-based or zwitterionic column) with dimensions such as 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
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5-6 min: 50% B
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6.1-8 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
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Column Temperature: 40 °C.
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Injection Volume: 5 µL.
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Sample Preparation: The QuPPe (Quick Polar Pesticides) method is often used for extraction from various matrices. The final extract should be compatible with the initial high organic mobile phase.
Protocol 2: Reversed-Phase HPLC with Pre-Column Derivatization and UV Detection
This protocol is based on the principle of converting daminozide to a less polar, UV-active derivative.
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Derivatization Step:
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Daminozide is hydrolyzed to unsymmetrical dimethylhydrazine (UDMH) under alkaline conditions.
-
The resulting UDMH is then derivatized, for example, with salicylaldehyde, to form a stable, UV-active product.
-
-
HPLC System: A standard HPLC system with a UV detector.
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Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: Water.
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Mobile Phase B: Acetonitrile.
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Gradient Program: A suitable gradient from a higher aqueous content to a higher organic content to elute the derivative. For example, starting with 50% B and increasing to 100% B.
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Flow Rate: 1.0 mL/min.
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Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
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Detection: UV detection at a wavelength appropriate for the derivative (e.g., 295 nm or 325 nm for the salicylaldehyde derivative).
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Sample Preparation: The sample is first subjected to the hydrolysis and derivatization procedure before injection.
Visualizations
Caption: Workflow for HPLC column selection for daminozide analysis.
References
Technical Support Center: Minimizing Ion Suppression with Daminozide-d4 Internal Standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to assist researchers, scientists, and drug development professionals in minimizing ion suppression when using Daminozide-d4 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when using this compound?
A: Ion suppression is a type of matrix effect in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte is reduced by co-eluting compounds from the sample matrix.[1][2] This results in a decreased signal intensity, which can negatively affect the accuracy, precision, and sensitivity of quantitative analyses.[1][2] The "matrix" consists of all components in a sample apart from the analyte of interest, such as proteins, lipids, and salts.[3]
While a deuterated internal standard like this compound is intended to co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification through ratio analysis, this is not always guaranteed. Differential ion suppression can occur if there is a slight chromatographic separation between the analyte and this compound, causing them to be affected differently by the matrix.
Q2: What are the common causes of ion suppression in LC-MS/MS analysis?
A: Several factors can cause ion suppression, including:
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Endogenous matrix components: Salts, phospholipids, and proteins naturally present in biological samples are common culprits.
-
Exogenous substances: Contaminants introduced during sample preparation, such as polymers from plasticware, or mobile phase additives like trifluoroacetic acid (TFA), can interfere with ionization.
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High analyte or internal standard concentration: At high concentrations, analytes can saturate the ionization process, leading to a non-linear response and self-suppression.
-
Mobile phase additives: Non-volatile buffers can contribute to ion suppression.
Q3: How can I detect and assess the extent of ion suppression in my assay?
A: A widely used and effective method is the post-column infusion experiment . This technique helps to identify regions in the chromatogram where ion suppression occurs.
The experiment involves continuously infusing a standard solution of the analyte and internal standard into the LC eluent stream after the analytical column but before the mass spectrometer's ion source. A blank matrix extract is then injected onto the LC column. Any significant drop in the baseline signal of the analyte and internal standard indicates the retention times at which matrix components are eluting and causing ion suppression.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Poor sensitivity or inconsistent results for Daminozide. | Significant ion suppression from the sample matrix interfering with the ionization of the analyte and internal standard. | 1. Initial Assessment: Conduct a post-column infusion experiment to confirm and locate the ion suppression zones in your chromatogram. 2. Optimize Sample Preparation: Enhance your sample cleanup protocol. Solid-phase extraction (SPE) is often more effective at removing a broader range of interferences like phospholipids and salts compared to protein precipitation. 3. Chromatographic Optimization: Adjust your chromatographic method to separate the analyte and internal standard from the interfering matrix components. This can involve changing the analytical column, modifying the mobile phase gradient, or adjusting the flow rate. 4. Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of matrix components causing suppression. |
| Analyte and this compound do not co-elute perfectly. | The "deuterium isotope effect" can cause slight changes in the physicochemical properties of the molecule, leading to a small retention time shift between the analyte and the deuterated internal standard. If this separation occurs in a region of variable ion suppression, it can lead to inaccurate quantification. | 1. Adjust Chromatographic Conditions: Modify the mobile phase composition or gradient to achieve better co-elution. 2. Use a Column with Different Selectivity: A column with a different stationary phase may provide the necessary resolution to ensure co-elution. 3. Evaluate the Impact: If a slight separation is unavoidable, perform experiments to ensure that it does not occur in a region of significant ion suppression. |
| High variability in the analyte/Daminozide-d4 ratio across samples. | Sample-to-sample variability in the matrix composition is leading to different degrees of ion suppression for each sample. | 1. Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup method like SPE or liquid-liquid extraction (LLE) will minimize variability in matrix effects. 2. Employ Matrix-Matched Calibrators and QCs: Preparing calibration standards and quality control samples in the same biological matrix as your unknown samples can help compensate for consistent matrix effects. |
Experimental Protocols
Protocol 1: Assessment of Ion Suppression using Post-Column Infusion
This protocol helps to identify the regions of ion suppression in a chromatographic run.
Objective: To determine the retention times at which co-eluting matrix components cause ion suppression.
Materials:
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LC-MS/MS system
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Syringe pump
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T-connector
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Standard solution of Daminozide and this compound in mobile phase
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Blank, extracted matrix sample (e.g., plasma, urine)
Method:
-
System Setup: Configure the LC-MS/MS system with your analytical column. Connect the outlet of the column to one inlet of a T-connector. Connect a syringe pump containing the standard solution to the other inlet of the T-connector. Connect the outlet of the T-connector to the mass spectrometer's ion source.
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Infusion: Begin infusing the standard solution at a constant, low flow rate (e.g., 10-20 µL/min).
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Data Acquisition: Start acquiring data on the mass spectrometer, monitoring the signal for Daminozide and this compound. A stable, elevated baseline should be observed.
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Injection: Once a stable baseline is achieved, inject the blank matrix extract onto the LC column and start the chromatographic run.
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Analysis: Monitor the signal intensity of Daminozide and this compound throughout the run. Any significant drop in the baseline signal indicates a region of ion suppression.
Mandatory Visualizations
Caption: A logical troubleshooting flowchart for addressing ion suppression.
References
Stability of Daminozide-d4 in acidic and basic conditions
This technical support center provides guidance on the stability of Daminozide-d4 in acidic and basic conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound, as a deuterated analog of Daminozide, is expected to have similar chemical stability. Daminozide is reported to be stable in neutral, acidic (pH 5), and basic (pH 9) aqueous solutions at room temperature over a 30-day period with no measurable hydrolysis.[1][2] However, it can be hydrolyzed by acids and alkalis upon heating.[1] For long-term storage, it is recommended to store this compound at -20°C, where it is stable for at least four years.[3]
Q2: How does pH affect the stability of this compound in aqueous solutions?
Based on data for Daminozide, pH alone within the range of 5 to 9 does not significantly impact the stability of the compound in aqueous solutions at ambient temperature.[1] However, strong acidic or basic conditions, especially when combined with elevated temperatures, can lead to hydrolysis.
Q3: What are the expected degradation products of this compound under harsh conditions?
Upon hydrolysis, Daminozide is known to degrade into unsymmetrical dimethylhydrazine (UDMH) and succinic acid. Therefore, the primary degradation products of this compound would be deuterated analogs of these compounds. The decomposition of Daminozide can also yield cyclic Daminozide and formaldehyde under photolytic conditions.
Q4: What analytical methods are suitable for monitoring the stability of this compound?
The stability of this compound can be monitored using various analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used methods for the quantification of Daminozide and its deuterated internal standards like this compound. These methods offer the high selectivity and sensitivity required for stability studies.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent recovery of this compound in samples. | Degradation of the analyte during sample preparation or storage. | Ensure samples are processed and stored at appropriate temperatures (e.g., on ice or at -20°C). Minimize the time between sample preparation and analysis. Verify the pH of your sample matrix and adjust if necessary to maintain stability. |
| Appearance of unexpected peaks in chromatograms. | Presence of degradation products. | Perform peak identification using mass spectrometry to confirm the presence of expected degradation products like UDMH-d4. Review your experimental conditions (pH, temperature, light exposure) to identify potential causes of degradation. |
| Low signal intensity for this compound. | Adsorption to container surfaces. | Use silanized glassware or polypropylene tubes to minimize adsorption. |
| Variability in results across different batches. | Inconsistent experimental conditions. | Strictly control the pH, temperature, and incubation times for all samples. Ensure accurate and consistent preparation of buffer solutions. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Acidic and Basic Solutions
This protocol outlines a general procedure for evaluating the stability of this compound at different pH levels and temperatures.
1. Materials:
- This compound
- HPLC-grade water
- Buffers:
- pH 2: 0.01 M Hydrochloric Acid
- pH 5: 0.1 M Acetate buffer
- pH 7: 0.1 M Phosphate buffer
- pH 9: 0.1 M Borate buffer
- pH 12: 0.01 M Sodium Hydroxide
- LC-MS/MS or GC-MS system
2. Preparation of Test Solutions: a. Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol. b. For each pH condition, prepare test solutions by spiking the this compound stock solution into the respective buffer to a final concentration of 10 µg/mL.
3. Incubation: a. Aliquot the test solutions into amber vials to protect from light. b. Incubate the vials at two different temperatures: Room Temperature (25°C) and an elevated temperature (e.g., 50°C). c. At specified time points (e.g., 0, 24, 48, 72 hours, and 7 days), withdraw an aliquot from each vial for analysis.
4. Sample Analysis: a. Immediately after collection, quench any potential degradation by neutralizing the pH of the aliquot if necessary and diluting it with the initial mobile phase for LC-MS/MS analysis or preparing it for GC-MS analysis. b. Analyze the samples using a validated LC-MS/MS or GC-MS method to determine the concentration of the remaining this compound.
5. Data Analysis: a. Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). b. Plot the percentage of remaining this compound against time for each pH and temperature condition.
Data Presentation
The following tables present hypothetical data for a stability study of this compound to illustrate the expected outcomes.
Table 1: Stability of this compound at 25°C (% Remaining)
| Time (hours) | pH 2 | pH 5 | pH 7 | pH 9 | pH 12 |
| 0 | 100 | 100 | 100 | 100 | 100 |
| 24 | 99.5 | 99.8 | 99.9 | 99.7 | 99.2 |
| 48 | 99.1 | 99.6 | 99.8 | 99.5 | 98.5 |
| 72 | 98.7 | 99.4 | 99.7 | 99.2 | 97.8 |
| 168 (7 days) | 97.2 | 99.0 | 99.5 | 98.5 | 95.1 |
Table 2: Stability of this compound at 50°C (% Remaining)
| Time (hours) | pH 2 | pH 5 | pH 7 | pH 9 | pH 12 |
| 0 | 100 | 100 | 100 | 100 | 100 |
| 24 | 95.3 | 98.5 | 99.1 | 97.8 | 92.4 |
| 48 | 90.7 | 97.1 | 98.2 | 95.7 | 85.6 |
| 72 | 86.2 | 95.8 | 97.3 | 93.5 | 79.1 |
| 168 (7 days) | 75.4 | 92.1 | 95.0 | 88.2 | 65.3 |
Visualizations
The following diagram illustrates the experimental workflow for assessing the stability of this compound.
References
Identifying and eliminating sources of contamination in daminozide analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and eliminating sources of contamination during daminozide analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in daminozide analysis?
A1: Contamination in daminozide analysis can originate from several sources, broadly categorized as:
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Reagents and Solvents: Impurities in solvents (e.g., methanol, acetone, n-hexane), acids, bases, and buffering salts can introduce interfering compounds.[1] Even high-purity water can be a source of contamination if not properly prepared and stored.[1]
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Labware and Apparatus: Leaching of plasticizers, stabilizers, or other additives from plastic containers (e.g., centrifuge tubes, pipette tips) is a significant risk.[2] Glassware that is not properly cleaned can also harbor residues from previous analyses.
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Sample Matrix: Complex sample matrices, such as fruits, vegetables, and soil, contain numerous endogenous compounds that can interfere with the analysis, a phenomenon known as the matrix effect.[3][4]
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Cross-Contamination: Improper handling and cleaning of equipment, such as grinders, homogenizers, and syringes, can lead to cross-contamination between samples.
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Analyst-related Contamination: Contaminants can be introduced from personal care products, clothing, or improper laboratory techniques.
Q2: My blank samples show a peak at the retention time of daminozide or its derivative. What should I do?
A2: High blanks are a common issue. To troubleshoot, follow this systematic approach:
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Reagent Blank: Prepare a blank using only the reagents and solvents, without any sample matrix. This will help determine if the contamination is from your chemical stocks.
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Solvent Purity Check: Inject each solvent used in your preparation and analysis directly into the chromatograph to check for impurities.
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Labware Leaching Test: Expose your labware (e.g., centrifuge tubes) to the extraction solvent for a period similar to your experimental protocol, then analyze the solvent for contaminants.
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System Contamination Check: A "no injection" or "air injection" run can help identify contamination within the injection port, column, or detector.
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Review Cleaning Procedures: Ensure that all glassware is rigorously cleaned and that disposable plasticware is pre-rinsed with a high-purity solvent.
Q3: I am observing interfering peaks that co-elute with my analyte. How can I resolve this?
A3: Co-eluting peaks, often arising from the sample matrix, can be addressed through several strategies:
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Optimize Chromatographic Conditions: Adjusting the temperature program (in GC), mobile phase composition (in LC), or changing the analytical column can improve separation.
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Enhance Sample Cleanup: Employing or optimizing a Solid-Phase Extraction (SPE) step can effectively remove matrix components. Different SPE sorbents (e.g., C18, PSA, GCB) have different selectivities, so testing various types may be necessary.
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Use a More Selective Detector: A mass spectrometer (MS) detector is highly selective and can often distinguish the analyte from co-eluting interferences based on their mass-to-charge ratio.
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Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help compensate for signal suppression or enhancement caused by the matrix.
Q4: Can the degradation of daminozide to UDMH affect my results?
A4: Yes. Many analytical methods for daminozide involve its intentional hydrolysis to unsymmetrical dimethylhydrazine (UDMH) for derivatization and detection. However, uncontrolled degradation of daminozide to UDMH before the hydrolysis step can lead to inaccurate results. Factors such as sample pH, temperature, and storage time can influence this degradation. It is crucial to control these parameters throughout the sample preparation process to ensure that the measured UDMH is solely from the controlled hydrolysis step.
Troubleshooting Guides
Issue 1: Low Analyte Recovery
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Extraction | Optimize extraction solvent, volume, and time. Ensure thorough homogenization of the sample. | Increased analyte signal and improved recovery in spiked samples. |
| Analyte Loss During Cleanup | Evaluate the SPE cartridge type and elution solvent. Some sorbents may irreversibly retain daminozide. | Improved recovery after the cleanup step. |
| Degradation of Analyte | Analyze samples immediately after preparation. If storage is necessary, investigate optimal conditions (e.g., temperature, pH) to minimize degradation. | Consistent analyte concentrations over short storage periods. |
| Matrix Effects (Signal Suppression) | Prepare matrix-matched standards or use an isotopically labeled internal standard to compensate for signal suppression. | More accurate quantification and recovery values closer to 100%. |
Issue 2: High Variability in Replicate Samples
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inhomogeneous Sample | Improve the sample homogenization process. For solid samples, ensure a fine, uniform particle size. | Reduced standard deviation between replicate measurements. |
| Inconsistent Sample Preparation | Standardize all steps of the sample preparation protocol, including volumes, times, and temperatures. Use calibrated pipettes and equipment. | Improved precision and reproducibility of results. |
| Instrumental Instability | Check the stability of the chromatographic system, including pump flow rates, injector precision, and detector response. | Stable baseline and consistent peak areas for repeated injections of the same standard. |
| Contamination from Labware | Use high-quality, single-use plasticware where possible. Pre-rinse all labware with a high-purity solvent. | Reduced background noise and fewer random contaminant peaks. |
Experimental Protocols
Protocol 1: General Extraction and Cleanup for Daminozide in Fruit Samples (GC-MS Analysis)
This protocol is a generalized procedure based on common methods for daminozide analysis.
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Homogenization: Weigh 10 g of the homogenized fruit sample into a 50 mL polypropylene centrifuge tube.
-
Extraction:
-
Add 10 mL of methanol.
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
-
Hydrolysis to UDMH:
-
Add 5 mL of 5M Sodium Hydroxide (NaOH) to the extract.
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Heat the mixture at 50°C for 30 minutes in a sealed vial to hydrolyze daminozide to UDMH.
-
-
Derivatization:
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Cool the sample to room temperature.
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Add 100 µL of a derivatizing agent solution (e.g., salicylaldehyde in a suitable solvent).
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Vortex for 1 minute.
-
-
Liquid-Liquid Extraction (LLE):
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Add 5 mL of n-hexane.
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Analysis:
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Carefully transfer the upper organic layer to an autosampler vial.
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Inject 1 µL into the GC-MS system.
-
Visualizations
Caption: Overview of contamination sources and their impact on the daminozide analysis workflow.
Caption: A logical workflow for troubleshooting high blank signals in daminozide analysis.
References
Optimization of injection volume for Daminozide-d4 quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the injection volume for Daminozide-d4 quantification.
Troubleshooting and FAQs
This section addresses common issues encountered during the optimization of injection volume for this compound analysis.
| Question | Answer |
| My signal intensity for this compound is too low. Should I simply increase the injection volume? | While increasing the injection volume can lead to a higher signal, it's not always the optimal solution. Very large injection volumes can lead to peak distortion, such as fronting or tailing, and can overload the column. It is recommended to perform an injection volume series to determine the optimal volume that provides the best signal-to-noise ratio without compromising peak shape. |
| I'm observing peak splitting or tailing after increasing the injection volume. What could be the cause? | Peak splitting or tailing at higher injection volumes can be caused by several factors: - Solvent Mismatch: A significant mismatch between the solvent of your sample and the mobile phase can cause poor peak shape. Ensure your sample is dissolved in a solvent that is as weak as or weaker than the initial mobile phase. - Column Overload: Injecting too much analyte mass onto the column can lead to peak distortion. This is particularly relevant for highly concentrated samples. Consider diluting your sample if increasing the injection volume leads to overload. - Injector Issues: Problems with the injector, such as a partially blocked needle or incorrect needle placement, can also lead to peak shape issues. |
| How do I differentiate between low sensitivity and signal suppression? | Low sensitivity implies that the instrument is not detecting enough of the analyte, which might be addressed by optimizing the injection volume or other mass spectrometer parameters. Signal suppression, often caused by matrix effects, is when other components in the sample interfere with the ionization of this compound, leading to a reduced signal. To investigate this, you can perform a post-column infusion experiment or compare the response of this compound in a pure solvent versus the sample matrix. |
| What is the expected impact of increasing injection volume on the signal-to-noise ratio? | Ideally, increasing the injection volume should proportionally increase the signal intensity, leading to a better signal-to-noise (S/N) ratio. However, beyond a certain point, the noise may also increase, or the peak shape may degrade, leading to a diminished return on the S/N ratio. The goal is to find the injection volume that maximizes the S/N ratio. |
| Can the injection solvent affect the optimal injection volume? | Absolutely. A stronger injection solvent (i.e., a solvent with a higher elution strength than the mobile phase) can lead to peak distortion, especially with larger injection volumes. It is best practice to dissolve the sample in the initial mobile phase or a weaker solvent. |
Optimization of Injection Volume for this compound Quantification
This section provides a summary of the expected impact of varying injection volumes on key analytical parameters for this compound quantification.
| Injection Volume (µL) | Peak Area (Arbitrary Units) | Signal-to-Noise Ratio (S/N) | Peak Asymmetry |
| 1 | 5,200 | 85 | 1.1 |
| 2 | 10,500 | 170 | 1.1 |
| 5 | 26,000 | 420 | 1.2 |
| 10 | 48,000 | 750 | 1.5 |
| 15 | 65,000 | 980 | 1.9 |
| 20 | 75,000 | 1050 | 2.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results will vary depending on the specific instrumentation, column, and mobile phase conditions used.
Experimental Protocol: Injection Volume Optimization
This protocol outlines a systematic approach to optimizing the injection volume for the quantification of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective: To determine the optimal injection volume that maximizes the signal-to-noise ratio for this compound without compromising chromatographic peak shape.
Materials:
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This compound standard solution (e.g., 100 ng/mL in initial mobile phase)
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LC-MS system (e.g., HPLC or UPLC coupled to a triple quadrupole mass spectrometer)
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Appropriate LC column for polar compound analysis
-
Mobile phase solvents
Procedure:
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System Equilibration: Equilibrate the LC-MS system with the initial mobile phase conditions until a stable baseline is achieved.
-
Initial Injection: Perform an initial injection of a small volume (e.g., 1 µL) of the this compound standard solution to confirm the retention time and assess the initial signal intensity.
-
Injection Volume Series:
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Create a sequence in the LC-MS software to inject a series of increasing volumes of the this compound standard solution.
-
Recommended injection volumes to test: 1 µL, 2 µL, 5 µL, 10 µL, 15 µL, and 20 µL.
-
Include blank injections (solvent only) between each standard injection to prevent carryover.
-
-
Data Acquisition: Acquire the data for each injection, monitoring the appropriate precursor and product ions for this compound.
-
Data Analysis:
-
Integrate the peak for this compound in each chromatogram.
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Record the peak area, peak height, and signal-to-noise ratio for each injection volume.
-
Calculate the peak asymmetry for each injection volume.
-
-
Determination of Optimal Volume:
-
Plot the peak area and signal-to-noise ratio as a function of the injection volume.
-
Identify the injection volume that provides the highest signal-to-noise ratio while maintaining acceptable peak asymmetry (typically between 0.9 and 1.5).
-
Select the optimal injection volume for subsequent sample analysis.
-
Workflow for Injection Volume Optimization
The following diagram illustrates the logical workflow for optimizing the injection volume for this compound quantification.
Caption: Workflow for optimizing injection volume.
Technical Support Center: Enhancing Daminozide Detection in Food Matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of daminozide in various food matrices.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the analysis of daminozide, providing potential causes and solutions.
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no recovery of daminozide. | 1. Inefficient extraction: Daminozide may be strongly bound to the food matrix.[1] 2. Degradation during sample preparation: Daminozide can degrade, particularly under certain pH and temperature conditions.[2][3] 3. Loss during cleanup: The solid-phase extraction (SPE) sorbent may be too retentive for daminozide.[4] | 1. Optimize extraction solvent: Use polar solvents like methanol or acidified aqueous methanol. Consider using techniques like ultrasound-assisted extraction to improve efficiency. 2. Control pH and temperature: Maintain appropriate pH and avoid excessive heat during extraction and evaporation steps. For methods involving hydrolysis to UDMH, ensure complete reaction under controlled alkaline conditions. 3. Select appropriate SPE cartridge: Use a graphitized carbon cartridge or Oasis PRiME HLB for cleanup. For methods targeting the UDMH derivative, an alumina cartridge may be suitable. |
| High background or matrix interference. | 1. Co-eluting matrix components: Complex food matrices contain compounds that can interfere with the analysis, especially in LC-MS/MS. 2. Insufficient cleanup: The sample cleanup procedure may not be effectively removing interfering substances. | 1. Improve chromatographic separation: Optimize the mobile phase gradient and column chemistry to separate daminozide from interfering peaks. 2. Enhance cleanup: Incorporate a dispersive SPE (dSPE) step or use alternative SPE sorbents. For ELISA, ultrafiltration of the sample extract can reduce matrix effects. 3. Use matrix-matched standards: Prepare calibration standards in a blank matrix extract to compensate for signal suppression or enhancement. |
| Poor peak shape in chromatography. | 1. Inappropriate mobile phase: The pH or composition of the mobile phase may not be optimal for the analyte. 2. Column degradation: The analytical column may be contaminated or have lost its stationary phase. | 1. Adjust mobile phase: For LC-MS/MS, use a mobile phase with a suitable buffer, such as ammonium formate, at an appropriate pH. 2. Use a guard column: Protect the analytical column from strongly retained matrix components. 3. Column washing: Implement a robust column washing procedure between injections. |
| Inconsistent results or high variability. | 1. Sample inhomogeneity: The daminozide may not be evenly distributed throughout the sample. 2. Incomplete derivatization (for GC-based methods): The reaction to form a volatile derivative of UDMH may be incomplete. 3. Instrument instability: Fluctuations in instrument performance can lead to variable results. | 1. Thorough homogenization: Ensure the food sample is thoroughly homogenized before taking a subsample for analysis. 2. Optimize derivatization conditions: Ensure the correct pH, temperature, and reaction time for the derivatization step. 3. Regular instrument maintenance and calibration: Perform routine maintenance and calibration of the analytical instrument. |
| False positives in ELISA. | Cross-reactivity: The antibodies used in the ELISA kit may cross-react with other structurally similar compounds in the matrix. Matrix effects: Components in the sample matrix can non-specifically bind to the antibody or enzyme, leading to a false signal. | 1. Confirm with a secondary method: Verify positive ELISA results using a chromatographic method like LC-MS/MS or GC-MS. 2. Sample dilution: Dilute the sample extract to minimize the concentration of interfering matrix components. |
Frequently Asked Questions (FAQs)
1. What are the most common analytical techniques for daminozide detection?
The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Enzyme-Linked Immunosorbent Assay (ELISA) are also used.
2. Why is derivatization often required for GC-MS analysis of daminozide?
Daminozide itself is not sufficiently volatile for GC analysis. Therefore, it is typically hydrolyzed to unsymmetrical dimethylhydrazine (UDMH) in a strong base, which is then distilled and reacted with a derivatizing agent like salicylaldehyde to form a stable, volatile derivative.
3. What is UDMH and why is it relevant to daminozide analysis?
Unsymmetrical dimethylhydrazine (UDMH) is a degradation product of daminozide. Daminozide can hydrolyze to form UDMH in water and during food processing, such as boiling. Since UDMH is a known carcinogen, its presence is also a safety concern. Many analytical methods are based on the conversion of daminozide to UDMH for detection.
4. How can matrix effects in LC-MS/MS analysis of daminozide be minimized?
Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS. To mitigate these effects, you can:
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Employ effective sample cleanup using techniques like solid-phase extraction (SPE).
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Use matrix-matched calibration curves to compensate for the effect of the matrix on the analyte signal.
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Dilute the sample extract to reduce the concentration of interfering compounds.
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Optimize chromatographic conditions to separate daminozide from co-eluting matrix components.
5. What are the typical limits of detection (LOD) for daminozide in food?
LODs vary depending on the analytical method and the food matrix. For example:
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LC-MS/MS: As low as 0.008 mg/kg in apples.
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GC-MS: Around 0.01 ppm in high-protein foods.
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HPLC-UV: LOQs of 0.0013 mg/kg have been reported for apple pulp.
Quantitative Data Summary
The following table summarizes the performance of various analytical methods for daminozide detection in different food matrices.
| Analytical Method | Food Matrix | LOD | LOQ | Recovery (%) | Reference |
| LC-MS/MS | Apples | 0.008 mg/kg | - | 98-102 | |
| LC-MS/MS | Apple Leaves | 0.02 mg/kg | - | 112-116 | |
| GC-MS | Peanuts & Peanut Butter | 0.01 ppm | 0.1 ppm | ≥90 | |
| HPLC-UV | Apple Pulp | - | 0.0013 mg/kg | >80 | |
| GC-FTD/NPD/MS | Various Agricultural Products | - | 0.1 mg/kg | - | |
| Colorimetric | Cherries | - | - | - | |
| Colorimetric | Grapes | - | - | - | |
| Colorimetric | Peaches | - | - | - | |
| Colorimetric | Apples | - | - | - |
Experimental Protocols
LC-MS/MS Method for Daminozide in Apples
This protocol is based on the method described by Mol et al. (1999).
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Sample Preparation:
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Homogenize 10 g of apple sample.
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Extract with 20 mL of methanol by shaking vigorously for 5 minutes.
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Centrifuge the mixture and collect the supernatant.
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Cleanup:
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Condition a graphitized carbon SPE cartridge (500 mg) with methanol.
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Load the methanol extract onto the SPE cartridge.
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Wash the cartridge with methanol.
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Elute daminozide with a suitable solvent mixture (e.g., methanol/dichloromethane).
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Evaporate the eluate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
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-
LC-MS/MS Conditions:
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Column: A suitable reversed-phase C18 column.
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Mobile Phase: A gradient of ammonium formate in water and acetonitrile.
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Ionization: Positive ion mode Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).
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MS/MS Transitions: Monitor for the specific precursor and product ions of daminozide (e.g., m/z 161 as the precursor ion).
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GC-MS Method for Daminozide in High-Protein Foods (e.g., Peanuts)
This protocol is based on the method involving hydrolysis and derivatization.
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Hydrolysis and Distillation:
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Place 50 g of the homogenized sample into a distillation flask.
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Add a strong base (e.g., 50% NaOH) to the flask.
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Perform steam distillation to hydrolyze daminozide to UDMH and distill the UDMH into an acidic solution.
-
-
Derivatization:
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Neutralize the acidic distillate containing UDMH.
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Add salicylaldehyde to the solution to form salicylaldehyde dimethylhydrazone.
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Extract the derivative into an organic solvent like dichloromethane.
-
-
Cleanup:
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Pass the extract through a cleanup column if necessary (e.g., alumina).
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Concentrate the extract to a final volume.
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GC-MS Conditions:
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Column: A suitable capillary column for pesticide analysis (e.g., DB-5ms).
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Injection: Splitless injection mode.
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Oven Program: A temperature gradient to separate the derivative from other matrix components.
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MS Detection: Selected Ion Monitoring (SIM) of characteristic ions of the salicylaldehyde dimethylhydrazone derivative (e.g., m/z 164 and 120).
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Visualizations
Caption: LC-MS/MS workflow for daminozide detection.
Caption: GC-MS workflow for daminozide detection.
Caption: Daminozide hydrolysis to UDMH.
References
Fragmentation pattern analysis of Daminozide-d4 in MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analysis of Daminozide-d4 in MS/MS applications. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound in positive electrospray ionization (ESI+)?
A1: The molecular formula for this compound is C₆H₈D₄N₂O₃, with a molecular weight of approximately 164.2 g/mol .[1] In positive ion mode ESI, this compound is expected to be protonated. Therefore, the expected precursor ion ([M+H]⁺) will have a mass-to-charge ratio (m/z) of approximately 165.2.
Q2: What are the common product ions for this compound in MS/MS analysis?
A2: Based on the fragmentation of the non-deuterated Daminozide, the primary fragmentation of this compound is expected to involve the neutral loss of water (H₂O) and cleavage of the succinamic acid structure. The common product ions are detailed in the quantitative data table below.
Q3: Where are the deuterium labels located in this compound?
A3: The four deuterium atoms in this compound are located on the butanoic acid moiety of the molecule, specifically at the 2,2 and 3,3 positions. The formal chemical name is 4-(2,2-dimethylhydrazineyl)-4-oxobutanoic-2,2,3,3-d₄ acid.[1]
Q4: Are there any special considerations for sample preparation when analyzing this compound?
A4: Yes, Daminozide is a polar compound. When using solid-phase extraction (SPE) for sample cleanup, it is important to avoid sorbents like primary-secondary amine (PSA), as Daminozide can be strongly retained, leading to poor recovery.[2] An alternative is to perform the LC-MS/MS analysis before the cleanup step if Daminozide is a target analyte.
Quantitative Data Summary
The following table summarizes the expected m/z values for the precursor and product ions of this compound in MS/MS analysis. The collision energies are typical starting points and may require optimization based on the specific instrument and experimental conditions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Typical Collision Energy (eV) |
| This compound | 165.2 | 147.2 | H₂O (18 Da) | 10 - 20 |
| This compound | 165.2 | 119.1 | C₂D₄O (48.1 Da) | 25 - 35 |
| This compound | 165.2 | 60.1 | C₄H₂D₄O₂ (105.1 Da) | 30 - 40 |
Experimental Protocols
A typical experimental workflow for the analysis of this compound is outlined below.
Experimental workflow for this compound analysis.
Methodology Details:
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Sample Preparation:
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Homogenize the sample matrix.
-
Extract the sample with a suitable solvent such as acidified acetonitrile or methanol.
-
Perform a cleanup step using solid-phase extraction (SPE). Avoid PSA sorbents. Graphitized carbon or other appropriate phases can be used.
-
Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent.
-
-
Liquid Chromatography:
-
Use a column suitable for polar compounds, such as a HILIC or a mixed-mode column.
-
The mobile phase typically consists of an aqueous component with a buffer (e.g., ammonium formate) and an organic component (e.g., acetonitrile).
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A gradient elution is commonly employed to achieve good separation.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the precursor and product ion transitions as specified in the quantitative data table.
-
Optimize instrument parameters such as collision energy, declustering potential, and source conditions for maximum sensitivity.
-
Fragmentation Pattern Analysis
The proposed fragmentation pathway for this compound is illustrated below. The fragmentation is initiated by the protonation of the molecule, followed by characteristic losses.
Proposed fragmentation pathway of this compound.
Fragmentation Mechanism:
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Formation of Precursor Ion [m/z 165.2]: this compound is protonated in the ion source, typically at the nitrogen atom of the dimethylhydrazine group or the carbonyl oxygen.
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Formation of Product Ion [m/z 147.2]: The protonated molecule readily loses a molecule of water (18 Da) from the carboxylic acid group.
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Formation of Product Ion [m/z 119.1]: This fragment likely arises from the cleavage of the C-C bond within the deuterated succinic acid backbone, with the loss of a C₂D₄O neutral fragment.
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Formation of Product Ion [m/z 60.1]: This ion corresponds to the protonated dimethylhydrazine moiety, resulting from the cleavage of the amide bond.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or Low Signal for this compound | Poor ionization efficiency. | Optimize ESI source parameters (e.g., spray voltage, gas flows, temperature). Ensure the mobile phase pH is suitable for positive ionization. |
| Sample cleanup issues. | As mentioned, avoid PSA sorbents during SPE as they can strongly retain Daminozide. Consider analyzing a crude extract if recovery is an issue. | |
| Instrument settings. | Verify that the correct precursor and product ion m/z values are being monitored in the MRM method. | |
| Inconsistent or Inaccurate Quantification | Differential matrix effects. | Ensure that Daminozide and this compound co-elute. If they separate chromatographically, the internal standard may not effectively compensate for matrix effects. Adjusting the chromatographic method may be necessary. |
| Isotopic impurities in the standard. | Check the certificate of analysis for the isotopic purity of the this compound standard. Significant amounts of unlabeled Daminozide can lead to inaccurate results. | |
| Isotopic exchange. | While the deuterium labels on the carbon backbone are generally stable, ensure that the sample preparation and storage conditions do not promote H/D exchange. | |
| Peak Tailing or Poor Peak Shape | Column overload. | Reduce the injection volume or dilute the sample. |
| Secondary interactions with the column. | Use a column with good end-capping or a mobile phase with additives that can reduce silanol interactions. | |
| Inappropriate injection solvent. | Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase. |
References
Technical Support Center: Improving the Reproducibility of Daminozide Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of daminozide quantification.
Frequently Asked Questions (FAQs)
Q1: What is daminozide and why is its quantification critical?
Daminozide is a plant growth regulator formerly used in agriculture to improve the appearance and storage quality of fruits.[1][2] Its use has been largely discontinued in many regions due to concerns over its potential carcinogenicity, primarily arising from its breakdown product, unsymmetrical dimethylhydrazine (UDMH).[3] Accurate and reproducible quantification of daminozide and UDMH residues in various matrices is crucial for regulatory compliance, food safety assessment, and environmental monitoring.
Q2: What are the common analytical methods for daminozide quantification?
Common analytical methods for daminozide quantification often involve chromatography coupled with mass spectrometry. These include:
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Gas Chromatography-Mass Spectrometry (GC-MS): This method typically requires the hydrolysis of daminozide to UDMH, followed by derivatization before analysis.[4]
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used technique for the direct analysis of daminozide and UDMH in various sample matrices.
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High-Performance Liquid Chromatography with UV detection (HPLC-UV): This method also often involves the hydrolysis of daminozide to UDMH and subsequent derivatization to a UV-active compound.
Q3: What are the main challenges affecting the reproducibility of daminozide quantification?
The primary challenges in achieving reproducible daminozide quantification include:
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Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the ionization of daminozide and its metabolites, leading to signal suppression or enhancement. This is a significant issue in complex matrices like fruits, vegetables, and cannabis.
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Sample Preparation: Daminozide is a polar and water-soluble compound, which can make its extraction from complex matrices challenging. The choice of extraction solvent and cleanup procedure is critical for obtaining good recovery and minimizing matrix effects.
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Analyte Stability: Daminozide can degrade to UDMH during sample storage and preparation, particularly under harsh conditions such as high temperatures or extreme pH.
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Derivatization Efficiency: For GC-based methods that rely on the derivatization of UDMH, the reaction efficiency and stability of the derivative can impact reproducibility.
Q4: What is UDMH and why is it important in daminozide analysis?
Unsymmetrical dimethylhydrazine (UDMH) is a degradation product of daminozide and is considered a more potent carcinogen. The analysis of UDMH is often required alongside daminozide to assess the total toxicological risk. Some analytical methods intentionally convert daminozide to UDMH for quantification.
Troubleshooting Guide
Problem 1: Low or Inconsistent Analyte Recovery
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Possible Cause: Inefficient extraction of the polar daminozide from the sample matrix.
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Solution:
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Optimize Extraction Solvent: Use a polar solvent system appropriate for daminozide. For QuEChERS-based methods, ensure the correct salt and buffer combination is used. Note that daminozide is not well-extracted into the acetonitrile layer after AOAC QuEChERS salt partitioning.
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Matrix-Specific Extraction: Different matrices may require tailored extraction protocols. For example, for cannabis samples, a separate LC-MS/MS run before cleanup may be necessary for daminozide as it can be strongly retained by PSA sorbent during cleanup.
-
Hydrolysis Conditions: If converting daminozide to UDMH, ensure complete hydrolysis by optimizing the base concentration, temperature, and reaction time.
-
-
Possible Cause: Loss of analyte during sample cleanup.
-
Solution:
-
Evaluate Cleanup Sorbents: Some cleanup sorbents, like primary secondary amine (PSA), can strongly retain acidic compounds like daminozide. Consider alternative sorbents or a more targeted cleanup approach.
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Minimize Cleanup Steps: If possible, simplify the cleanup procedure to reduce the potential for analyte loss. A "dilute-and-shoot" approach after initial extraction can be considered if the sensitivity of the instrument is sufficient.
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Problem 2: Poor Peak Shape and Chromatography
-
Possible Cause: Incompatible mobile phase or gradient with the analytical column.
-
Solution:
-
Mobile Phase Optimization: Adjust the mobile phase composition, pH, and additives. For LC-MS, small amounts of additives like ammonium acetate can improve peak shape.
-
Gradient Optimization: Modify the gradient elution profile to ensure proper separation and elution of daminozide.
-
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Possible Cause: Interaction of the analyte with the analytical column.
-
Solution:
-
Column Selection: Use a column suitable for the analysis of polar compounds. HILIC (Hydrophilic Interaction Liquid Chromatography) columns can be an alternative to traditional C18 columns for retaining and separating polar analytes like daminozide.
-
Problem 3: High Variability in Results (Poor Reproducibility)
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Possible Cause: Unaccounted for matrix effects.
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Solution:
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Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This is a common and effective way to compensate for matrix effects.
-
Stable Isotope-Labeled Internal Standard: Use a stable isotope-labeled internal standard for daminozide to correct for both extraction inefficiency and matrix effects.
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Sample Dilution: Diluting the sample extract can minimize the concentration of co-eluting matrix components and thus reduce matrix effects.
-
-
Possible Cause: Inconsistent sample preparation.
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Solution:
-
Standardize Procedures: Ensure that all steps of the sample preparation protocol are performed consistently for all samples, standards, and quality controls.
-
Homogenization: Thoroughly homogenize the initial sample to ensure that the analytical portion is representative of the entire sample.
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Experimental Protocols
1. LC-MS/MS Method for Daminozide in Complex Feed
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Extraction:
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Weigh a representative sample of the homogenized feed.
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Perform a solid-liquid extraction.
-
Dilute the sample extract.
-
-
LC-MS/MS Analysis:
-
Column: Suitable for polar compounds.
-
Mobile Phase A: Methanol/water/acetic acid (10:89:1, v/v/v) with 5 mM ammonium acetate.
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Mobile Phase B: Methanol/water/acetic acid (97:2:1, v/v/v) with 5 mM ammonium acetate.
-
Gradient: Start with 100% A, increase B to 50% over 3 minutes, then to 100% B over 9 minutes, hold for 4 minutes, and re-equilibrate with 100% A for 3.5 minutes.
-
Injection Volume: 5 µL.
-
Detection: Tandem mass spectrometry in the appropriate ionization mode for daminozide.
-
2. GC-NPD Method for Daminozide in Apples (via UDMH)
-
Hydrolysis and Distillation:
-
Homogenize the apple sample.
-
Perform alkaline digestion to hydrolyze daminozide to UDMH.
-
Distill the UDMH from the apple matrix.
-
-
Derivatization:
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Derivatize the distilled UDMH with 2-nitrobenzaldehyde.
-
-
GC-NPD Analysis:
-
Column: Suitable for the separation of the derivatized UDMH.
-
Detector: Nitrogen-Phosphorus Detector (NPD).
-
Quantification: Use a calibration curve prepared from derivatized UDMH standards.
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Quantitative Data Summary
Table 1: Recovery of Daminozide in Various Matrices
| Matrix | Spiking Level | Analytical Method | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Apples | 12 µg/kg | HPLC-UV | 88 - 108 | ≤6.9 | |
| Apples | 60 µg/kg | HPLC-UV | 88 - 108 | ≤6.9 | |
| Sweet Cherries | 0.01 ppm | Not Specified | ≥70 | Not Specified | |
| Cannabis | At LOQ | UPLC-MS/MS | 81.7 - 117.6 | <20 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Daminozide
| Matrix | Analytical Method | LOD | LOQ | Reference |
| Apples (10g sample) | GC-NPD | 1.9 µg/kg | 6.2 µg/kg | |
| Apple Pulp | HPLC-UV (as UDMH derivative) | 0.0013 mg/kg (at 295 nm) | 0.0022 mg/kg (at 325 nm) |
Visualizations
Caption: General experimental workflow for daminozide quantification.
Caption: Troubleshooting logic for improving reproducibility.
References
Validation & Comparative
Method Validation for Daminozide Analysis: A Comparative Guide to the Use of a Deuterated Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of daminozide, a plant growth regulator, is crucial for ensuring food safety and regulatory compliance. This guide provides a comprehensive comparison of analytical method validation for daminozide, focusing on the significant advantages of employing a deuterated internal standard. The use of an isotope-labeled standard, such as daminozide-d6, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is widely considered the gold standard for achieving the highest levels of accuracy and precision. This is primarily due to its ability to effectively compensate for matrix effects and variations during sample preparation and analysis.[1]
This guide will delve into the experimental data and detailed methodologies that underscore the superiority of this approach compared to methods that do not use a deuterated internal standard.
The Gold Standard: Isotope Dilution Mass Spectrometry
The core principle behind using a deuterated internal standard is isotope dilution mass spectrometry. A known amount of the deuterated standard (e.g., daminozide-d6) is added to the sample at the beginning of the analytical process. Because the deuterated standard is chemically and physically almost identical to the native daminozide, it experiences the same losses during extraction, cleanup, and any potential ionization suppression or enhancement in the mass spectrometer.[1] By measuring the ratio of the native analyte to its deuterated counterpart, a more accurate and precise quantification can be achieved, as this ratio remains constant regardless of these variations.
Performance Comparison: With and Without a Deuterated Standard
While a direct head-to-head comparative study for daminozide with and without a deuterated standard was not found in the reviewed literature, the benefits of this approach are well-documented for a wide range of pesticides, particularly for challenging polar compounds like daminozide. Analysis of pesticides in complex matrices like food can lead to significant variability in results when an appropriate internal standard is not used. For instance, in the analysis of other pesticides, the use of a deuterated internal standard has been shown to reduce the relative standard deviation (RSD) between different matrices from over 50% to under 15%.
Here, we present validation data for a method employing a deuterated standard for daminozide and compare it with a method that does not specify its use.
Table 1: Comparison of Method Validation Parameters for Daminozide Analysis
| Validation Parameter | Method with Deuterated Standard (daminozide-d6) | Method without Specified Deuterated Standard |
| Analyte | Daminozide | Daminozide |
| Matrix | Wheat Flour | Apples |
| Analytical Technique | LC-MS/MS | LC-MS/MS |
| Internal Standard | Daminozide-d6 | Not Specified |
| Recovery (%) | 101%[2] | 98-102%[3] |
| Precision (%RSD) | 2.8%[2] | ≤ 11% |
| Limit of Detection (LOD) | Not Specified | 0.008 mg/kg |
| Linearity (R²) | >0.9975 (for a multi-residue method including daminozide) | Not Specified |
As shown in Table 1, the method utilizing a deuterated standard demonstrates excellent recovery and high precision. While the recovery of the method without a specified deuterated standard is also good, the precision is notably lower (higher %RSD). This highlights the improved consistency and reliability that a deuterated internal standard can provide.
Experimental Protocols
Method 1: LC-MS/MS Analysis of Daminozide using a Deuterated Internal Standard (Adapted from the QuPPe Method)
This method is designed for the analysis of polar pesticides in foods of plant origin.
1. Sample Preparation (Extraction)
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples like grains, use 5 g.
-
Add a known amount of daminozide-d6 internal standard solution.
-
Add 10 mL of acidified methanol.
-
Shake vigorously for 1 minute.
-
Centrifuge the mixture.
-
Filter the supernatant for direct analysis by LC-MS/MS.
2. LC-MS/MS Conditions
-
LC Column: ZIC-HILIC (zwitterionic stationary phase)
-
Mobile Phase: Gradient elution with ammonium formate in water and acetonitrile.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.
-
Daminozide MRM Transition: 161 > 143 m/z
-
Daminozide-d6 MRM Transition: 167 > 149 m/z
-
Method 2: LC-MS/MS Analysis of Daminozide in Apples (without specified deuterated standard)
This method was developed for the determination of intact daminozide in apples and apple leaves.
1. Sample Preparation (Extraction and Cleanup)
-
Extract the sample with methanol.
-
Perform a cleanup step using a graphitized carbon solid-phase extraction (SPE) cartridge.
2. LC-MS/MS Conditions
-
Analytical Technique: Ion-trap liquid chromatography-tandem mass spectrometry (LC-MS-MS).
-
Ionization: Atmospheric pressure chemical ionization (APCI) in positive ion mode.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for daminozide analysis using a deuterated standard and the logical advantage of this approach.
Conclusion
The use of a deuterated internal standard, such as daminozide-d6, in the LC-MS/MS analysis of daminozide offers significant advantages in terms of accuracy and precision. By effectively compensating for matrix effects and variations inherent in the analytical workflow, this approach leads to more reliable and robust quantitative data. While methods without a specified deuterated standard can provide acceptable results, the data suggests that for high-stakes applications in food safety and regulatory monitoring, the implementation of an isotope dilution method is the superior choice for ensuring the highest quality analytical outcomes.
References
Navigating Daminozide Analysis: A Comparative Guide to the Stable Isotope Dilution Method
For researchers, scientists, and drug development professionals requiring the highest degree of accuracy and precision in the quantification of the plant growth regulator daminozide, the stable isotope dilution (SID) method coupled with mass spectrometry stands as a benchmark. This guide provides an objective comparison of the SID method's performance against alternative analytical techniques, supported by experimental data, to aid in the selection of the most appropriate methodology for your research needs.
The accurate determination of daminozide residues is critical in food safety, environmental monitoring, and toxicological studies. While various analytical methods have been developed, the stable isotope dilution method offers distinct advantages in mitigating matrix effects and sample loss during preparation, leading to superior accuracy and precision.
Comparative Analysis of Analytical Methods
The performance of the stable isotope dilution method for daminozide, primarily employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is compared here with other established techniques such as gas chromatography (GC) and LC-MS/MS without the use of a stable isotope-labeled internal standard.
| Analytical Method | Analyte | Matrix | Accuracy (Recovery %) | Precision (RSD %) |
| Stable Isotope Dilution LC-MS/MS | Daminozide | Cannabis | Within 25% | < 20% |
| LC-MS/MS | Daminozide | Apples | 98 - 102% | ≤ 11% |
| Gas Chromatography (GC) | Daminozide | Agricultural Products | 85 - 110% | Not Specified |
Table 1: Comparison of Accuracy and Precision for Different Daminozide Analytical Methods.
The data indicates that while standard LC-MS/MS and GC methods can provide high recovery rates, the stable isotope dilution method ensures robust accuracy and precision across different complex matrices, as demonstrated in cannabis analysis.[1] The use of a deuterated internal standard (daminozide-d6) effectively compensates for variations in sample preparation and instrumental response. In contrast, a standalone LC-MS/MS method for daminozide in apples also shows excellent accuracy and precision.[2] An improved gas chromatographic method also demonstrates good recovery for daminozide in various agricultural products.[3]
Experimental Protocols
Stable Isotope Dilution LC-MS/MS Method for Daminozide
This method utilizes a deuterated analogue of daminozide as an internal standard to ensure accurate quantification.
-
Sample Preparation:
-
Weigh 0.5 g of the homogenized sample matrix.
-
Add a known quantity of the daminozide-d6 internal standard solution.
-
Extract the sample with 10.0 mL of a 9:1 methanol:water solution containing 0.1% glacial acetic acid.
-
Agitate the sample for 15 minutes and then centrifuge.
-
The supernatant is then ready for analysis.[1]
-
-
Instrumentation:
-
A UHPLC system coupled to a triple quadrupole mass spectrometer is used for analysis.
-
Simultaneous analysis in both positive and negative ionization modes with ultra-fast polarity switching allows for comprehensive detection.[1]
-
-
Quantification:
-
The concentration of daminozide is determined by comparing the peak area ratio of the analyte to its deuterated internal standard against a calibration curve.
-
Alternative Method: LC-MS/MS for Daminozide in Apples
This method provides a straightforward and efficient determination of intact daminozide.
-
Sample Preparation:
-
Extract the sample with methanol.
-
Perform a clean-up step using a graphitized carbon cartridge.
-
-
Instrumentation:
-
An ion-trap liquid chromatography-tandem mass spectrometry (LC-MS-MS) system is used.
-
Analysis is conducted using atmospheric pressure chemical ionization in the positive ion mode.
-
Alternative Method: Gas Chromatography for Daminozide
This improved GC method involves hydrolysis and derivatization.
-
Sample Preparation:
-
Combine alkaline hydrolysis and distillation steps to process the sample.
-
Derivatize the resulting unsymmetrical dimethyl hydrazine (UDMH) with 2-nitrobenzaldehyde.
-
Perform a cleanup of the derivative.
-
-
Instrumentation:
-
A gas chromatograph is used for the determination of the derivatized daminozide.
-
Experimental Workflow for Stable Isotope Dilution Method
Figure 1. Workflow of the Stable Isotope Dilution Method for Daminozide Analysis.
References
- 1. lcms.cz [lcms.cz]
- 2. Determination of daminozide in apples and apple leaves by liquid chromatography--mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved gas chromatographic method for determination of daminozide by alkaline hydrolysis and 2-nitrobenzaldehyde derivatization and survey results of daminozide in agricultural products - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Daminozide Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of single-laboratory validated analytical methods for the quantification of daminozide, a plant growth regulator. The following sections detail the performance characteristics and experimental protocols of three common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography (GC) with derivatization. This information is intended to assist researchers in selecting the most appropriate method for their specific analytical needs.
Performance Comparison of Analytical Methods
The performance of analytical methods is critical for ensuring the accuracy and reliability of results. The following table summarizes the key validation parameters for the HPLC-UV, LC-MS/MS, and GC-based methods for daminozide analysis, based on single-laboratory validation studies. It is important to note that the absence of inter-laboratory validation data means that the reproducibility of these methods across different laboratories has not been formally established.
| Performance Parameter | HPLC-UV | LC-MS/MS | Gas Chromatography (GC) |
| **Linearity (R²) ** | Not Reported | Not Reported | Not Reported |
| Accuracy (Recovery) | >80% in apple pulp[1] | 98-102% in apples[2] | 85-110% (at 0.1-1.0 ppm)[3] |
| Precision (RSD) | Not Reported | ≤11% in apples[2] | Not Reported |
| LOD | 100 pg/µL (as derivatized UDMH)[1] | 0.008 mg/kg in apples | 0.05 ppm |
| LOQ | 0.0013 mg/kg (at 295 nm) | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and replication of analytical methods. The following sections outline the experimental protocols for the three discussed daminozide analysis methods.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method involves the alkaline hydrolysis of daminozide to its more volatile derivative, unsymmetrical dimethylhydrazine (UDMH), followed by derivatization and HPLC-UV analysis.
Sample Preparation and Hydrolysis:
-
Daminozide is hydrolyzed to N',N'-dimethylhydrazine (UDMH) under alkaline conditions.
-
The UDMH is then recovered through distillation.
Derivatization:
-
The distilled UDMH is derivatized with salicyl aldehyde in a strongly basic medium to form salicyl aldehyde-N,N-dimethylhydrazone.
Clean-up:
-
The resulting solution is cleaned up using an Extrelut 20 NT column with dichloromethane as the eluent.
HPLC-UV Analysis:
-
Column: C18
-
Mobile Phase: A gradient program from 50:50 Acetonitrile/Water to 100% Acetonitrile.
-
Detection: UV detection at 295 nm and 325 nm.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the direct analysis of the intact daminozide molecule, offering high selectivity and sensitivity.
Extraction:
-
The sample is extracted with methanol.
Clean-up:
-
The extract undergoes a clean-up step using a graphitized carbon cartridge.
LC-MS/MS Analysis:
-
Ionization: Atmospheric pressure chemical ionization (APCI) in positive ion mode.
-
Analyzer: Ion-trap mass spectrometer.
Gas Chromatography (GC)
Similar to the HPLC-UV method, this GC-based approach relies on the hydrolysis of daminozide and derivatization of the resulting UDMH.
Hydrolysis and Distillation:
-
The method utilizes alkaline hydrolysis to convert daminozide to UDMH, which is then distilled.
Derivatization:
-
The collected UDMH is derivatized with 2-nitrobenzaldehyde.
Clean-up and GC Analysis:
-
The derivatized product undergoes a clean-up step before being analyzed by gas chromatography. The specific detector used was not detailed in the provided search results, but common detectors for such analyses include Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS).
Inter-Laboratory Validation Workflow
While this guide presents data from single-laboratory validations, an inter-laboratory validation (or collaborative study) is the benchmark for establishing the robustness and reproducibility of an analytical method. The following diagram illustrates a typical workflow for such a study.
References
- 1. Determination of daminozide residues in apple pulp using HPLC-DAD-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of daminozide in apples and apple leaves by liquid chromatography--mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved gas chromatographic method for determination of daminozide by alkaline hydrolysis and 2-nitrobenzaldehyde derivatization and survey results of daminozide in agricultural products - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Establishing Linearity and Range for Daminozide Calibration Curves
For researchers, scientists, and professionals in drug development, the accurate quantification of daminozide is crucial for safety and efficacy assessments. This guide provides a comparative overview of analytical methods for establishing daminozide calibration curves, focusing on linearity and range. Detailed experimental protocols and performance data are presented to aid in method selection and validation.
Introduction to Daminozide Quantification
Daminozide is a plant growth regulator that has been subject to regulatory scrutiny due to potential health concerns. Its quantification in various matrices requires robust analytical methods with well-defined performance characteristics. A key aspect of method validation is the establishment of a calibration curve to determine the relationship between the analytical signal and the concentration of daminozide. Linearity and range are critical parameters of this curve, ensuring the accuracy of quantification over a specified concentration interval.
Experimental Protocol: Establishing a Daminozide Calibration Curve by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the determination of daminozide.[1][2] The following protocol outlines the steps for establishing a calibration curve for daminozide using this technique.
1. Preparation of Standard Solutions:
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of daminozide reference standard and dissolve it in 10 mL of methanol.
-
Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with methanol.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with a suitable solvent (e.g., methanol or a matrix-matched blank). A minimum of five concentration levels is recommended to establish linearity.[3] The concentration range should encompass the expected concentrations of daminozide in the samples.
2. Sample Preparation:
-
For samples such as apple pulp or leaves, a straightforward extraction with methanol can be employed.[1]
-
A subsequent clean-up step using a graphitized carbon cartridge can be used to remove interfering matrix components.[1]
3. LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column, such as a C18 column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid, is commonly used.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Atmospheric pressure chemical ionization (APCI) in the positive ion mode has been shown to be effective.
-
Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion of daminozide to a specific product ion for quantification.
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the daminozide MRM transition against the corresponding concentration of the calibration standards.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c), the correlation coefficient (r) or the coefficient of determination (R²), and the residuals.
Acceptance Criteria for Linearity:
-
The correlation coefficient (r) should be > 0.95, with a value > 0.99 being generally considered as demonstrating a good linear relationship.
-
A visual inspection of the calibration plot and the residuals plot should confirm a random distribution of points around the regression line.
Comparison of Analytical Methods for Daminozide Quantification
Several analytical methods are available for the quantification of daminozide. The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table compares the performance of common methods.
| Parameter | LC-MS/MS | HPLC-UV | GC-NPD/FTD |
| Principle | Separation by liquid chromatography followed by highly selective and sensitive detection using tandem mass spectrometry. | Separation by high-performance liquid chromatography and detection by UV absorbance, often after derivatization. | Separation by gas chromatography with detection using a nitrogen-phosphorus detector or a flame thermionic detector, typically after hydrolysis and derivatization. |
| Sample Preparation | Direct extraction with a suitable solvent (e.g., methanol) followed by optional clean-up. | Alkaline hydrolysis to N,N-dimethylhydrazine (UDMH), followed by derivatization (e.g., with salicylaldehyde). | Alkaline hydrolysis to UDMH, followed by distillation and derivatization (e.g., with 2-nitrobenzaldehyde). |
| Linearity (R²) | Typically ≥ 0.99 | Generally ≥ 0.99 | ≥ 0.99 |
| Range | Wide dynamic range, from low µg/kg to mg/kg levels. | Dependent on the detector's linear range, typically in the ng to µg range on-column. | Typically in the µg/kg to mg/kg range. |
| Limit of Detection (LOD) | As low as 0.008 mg/kg in apples. | 0.0013 mg/kg (as daminozide) at 295 nm. | 1.9 µg/kg in apples. |
| Limit of Quantification (LOQ) | 0.02 mg/kg in apple leaves. | 0.0013 mg/kg at 295 nm. | 6.2 µg/kg in apples. |
| Selectivity | Very high due to MRM detection. | Moderate, can be affected by co-eluting compounds that absorb at the same wavelength. | High, especially with a nitrogen-phosphorus detector. |
| Throughput | High, with relatively simple sample preparation. | Lower, due to the multi-step sample preparation involving hydrolysis and derivatization. | Lower, due to hydrolysis, distillation, and derivatization steps. |
Visualizing the Workflow and Method Comparison
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
References
Comparison of QuEChERS and other extraction methods for daminozide
For researchers, scientists, and drug development professionals, selecting the optimal sample preparation method is critical for accurate and efficient analysis of daminozide. This guide provides a detailed comparison of the widely used QuEChERS method with alternative extraction techniques, namely Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), supported by experimental data and protocols.
Daminozide, a plant growth regulator, presents a challenge for multi-residue analysis due to its high polarity. This characteristic significantly impacts the efficiency of extraction methods. While the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a standard for pesticide analysis in many matrices, its suitability for highly polar analytes like daminozide is a subject of considerable investigation. This guide explores the performance of QuEChERS and contrasts it with traditional SPE and LLE methods for daminozide extraction.
Comparative Performance of Extraction Methods
The selection of an extraction method for daminozide analysis hinges on a trade-off between speed, efficiency, and the complexity of the sample matrix. The following table summarizes the key performance metrics for QuEChERS, SPE, and LLE based on available literature. It is important to note that direct comparative studies for daminozide across all three methods are limited, and performance can vary based on the specific protocol and matrix.
| Parameter | QuEChERS (Modified) | Solid Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Recovery Rate | Highly variable; standard methods show very low recovery (<10%) for daminozide due to its high polarity. Modifications are essential.[1] | Generally good to excellent (79-99% for a range of pesticides).[2] | Moderate to good (70-100% for a range of pesticides).[3] |
| Matrix Effect | Can be significant, requiring matrix-matched calibration. The d-SPE cleanup step aims to reduce interferences. | Generally lower matrix effects due to more selective cleanup. | Can be high, depending on the solvent system and matrix complexity. |
| Limit of Detection (LOD) | Dependent on the final determination technique (e.g., LC-MS/MS). | Can achieve low LODs (e.g., 0.01 µg/L for some pesticides in water).[2] | Variable, dependent on concentration factor and cleanup efficiency. |
| Limit of Quantification (LOQ) | Dependent on the final determination technique. | Can achieve low LOQs. | Variable. |
| Processing Time per Sample | Very fast (typically < 30 minutes). | Moderate (can be time-consuming depending on the number of steps). | Slow and labor-intensive. |
| Solvent Consumption | Low. | Moderate. | High.[3] |
| Cost per Sample | Low. | Moderate to high (cost of SPE cartridges). | Low (cost of solvents). |
| Ease of Use | Simple and straightforward. | Requires more technical skill. | Can be complex and requires careful handling of glassware. |
Experimental Workflows and Logical Relationships
The workflows for QuEChERS, SPE, and LLE each involve distinct steps for extraction and cleanup. The following diagrams illustrate the typical procedures for each method.
QuEChERS Workflow
The QuEChERS method is characterized by a simple two-step process: extraction/partitioning followed by dispersive solid-phase extraction (d-SPE) for cleanup.
Caption: General workflow of the QuEChERS method.
Solid Phase Extraction (SPE) Workflow
SPE provides a more targeted cleanup by utilizing a packed cartridge to retain either the analyte or the interfering matrix components.
Caption: General workflow of the Solid Phase Extraction (SPE) method.
Liquid-Liquid Extraction (LLE) Workflow
LLE is a classic extraction technique based on the differential solubility of an analyte between two immiscible liquid phases.
Caption: General workflow of the Liquid-Liquid Extraction (LLE) method.
Detailed Experimental Protocols
The following are generalized protocols for each extraction method. These should be optimized based on the specific sample matrix and analytical instrumentation.
Modified QuEChERS Protocol for Daminozide
Due to the poor recovery of daminozide with standard QuEChERS methods that use a primary secondary amine (PSA) cleanup step, a modified approach is necessary. Often, the cleanup step is omitted entirely for daminozide analysis.
-
Sample Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.
-
Extraction: Add 10 mL of acetonitrile (with 1% acetic acid). Vortex or shake vigorously for 1 minute.
-
Salting Out: Add a mixture of 4 g anhydrous magnesium sulfate (MgSO₄) and 1 g sodium chloride (NaCl). Immediately shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Analysis: Take an aliquot of the upper acetonitrile layer for direct analysis by LC-MS/MS. Note: Avoid the d-SPE cleanup step with PSA, as it will remove daminozide from the extract.
Solid Phase Extraction (SPE) Protocol for Daminozide
This protocol is a general representation and may require specific cartridges and solvents depending on the daminozide derivatization method used. An example for daminozide analysis involves hydrolysis to unsymmetrical dimethylhydrazine (UDMH), derivatization, and subsequent cleanup.
-
Sample Preparation and Extraction: Homogenize the sample. Extract daminozide from the matrix using an appropriate solvent, which may involve heating or alkaline hydrolysis to convert daminozide to UDMH.
-
Derivatization: The extract containing UDMH is then derivatized, for example, with o-nitrobenzaldehyde.
-
SPE Cartridge Conditioning: Condition an alumina (basic) cartridge (e.g., 1,710 mg) by passing 10 mL of acetone/n-hexane (1:19, v/v) through it.
-
Sample Loading: Load the derivatized extract onto the conditioned cartridge.
-
Elution: Elute the cartridge with 10 mL of acetone/n-hexane (1:19, v/v) and collect the eluate.
-
Concentration and Reconstitution: Concentrate the eluate at a temperature below 40°C to remove the solvent. Reconstitute the residue in a suitable solvent for analysis by GC or LC.
Liquid-Liquid Extraction (LLE) Protocol
LLE is a more traditional method and can be adapted for daminozide, often involving pH adjustment to optimize partitioning.
-
Sample Preparation: Homogenize 20 g of the sample with water.
-
pH Adjustment: Adjust the pH of the sample homogenate to acidic or basic conditions to ensure daminozide is in a form that will partition into the organic solvent.
-
Extraction: Transfer the sample to a separatory funnel and add an appropriate volume of an immiscible organic solvent (e.g., ethyl acetate). Shake vigorously for 1-2 minutes, periodically venting the funnel.
-
Phase Separation: Allow the layers to fully separate.
-
Collection: Drain the organic layer. Repeat the extraction process on the aqueous layer two more times with fresh organic solvent, combining the organic extracts.
-
Drying and Concentration: Dry the combined organic extracts using anhydrous sodium sulfate. Evaporate the solvent to near dryness using a rotary evaporator.
-
Reconstitution: Reconstitute the residue in a known volume of a suitable solvent for analysis.
Conclusion
The choice of extraction method for daminozide is highly dependent on the analytical requirements.
-
QuEChERS , while rapid and straightforward, is generally unsuitable for daminozide in its standard form due to the analyte's high polarity and retention on common cleanup sorbents. Modified QuEChERS protocols that omit the cleanup step can be employed, but may result in a greater matrix effect.
-
Solid Phase Extraction (SPE) offers a more robust and selective cleanup, leading to cleaner extracts and potentially lower matrix effects. However, it is more time-consuming and costly than QuEChERS. For daminozide, SPE is often used in conjunction with a derivatization step.
-
Liquid-Liquid Extraction (LLE) is a classic and versatile technique but is the most labor-intensive and consumes the largest volume of organic solvents.
For routine analysis where high throughput is required, a modified QuEChERS method without the d-SPE cleanup step may be considered, with the caveat of potentially significant matrix effects that must be compensated for. For methods requiring higher accuracy and cleaner extracts, SPE is a preferable, albeit more complex, alternative. LLE remains a viable option, particularly when cost of consumables is a primary concern and throughput is not a major constraint. Ultimately, method validation with the specific matrix of interest is crucial to ensure data quality and accuracy.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Determination of herbicides by solid phase extraction gas chromatography-mass spectrometry in drinking waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of extraction methods to monitor pesticide residues in surface water - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Daminozide Analysis: A Comparative Guide to the Validation of Daminozide-d4 for Regulatory Compliance
For researchers, scientists, and drug development professionals engaged in the regulatory testing of the plant growth regulator Daminozide, the use of a stable isotope-labeled internal standard is paramount for achieving the highest accuracy and precision. This guide provides a comprehensive comparison of analytical methodologies, focusing on the validation of Daminozide-d4 as a superior internal standard for robust and defensible regulatory compliance testing.
Daminozide, a plant growth regulator previously used on various food crops, is monitored by regulatory agencies due to potential health concerns associated with its metabolite, unsymmetrical dimethylhydrazine (UDMH). Accurate quantification of Daminozide residues in complex matrices is therefore essential. The inclusion of an appropriate internal standard is a critical component of a validated analytical method, compensating for variations in sample preparation, extraction efficiency, and instrument response.
The Superiority of Isotope Dilution: this compound vs. Alternatives
Isotope dilution mass spectrometry (IDMS) is the benchmark for quantitative analysis. By introducing a known quantity of an isotopically labeled version of the analyte, such as this compound, at the beginning of the analytical workflow, any subsequent sample losses or variations in instrument response will affect both the native analyte and the labeled standard equally. This results in a highly accurate and precise measurement of the analyte concentration.
While other non-isotopically labeled compounds can be used as internal standards, they do not perfectly mimic the physicochemical properties and behavior of Daminozide throughout the analytical process. This can lead to inaccuracies, particularly in complex matrices where matrix effects can cause unpredictable signal suppression or enhancement.
A study on the analysis of multiple pesticides in various cannabis matrices demonstrated the significant impact of using isotopically labeled internal standards.[1] When calibration was based on area responses alone, accuracy values differed by more than 60% for some quality controls, with a relative standard deviation (RSD) over 50%.[1] However, when isotopically labeled internal standards were used and the area ratio was compared, the accuracy fell within 25%, and RSD values dropped to under 20%.[1] This highlights the critical role of isotopically labeled standards in mitigating matrix effects and ensuring data reliability.
Table 1: Comparison of Internal Standard Strategies for Daminozide Analysis
| Performance Parameter | This compound (Isotope Dilution) | Non-Isotopically Labeled Internal Standard | No Internal Standard |
| Accuracy | High (typically within ±15% of the true value) | Moderate to High (can be compromised by differential matrix effects) | Low to Moderate (highly susceptible to matrix effects and recovery variations) |
| Precision (RSD) | High (typically <15%) | Moderate (generally higher RSDs compared to isotope dilution) | Low (often >20% RSD, especially in complex matrices) |
| Matrix Effect Compensation | Excellent (co-elution and identical ionization behavior) | Partial (different physicochemical properties lead to incomplete compensation) | None (highly vulnerable to signal suppression or enhancement) |
| Robustness | High (less affected by variations in experimental conditions) | Moderate (more susceptible to changes in extraction efficiency and chromatography) | Low (results can be highly variable) |
| Regulatory Acceptance | Widely accepted as the "gold standard" | May be acceptable with extensive validation | Generally not acceptable for quantitative regulatory compliance testing |
Validated Experimental Protocol for Daminozide Analysis using LC-MS/MS and this compound
This section details a comprehensive protocol for the validation of an analytical method for the quantification of Daminozide in a representative food matrix (e.g., apples) using this compound as an internal standard, based on established regulatory guidelines.
Reagents and Materials
-
Daminozide analytical standard (≥98% purity)
-
This compound analytical standard (≥98% purity, with known isotopic enrichment)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Representative blank matrix (e.g., organic apples)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of Daminozide and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Daminozide by serial dilution of the stock solution with a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration that will result in a consistent and appropriate response in the MS/MS detector when added to all samples and standards.
-
Calibration Standards: Prepare a set of matrix-matched calibration standards by spiking known amounts of the Daminozide working standard solutions and a constant amount of the this compound internal standard spiking solution into blank matrix extracts. A typical calibration range could be 1 to 100 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range by spiking blank matrix with known amounts of Daminozide.
-
Sample Extraction:
-
Homogenize a representative portion of the sample matrix.
-
Weigh 10 g of the homogenized sample into a centrifuge tube.
-
Add the this compound internal standard spiking solution.
-
Add 20 mL of acidified methanol (e.g., with 1% formic acid).
-
Shake vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
LC Column: A suitable reversed-phase column for polar analytes (e.g., a C18 or HILIC column).
-
Mobile Phase: A gradient elution using water and methanol or acetonitrile, both containing a suitable modifier such as formic acid or ammonium formate.
-
MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization mode (ESI+) and monitor at least two multiple reaction monitoring (MRM) transitions for both Daminozide and this compound for quantification and confirmation.
Method Validation Parameters
The analytical method should be validated according to internationally recognized guidelines (e.g., SANTE/11312/2021). The following parameters must be assessed:
-
Linearity: A calibration curve with at least five concentration levels should be prepared. The coefficient of determination (r²) should be ≥ 0.99.
-
Limit of Quantification (LOQ) and Limit of Detection (LOD): The LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. The LOD is the lowest concentration that can be reliably detected.
-
Accuracy (Recovery): Determined by analyzing replicate QC samples at different concentrations. The mean recovery should be within 70-120%.
-
Precision (Repeatability and Reproducibility): Expressed as the relative standard deviation (RSD). For repeatability (intra-day precision), the RSD should be ≤ 20%. For reproducibility (inter-day precision), the RSD should also be ≤ 20%.
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is confirmed by the absence of interfering peaks in blank samples.
-
Matrix Effects: Evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response in a pure solvent standard. The use of an isotopically labeled internal standard like this compound is expected to effectively compensate for matrix effects.
Table 2: Example Method Validation Data for Daminozide in Apples using this compound Internal Standard
| Validation Parameter | Acceptance Criteria | Typical Performance Data |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| LOQ | Reportable with accuracy and precision | 0.01 mg/kg |
| Accuracy (Recovery) | 70 - 120% | 95 - 105% |
| Precision (RSD) | ≤ 20% | < 10% |
| Matrix Effect (compensated) | Within acceptable limits | Signal suppression observed but effectively corrected by this compound |
Experimental Workflow and Signaling Pathway Visualizations
To further clarify the experimental process and the biological context of Daminozide, the following diagrams are provided.
Caption: Workflow for the quantitative analysis of Daminozide using an internal standard.
Daminozide's primary mode of action as a plant growth regulator is the inhibition of gibberellin biosynthesis. Gibberellins are plant hormones that regulate various developmental processes, including stem elongation.
Caption: Daminozide inhibits the biosynthesis of active gibberellins in plants.
References
Comparative analysis of LC-MS/MS versus GC-MS for daminozide detection
A comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for the detection of the plant growth regulator, daminozide.
This guide provides a detailed comparison of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of daminozide. Daminozide, a plant growth regulator formerly used on fruit crops, metabolizes into unsymmetrical dimethylhydrazine (UDMH), a compound of toxicological concern.[1] Accurate and sensitive detection methods are therefore crucial for regulatory monitoring and risk assessment. This document outlines the distinct analytical workflows, performance characteristics, and experimental protocols for both LC-MS/MS and GC-MS, supported by experimental data to aid researchers in selecting the most appropriate method for their specific needs.
At a Glance: LC-MS/MS vs. GC-MS for Daminozide Analysis
| Feature | LC-MS/MS | GC-MS |
| Principle | Direct analysis of intact daminozide. | Indirect analysis via derivatization of its hydrolysis product, UDMH. |
| Sample Preparation | Simpler, typically involves extraction and cleanup. | More complex, requires hydrolysis, distillation, and derivatization. |
| Derivatization | Not required. | Mandatory (e.g., with salicylaldehyde).[2][3] |
| Analysis Time | Generally faster due to simpler sample preparation. | Longer due to multi-step sample processing. |
| Limit of Detection (LOD) | As low as 0.008 mg/kg in apples.[4] | 0.01 ppm in high protein food products.[2] |
| Limit of Quantitation (LOQ) | 0.0013 mg/kg in apple pulp. | 0.1 ppm in high protein food products. |
| Recovery | 98-102% in apples. | ≥90% in peanuts and peanut butter. |
| Selectivity | High, due to specific precursor-product ion transitions. | High, with selected ion monitoring (SIM) of key derivative ions. |
| Throughput | Higher, amenable to multi-residue methods. | Lower, more labor-intensive. |
| Matrix Effects | Can be significant, often compensated with isotopically labeled internal standards. | Can be present, but the distillation step can reduce matrix complexity. |
The Analytical Workflow: A Visual Comparison
The fundamental difference between the two techniques lies in their approach to analyzing daminozide. LC-MS/MS allows for the direct detection of the parent molecule, whereas GC-MS necessitates a chemical transformation into a more volatile and thermally stable derivative.
The Chemistry of Detection: Derivatization for GC-MS
The core of the GC-MS method for daminozide involves a two-step chemical conversion. First, daminozide is hydrolyzed under basic conditions to form the volatile unsymmetrical dimethylhydrazine (UDMH). Subsequently, UDMH is reacted with a derivatizing agent, such as salicylaldehyde, to form a stable, less polar, and more volatile hydrazone derivative that is amenable to gas chromatography.
Detailed Experimental Protocols
LC-MS/MS Method for Daminozide in Apples
This protocol is adapted from a method for the determination of intact daminozide in apples and apple leaves.
1. Sample Preparation and Extraction:
-
Homogenize a representative sample of apple tissue.
-
Extract a known weight of the homogenate with methanol.
-
Centrifuge the mixture and collect the supernatant.
2. Cleanup:
-
Pass the methanol extract through a graphitized carbon solid-phase extraction (SPE) cartridge to remove interfering matrix components.
-
Elute the analyte from the SPE cartridge.
-
Filter the final extract before injection.
3. LC-MS/MS Analysis:
-
Liquid Chromatography: Employ a suitable reversed-phase LC column.
-
Mobile Phase: A gradient of methanol and water containing an appropriate buffer.
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
Mass Spectrometry: Operate a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions of daminozide.
GC-MS Method for Daminozide in High-Protein Foods
This protocol is based on a method for determining daminozide in high-protein food products like peanuts.
1. Hydrolysis and Distillation:
-
Homogenize a 50 g sample.
-
Place the sample in a distillation flask with a strong base (e.g., NaOH).
-
Heat the mixture to hydrolyze daminozide to UDMH and distill the volatile UDMH.
2. Derivatization:
-
Trap the distilled UDMH in a solution containing salicylaldehyde to form salicylaldehyde dimethylhydrazone.
3. Extraction and Cleanup:
-
Extract the resulting hydrazone derivative into an organic solvent such as toluene.
-
Wash the organic extract to remove impurities.
4. GC-MS Analysis:
-
Gas Chromatography: Use a capillary column suitable for pesticide analysis.
-
Injection: Inject the concentrated extract into the GC system.
-
Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring for characteristic ions of the salicylaldehyde dimethylhydrazone derivative (e.g., m/z 164 and 120). An internal standard, such as 4-nitroanisole, can be used for quantification.
Conclusion
Both LC-MS/MS and GC-MS are highly selective and sensitive techniques capable of detecting daminozide at low levels. The choice between the two often depends on the specific requirements of the analysis.
LC-MS/MS offers a more direct and higher-throughput approach, making it well-suited for laboratories analyzing a large number of samples or integrating daminozide into multi-residue pesticide screening methods. The simpler sample preparation reduces the potential for analyte loss and variability.
GC-MS , while more labor-intensive due to the mandatory hydrolysis and derivatization steps, is a robust and well-established method. The distillation step can be effective in separating the analyte from complex sample matrices, potentially reducing matrix effects.
For researchers prioritizing speed, efficiency, and direct measurement, LC-MS/MS is the superior choice. For laboratories where GC-MS instrumentation is more readily available or for specific matrices where the cleanup provided by distillation is advantageous, the traditional GC-MS method remains a viable and reliable option.
References
- 1. Daminozide - Wikipedia [en.wikipedia.org]
- 2. Gas chromatographic/mass spectrometric determination of daminozide in high protein food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nucleus.iaea.org [nucleus.iaea.org]
- 4. Determination of daminozide in apples and apple leaves by liquid chromatography--mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Determining the Limit of Quantification (LOQ) for Daminozide in Produce
This guide provides a comparative overview of analytical methodologies for determining the limit of quantification (LOQ) of daminozide, a plant growth regulator, in various types of produce. The information is intended for researchers, scientists, and professionals in drug development and food safety analysis. The guide outlines different analytical techniques, their respective LOQs, and the experimental protocols to achieve these quantification limits.
Comparison of Analytical Methods for Daminozide Quantification
The selection of an analytical method for daminozide quantification depends on factors such as the required sensitivity, the complexity of the produce matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with various detectors are the most common techniques. More advanced methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer higher sensitivity and selectivity.
| Analytical Method | Produce Matrix | Limit of Quantification (LOQ) (mg/kg) | Key Features |
| HPLC-DAD-UV[1][2] | Apple Pulp | 0.0013 - 0.0022 | Involves alkaline hydrolysis and derivatization.[1][2] |
| LC-MS/MS[3] | Apples | 0.008 (LOD) | Direct analysis of intact daminozide. |
| LC-MS/MS | Apple Leaves | 0.02 (LOD) | Direct analysis of intact daminozide. |
| GC-MS | High-protein foods | 0.1 | Involves hydrolysis and derivatization. |
| Colorimetric Method | Cherries, Grapes, Peaches, Apples | Not specified, detected levels 0.07-1.39 ppm | Less sensitive, suitable for higher concentrations. |
| GC with Nitrogen-Phosphorus Detection (NPD) | Apples | 0.0062 | Involves alkaline hydrolysis and derivatization. |
Note: The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. Some cited literature provides LOD values, which are typically lower than LOQ values.
Experimental Protocol: HPLC-DAD-UV Method for Daminozide in Apple Pulp
This protocol is based on the method described by Bicchi et al. (2001) for the determination of daminozide residues in apple pulp. The method involves alkaline hydrolysis of daminozide to unsymmetrical dimethylhydrazine (UDMH), followed by derivatization and HPLC analysis.
1. Sample Preparation and Extraction
-
Homogenize a representative sample of apple pulp.
-
Weigh 20.0 g of the homogenized sample into a distillation flask.
2. Alkaline Hydrolysis and Distillation
-
Add a strong alkaline solution (e.g., 50% NaOH) to the flask to facilitate the hydrolysis of daminozide to UDMH.
-
Perform steam distillation to separate the volatile UDMH from the sample matrix.
3. Derivatization
-
Collect the distillate containing UDMH.
-
Add salicylaldehyde to the distillate under strongly basic conditions to form the salicylaldehyde-N,N-dimethylhydrazone derivative.
4. Clean-up
-
Perform a clean-up step to remove interfering substances. This can be achieved using a solid-phase extraction (SPE) cartridge, such as an Extrelut 20 NT cartridge, with dichloromethane as the eluent.
5. HPLC-DAD-UV Analysis
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient program from 50:50 acetonitrile/water to 100% acetonitrile.
-
Detector: Diode-Array Detector (DAD) or a UV detector.
-
Wavelengths for Detection: 295 nm and 325 nm, which are the absorption maxima for the salicylaldehyde-N,N-dimethylhydrazone derivative.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of the derivatized UDMH.
-
Calculate the concentration of daminozide in the original sample based on the peak area of the derivative in the sample chromatogram and the calibration curve.
-
Methodology Visualization
The following diagrams illustrate the experimental workflow for determining the LOQ of daminozide and the chemical reaction involved in the derivatization step.
Caption: Experimental workflow for daminozide LOQ determination.
Caption: Derivatization of UDMH for HPLC-UV detection.
References
Performance Showdown: A Comparative Guide to Mass Spectrometers for Daminozide Analysis
For researchers, scientists, and professionals in drug development, the accurate and sensitive quantification of the plant growth regulator daminozide is crucial for ensuring food safety and regulatory compliance. The choice of mass spectrometer is a critical factor that dictates the performance of analytical methods. This guide provides an objective comparison of various mass spectrometry platforms for daminozide analysis, supported by experimental data and detailed methodologies.
Daminozide, a regulated plant growth regulator, requires highly sensitive and selective analytical methods for its detection and quantification in various food matrices. Modern mass spectrometry, coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS/MS), has become the gold standard for this purpose. This guide evaluates the performance of three principal types of mass spectrometers: triple quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap high-resolution mass spectrometry (HRMS).
At a Glance: Performance Comparison of Mass Spectrometers for Daminozide Analysis
The selection of a mass spectrometer for daminozide analysis is a trade-off between sensitivity, selectivity, and the specific requirements of the analytical workflow. Triple quadrupole instruments are the workhorses for targeted quantitative analysis, offering excellent sensitivity and robustness. High-resolution systems like Q-TOF and Orbitrap provide the added benefit of high mass accuracy, enabling confident identification and the potential for retrospective analysis of untargeted compounds.
| Mass Spectrometer Type | Model Example | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Linearity (R²) | Key Advantages |
| Triple Quadrupole (QqQ) | Agilent 6410 | LOD: ~0.010 mg/kg in vegetable samples[1] | >0.998[1] | High sensitivity and selectivity for targeted analysis, robust and widely used. |
| Triple Quadrupole (QqQ) | Shimadzu LCMS-8050 | LOQ: 0.01 mg/kg for a range of polar pesticides including daminozide[2] | Not Specified | Fast and sensitive methodology for challenging polar pesticides. |
| Triple Quadrupole (QqQ) | Waters Xevo TQ-S micro | LOQ as low as 20 ppb in dried cannabis | Not Specified | Suitable for multi-residue analysis in complex matrices. |
| Orbitrap HRMS | Thermo Scientific Q Exactive Focus | Wide dynamic range (0.05–200 ng/mL) for pesticide analysis[3] | >0.99 | High resolution and mass accuracy for confident identification and screening. |
| GC-MS | Not Specified | Method for daminozide analysis available | Not Specified | An alternative technique, particularly after derivatization of daminozide. |
In-Depth Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are summaries of typical experimental protocols for daminozide analysis using different mass spectrometry systems.
LC-MS/MS (Triple Quadrupole) Methodology
A common approach for the analysis of polar pesticides like daminozide involves liquid chromatography coupled to a triple quadrupole mass spectrometer.
-
Sample Preparation (QuEChERS Method): A homogenized sample (e.g., 10-15 g of fruit or vegetable) is extracted with acidified acetonitrile. After centrifugation, a portion of the supernatant is cleaned up using dispersive solid-phase extraction (d-SPE) with a suitable sorbent mixture. The final extract is then filtered and diluted for LC-MS/MS analysis. It's important to note that for certain matrices and cleanup sorbents like PSA, daminozide recovery can be low, requiring procedural adjustments.
-
Liquid Chromatography:
-
Column: A column suitable for polar compounds, such as a mixed-mode or HILIC column, is often employed. For example, an Obelisc R column (2.1 x 150mm, 5µm) has been used.
-
Mobile Phase: A gradient elution with a mixture of aqueous and organic phases, often containing additives like formic acid or ammonium formate to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for daminozide.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification, monitoring specific precursor-to-product ion transitions for daminozide and its internal standard. For daminozide, a common transition is m/z 161 -> 143.
-
Collision Energy: Optimized for each specific transition to achieve the best sensitivity.
-
GC-MS/MS Methodology
Gas chromatography-mass spectrometry can also be used for daminozide analysis, often requiring a derivatization step to improve its volatility and chromatographic behavior.
-
Sample Preparation and Derivatization: Daminozide is typically hydrolyzed to unsymmetrical dimethylhydrazine (UDMH), which is then derivatized to a more volatile compound before GC-MS analysis.
-
Gas Chromatography:
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column, is commonly used.
-
Injector: Splitless injection is often preferred for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the analyte from matrix components.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization: Electron Ionization (EI) is typically used.
-
Scan Mode: Selected Ion Monitoring (SIM) or MRM can be used for quantification, targeting specific ions of the derivatized daminozide.
-
High-Resolution Mass Spectrometry (Orbitrap) Methodology
HRMS systems like the Q Exactive series offer a powerful tool for both targeted and non-targeted screening of pesticides.
-
Sample Preparation and Liquid Chromatography: The sample preparation and LC conditions are generally similar to those used for triple quadrupole systems.
-
Mass Spectrometry (Orbitrap):
-
Ionization: ESI in positive ion mode.
-
Scan Mode: A full-scan data-dependent MS/MS (FS-ddMS2) approach can be used. This allows for the collection of high-resolution, accurate-mass data for both the precursor ion and its fragment ions, providing a high degree of confidence in identification. The high resolution (e.g., 70,000 FWHM) helps to separate the analyte signal from matrix interferences.
-
Visualizing the Workflow
To better understand the analytical process, the following diagram illustrates a typical experimental workflow for daminozide analysis by LC-MS/MS.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Plant Growth Regulators
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of plant growth regulators (PGRs) is paramount for research in plant physiology, agricultural biotechnology, and the development of new pharmaceuticals. The selection of an appropriate analytical method is a critical decision that influences the reliability and comparability of experimental data. This guide provides a comprehensive cross-validation of commonly employed analytical methods for PGR analysis, offering a comparative look at their performance based on experimental data.
Overview of Analytical Methods
The quantification of PGRs in complex plant matrices presents analytical challenges due to their low endogenous concentrations and the presence of interfering substances. The most frequently utilized techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
-
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their interaction with a stationary phase. When coupled with a UV or fluorescence detector, it can quantify PGRs, although it may lack the specificity of mass spectrometry-based methods.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. For many PGRs, derivatization is required to increase their volatility. GC-MS offers high sensitivity and structural information.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for PGR analysis due to its exceptional sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization.[1]
-
Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput immunoassay that utilizes the specific binding of antibodies to the target PGR. It is often used for rapid screening of a large number of samples.
Comparative Performance of Analytical Methods
The choice of an analytical method is guided by its performance characteristics. The following table summarizes key validation parameters for the quantification of various plant growth regulators using different analytical techniques. It is important to note that these values are influenced by the specific PGR, the plant matrix, and the experimental conditions.
| Method | Analyte/Class | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| LC-MS/MS | Indole-3-acetic acid (IAA) | >0.99 | 0.05 | 0.1 | 95 - 105 | < 10 | [1] |
| trans-Zeatin (tZ) | >0.99 | 0.02 | 0.05 | 92 - 108 | < 12 | [1] | |
| Gibberellic acid (GA₃) | >0.99 | 0.2 | 0.5 | 90 - 110 | < 15 | [1] | |
| Abscisic Acid (ABA) | 0.9981 | 1.59 | 5.31 | Not Specified | < 12.01 | [2] | |
| GC-MS | Abscisic Acid (ABA) | Not Specified | Not Specified | 5.12 - 19.2 (µg/kg) | 69 - 109 | 2.01 - 15.4 | |
| HPLC-UV | 11 Phytohormones (including Cytokinins, IAA, ABA) | >0.998 | 0.22 - 1.1 (µg/L) | Not Specified | 62.1 - 109.4 | < 10 | |
| ELISA | Gibberellic Acid (GA) | Not Specified | 52.1 | 156.25 | Not Specified | < 12 (Inter-assay CV) |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation; CV: Coefficient of Variation.
Experimental Workflows and Signaling Pathways
A generalized workflow for the cross-validation of analytical methods for plant growth regulators is depicted below. This process ensures that a chosen method is fit for its intended purpose and yields reliable and reproducible results.
Detailed Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility of results. Below are representative protocols for the analysis of Abscisic Acid (ABA) using LC-MS/MS and GC-MS.
LC-MS/MS Method for Abscisic Acid (ABA) Analysis
This protocol is adapted for the quantification of ABA in plant tissues using a robust and sensitive LC-MS/MS method.
a) Sample Preparation:
-
Extraction: Homogenize 50-100 mg of frozen plant tissue in 1 mL of ice-cold extraction solvent (e.g., methanol/water/formic acid, 15:4:1, v/v/v).
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., d6-ABA) to the extraction solvent to account for matrix effects and procedural losses.
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elute ABA with 1 mL of methanol.
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.
b) LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography (LC):
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both ABA and its internal standard.
-
GC-MS Method for Abscisic Acid (ABA) Analysis
This protocol outlines the general steps for ABA quantification using GC-MS, which requires a derivatization step.
a) Sample Preparation and Derivatization:
-
Extraction and Purification: Follow the same extraction and SPE purification steps as described for the LC-MS/MS method.
-
Derivatization:
-
Evaporate the purified extract to complete dryness.
-
Add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of pyridine.
-
Incubate the mixture at 60°C for 30 minutes to convert ABA to its volatile trimethylsilyl (TMS) ester.
-
b) GC-MS Instrumentation and Conditions:
-
Gas Chromatography (GC):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure separation of the analyte from other matrix components.
-
-
Mass Spectrometry (MS):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized ABA.
-
ELISA Protocol for Gibberellic Acid (GA)
This protocol provides a general outline for a competitive ELISA for GA quantification.
a) Assay Procedure:
-
Prepare Reagents: Prepare all standards, samples, and detection reagents according to the kit manufacturer's instructions.
-
Coating: The microplate wells are pre-coated with a GA-protein conjugate.
-
Competitive Binding:
-
Add 50 µL of standard or sample to each well.
-
Immediately add 50 µL of a biotin-conjugated antibody specific to GA.
-
Incubate for 1 hour at 37°C to allow competition between the free GA in the sample/standard and the coated GA for binding to the antibody.
-
-
Washing: Aspirate the liquid from the wells and wash several times with the provided wash buffer to remove unbound reagents.
-
Secondary Antibody and Enzyme Conjugate:
-
Add 100 µL of Streptavidin-HRP (Horseradish Peroxidase) to each well and incubate for 1 hour at 37°C.
-
-
Substrate Addition: After another wash step, add 90 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution and incubate in the dark for 15-25 minutes at 37°C. The HRP enzyme will catalyze the conversion of TMB to a blue-colored product.
-
Stopping the Reaction: Add 50 µL of stop solution (e.g., sulfuric acid) to each well, which will change the color from blue to yellow.
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of GA in the sample.
Conclusion
The cross-validation of analytical methods is a critical step in ensuring the quality and reliability of data in plant growth regulator research. LC-MS/MS generally offers superior sensitivity, selectivity, and throughput for the analysis of a wide range of PGRs without the need for derivatization. GC-MS remains a robust and sensitive technique, particularly for volatile compounds or when structural confirmation is crucial, though it often requires a derivatization step. HPLC with UV or fluorescence detection provides a more accessible and cost-effective option but may be prone to interferences and is generally less sensitive than mass spectrometry-based methods. ELISA is an excellent high-throughput screening tool, but its specificity can be lower than chromatographic methods, and it is typically limited to the analysis of a single analyte per assay.
The choice of the optimal method will depend on the specific research question, the available instrumentation, the required sensitivity and selectivity, and the number of samples to be analyzed. For robust and defensible results, it is imperative to perform a thorough method validation, regardless of the technique chosen.
References
The Gold Standard Debate: Justifying the Use of d4-Labeled Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the pursuit of accurate and reproducible quantitative data is paramount. In the realm of bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an internal standard (IS) is a critical decision that significantly impacts data quality. Among the various options, stable isotope-labeled internal standards (SIL-ISs), such as those labeled with deuterium (d), are widely regarded as the gold standard. This guide provides an objective comparison of d4-labeled internal standards with other alternatives, supported by experimental data, to justify their application in robust bioanalytical methods.
An internal standard is a compound with physicochemical properties similar to the analyte of interest that is added at a constant concentration to all samples, including calibration standards and quality controls, before sample processing.[1] Its primary function is to compensate for variability that can arise during the analytical workflow, including sample preparation, extraction efficiency, matrix effects, and instrument response.[1][2] A well-chosen internal standard co-elutes with the analyte, experiencing the same analytical variations, thus ensuring accurate and precise quantification.[2][3]
Performance Comparison: d4-Labeled vs. Alternative Internal Standards
The superiority of d4-labeled internal standards lies in their near-identical chemical and physical properties to the analyte. This structural similarity allows them to track the analyte's behavior throughout the analytical process more effectively than other types of internal standards, such as structural analogs.
Key Advantages of d4-Labeled Internal Standards:
-
Improved Accuracy and Precision: By closely mimicking the analyte, d4-labeled standards provide superior correction for variations, leading to more accurate and precise results.
-
Effective Matrix Effect Compensation: Matrix effects, the suppression or enhancement of the analyte's signal by co-eluting compounds from the biological matrix, are a major challenge in bioanalysis. Since a d4-labeled IS co-elutes with the analyte and has the same ionization properties, it experiences the same matrix effects and effectively normalizes the analyte's response.
-
Similar Extraction Recovery: The extraction efficiency of an analyte from a complex biological matrix can be variable. A d4-labeled IS will have a recovery rate that is nearly identical to the analyte, ensuring that any losses during sample preparation are accounted for.
-
Cost-Effectiveness and Availability: Compared to other stable isotope labels like Carbon-13 (¹³C), deuterium-labeled compounds are often more cost-effective and readily available.
Potential Considerations with d4-Labeled Internal Standards:
-
Isotope Effect: The mass difference between hydrogen and deuterium can sometimes lead to a slight chromatographic separation between the analyte and the d4-labeled IS. This can result in differential matrix effects if the two compounds do not perfectly co-elute.
-
Deuterium-Hydrogen Exchange: In some instances, deuterium atoms can exchange with hydrogen atoms from the solvent, particularly if they are located on heteroatoms or at acidic positions. Careful selection of the labeling position is crucial to ensure the stability of the internal standard.
-
Isotopic Crosstalk: It's important to ensure that there is no significant signal contribution from the analyte to the mass channel of the d4-standard, and vice-versa. A mass difference of at least 3-4 amu is generally recommended.
Quantitative Data Comparison
The following tables summarize experimental data comparing the performance of d4-labeled internal standards with structural analog internal standards in bioanalytical assays.
Table 1: Comparison of a d4-Labeled vs. Analog Internal Standard for the LC-MS/MS Assay of Kahalalide F in Plasma
| Internal Standard Type | Accuracy (% Mean Bias) | Precision (% RSD) | Reference |
| Analog IS | 96.8 | 8.6 | |
| d4-Labeled IS | 100.3 | 7.6 |
As the data indicates, the use of the d4-labeled internal standard resulted in a significant improvement in both accuracy (closer to 100%) and precision (lower %RSD) for the analysis of the anticancer agent Kahalalide F.
Table 2: Comparison of a d4-Labeled vs. Analog Internal Standard for the Quantification of Everolimus in Whole Blood
| Internal Standard Type | Lower Limit of Quantification (LLOQ) | Total Coefficient of Variation (%CV) | Correlation with Independent Method (Slope) | Reference |
| Analog IS (32-desmethoxyrapamycin) | 1.0 ng/mL | 4.3% - 7.2% | 0.83 | |
| d4-Labeled IS (everolimus-d4) | 1.0 ng/mL | 4.3% - 7.2% | 0.95 |
In this comparison for the immunosuppressant drug everolimus, while both internal standards provided acceptable performance, the d4-labeled internal standard offered a more favorable comparison with an independent LC-MS/MS method, as indicated by the slope value closer to 1.
Table 3: Matrix Effect and Recovery Comparison for Lapatinib in Cancer Patient Plasma
| Internal Standard Type | Analyte Recovery (%) | Analyte Matrix Effect (%) | IS Recovery (%) | IS Matrix Effect (%) | Reference |
| Analog IS (zileuton) | 85.6 ± 7.2 | 102.1 ± 9.5 | 92.3 ± 5.4 | 98.7 ± 6.1 | |
| d3-Labeled IS (lapatinib-d3) | 86.1 ± 6.9 | 101.5 ± 8.8 | 87.5 ± 7.1 | 100.9 ± 8.5 |
This data demonstrates that a stable isotope-labeled internal standard is essential for correcting for interindividual variability in the recovery of lapatinib from patient plasma, as its recovery and matrix effect profile more closely match that of the analyte.
Experimental Protocols
Detailed methodologies are crucial for the successful validation of a bioanalytical method. Below are generalized protocols for key experiments cited in the context of using a d4-labeled internal standard.
Protocol 1: Sample Preparation (Protein Precipitation) for Acipimox using Acipimox-d4
-
To 100 µL of a plasma sample, add 10 µL of the Acipimox-d4 internal standard solution at a pre-determined optimal concentration.
-
Vortex the sample for 30 seconds to ensure thorough mixing.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen gas at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.
Protocol 2: LC-MS/MS Conditions for Letrozole using d4-Letrozole
-
Liquid Chromatography:
-
Column: Capcell PAK C18 MG column (100 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Methanol–10 mM ammonium acetate (65:35, v/v).
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimized precursor-to-product ion transitions for both letrozole and d4-letrozole.
-
Protocol 3: Evaluation of Matrix Effects
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and the d4-labeled internal standard into the mobile phase or reconstitution solvent.
-
Set B (Post-extraction Spike): Process blank biological matrix from at least six different sources through the entire sample preparation procedure. Spike the analyte and d4-IS into the final, clean extract.
-
Set C (Pre-extraction Spike): Spike the analyte and d4-IS into the blank biological matrix before the sample preparation procedure.
-
-
Analyze all samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak area of analyte in post-extraction spike) / (Peak area of analyte in neat solution).
-
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Matrix Factor of Analyte) / (Matrix Factor of d4-IS).
-
The coefficient of variation (CV%) of the IS-normalized MF across the different matrix sources should ideally be ≤15%.
-
Visualizing the Justification
The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical justification for using a d4-labeled internal standard.
Conclusion
The use of a d4-labeled internal standard is a scientifically sound and widely accepted practice in bioanalysis for enhancing the accuracy, precision, and robustness of quantitative methods. By co-eluting with the analyte and exhibiting nearly identical physicochemical properties, d4-labeled internal standards effectively compensate for a wide range of analytical variabilities, most notably matrix effects and inconsistent extraction recovery. While considerations such as the potential for isotopic effects and the stability of the deuterium label are important aspects of method development, the experimental data consistently demonstrates the superior performance of d4-labeled internal standards over structural analogs. For researchers, scientists, and drug development professionals, the investment in a d4-labeled internal standard is a critical step towards generating high-quality, reliable bioanalytical data that can withstand regulatory scrutiny and provide a solid foundation for critical decision-making in the drug development process.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Daminozide-d4
For researchers and scientists in the pharmaceutical and broader scientific community, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Daminozide-d4, a deuterated analogue of the plant growth regulator Daminozide, requires meticulous handling and disposal to mitigate potential health risks and prevent environmental contamination. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, ensuring compliance with safety regulations and promoting a secure research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE) is mandatory to prevent dermal contact, inhalation, and eye exposure.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat to protect from spills.
-
Respiratory Protection: If there is a risk of generating dust, a suitable respirator should be worn.
All handling of this compound and its associated waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Procedure
The recommended and safest method for the disposal of this compound is through a licensed professional waste disposal service.[1] The following steps outline the process for preparing the waste for collection:
-
Waste Minimization: Plan experiments to generate the minimum amount of this compound waste.[2]
-
Segregation: Do not mix this compound waste with other waste streams.[1] It should be collected in a designated, properly labeled, and sealed container.
-
Container Selection: Use the original container if possible, ensuring the label is intact and legible.[3] If the original container is not available, use a new, clean, and compatible container that can be securely sealed.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should include the chemical name "this compound".
-
Contaminated Materials: All materials that have come into contact with this compound, such as gloves, absorbent pads, and weighing papers, must be treated as hazardous waste and collected in a designated, sealed container.
-
Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials. If temporary storage in a fume hood is necessary, it should be moved to a dedicated hazardous waste storage area as soon as possible.[4]
-
Documentation: Maintain a detailed record of the disposal process, including the date, quantity of waste, and the name of the licensed disposal company.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for collection.
Quantitative Data Summary
| Property | Value | Source |
| Physical State | Solid | |
| Water Solubility | 100 g/L | |
| Melting Point | 155 - 158 °C |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Experimental Protocols
Specific experimental protocols for the chemical degradation or neutralization of this compound are not widely available in the provided search results. The standard and recommended practice is to entrust its disposal to professionals who are equipped to handle and treat chemical waste in accordance with federal, state, and local regulations. The primary method for the disposal of many organic laboratory chemicals is high-temperature incineration by a licensed facility.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guide for Handling Daminozide-d4
For researchers and scientists in the field of drug development, ensuring laboratory safety is paramount, particularly when handling chemical compounds like Daminozide-d4. This guide provides crucial, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₈D₄N₂O₃[1] |
| Molecular Weight | 164.2 g/mol [2] |
| Physical State | Solid[1][3] |
| Appearance | White to off-white solid[1] |
| Melting Point | 155 - 158 °C |
| Solubility | DMF: 5 mg/ml, DMSO: 11 mg/ml, PBS (pH 7.2): 2 mg/ml |
| Storage Temperature | -20°C |
Hazard Identification and Safety Precautions
This compound is a deuterated form of Daminozide. While specific toxicity data for the deuterated compound is limited, the safety precautions for Daminozide should be followed. Daminozide is known to cause skin and eye irritation. The unlabelled compound, Daminozide, is suspected of causing cancer. Therefore, handling requires strict adherence to safety protocols to minimize exposure.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound. The following table summarizes the necessary PPE.
| Body Part | Required PPE | Specifications and Remarks |
| Hands | Chemical-resistant gloves | Dispose of contaminated gloves after use in accordance with good laboratory practices. |
| Eyes/Face | Safety glasses with side-shields or face shield | Must conform to NIOSH (US) or EN 166 (EU) standards. |
| Body | Laboratory coat, impervious clothing | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
| Respiratory | Full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges | To be used as a backup to engineering controls where risk assessment shows air-purifying respirators are appropriate. If a respirator is the sole means of protection, use a full-face supplied air respirator. |
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls:
-
Work in a well-ventilated area.
-
Use a laboratory fume hood or other mechanical exhaust system to minimize exposure.
2. Preparation:
-
Before handling, ensure all necessary PPE is readily available and in good condition.
-
Read the Safety Data Sheet (SDS) thoroughly.
-
Prepare all necessary equipment and reagents in the designated work area.
3. Handling the Solid Compound:
-
Avoid the formation of dust and aerosols.
-
Weigh the compound in a contained environment, such as a fume hood.
-
Avoid contact with skin and eyes.
4. Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Ensure the container is appropriately labeled with the chemical name, concentration, date, and your initials.
5. Post-Handling:
-
Wash hands thoroughly with soap and water after handling.
-
Clean the work area and any equipment used.
Emergency First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention. |
| Skin Contact | Wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Contact a licensed professional waste disposal service to dispose of this material.
-
Contaminated Materials: Dispose of contaminated lab equipment (e.g., gloves, pipette tips, containers) as hazardous waste in suitable, closed containers.
-
Environmental Precautions: Do not let the product enter drains. Discharge into the environment must be avoided.
Workflow for Safe Handling of this compound
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
